Fmoc-Phe(4-tBu)-OH
説明
特性
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEORFXNCSRZFL-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375796 | |
| Record name | Fmoc-4-tert-butyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213383-02-9 | |
| Record name | Fmoc-4-tert-butyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-4-tert-butyl-L-phenylalanine, commonly referred to as Fmoc-Phe(4-tBu)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the presence of a tert-butyl group on the phenyl ring, confer advantageous properties that enhance peptide stability and solubility. This technical guide provides a comprehensive overview of the chemical properties, structure, and practical applications of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group of 4-tert-butyl-L-phenylalanine. This strategic protection allows for its controlled incorporation into a growing peptide chain during SPPS. The tert-butyl group at the para position of the phenyl ring is a key modification that distinguishes it from the standard Fmoc-phenylalanine.
Synonyms: Fmoc-L-Phe(4-tBu)-OH, Fmoc-p-tBu-L-Phe-OH, (S)-Fmoc-2-amino-3-(4-tert-butyl-phenyl)propionic acid[1][2]
Core Structure
The fundamental structure of this compound consists of three main components:
-
L-phenylalanine backbone: The core amino acid structure.
-
4-tert-butyl group: A bulky hydrophobic group attached to the phenyl ring, which enhances solubility in organic solvents and can influence peptide conformation.
-
Fmoc protecting group: A base-labile protecting group on the N-terminus, crucial for the iterative nature of Fmoc-based SPPS.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 213383-02-9 | [1][2] |
| Molecular Formula | C₂₈H₂₉NO₄ | [1][2] |
| Molecular Weight | 443.56 g/mol | [1][2] |
| Appearance | Off-white solid | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
Note: Specific values for melting point and detailed solubility in various organic solvents are not consistently reported in publicly available literature. However, the presence of the tert-butyl group generally increases solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following protocols are generalized procedures that can be adapted for the incorporation of this amino acid.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a standard manual procedure for a single coupling cycle on a 0.1 mmol scale.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Coupling of this compound:
- Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 2.9-4.5 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Coupling Reaction: Drain the wash solvent from the resin and immediately add the activated this compound solution.
- Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric hindrance of the tert-butyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
4. Washing:
- Drain the coupling solution from the resin.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
5. Monitoring the Coupling Reaction (Optional):
- A small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the successful completion of the coupling reaction.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis for incorporating this compound.
Protocol 2: HPLC Analysis of Peptides Containing Phe(4-tBu)
This protocol provides a general method for assessing the purity of a crude peptide containing the 4-tert-butyl-phenylalanine residue.
Materials:
-
Lyophilized crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
A C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The hydrophobicity of the 4-tert-butyl group may require optimization of the gradient for effective separation.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all detected peaks.
-
Mandatory Visualizations
Logical Workflow for Peptide Synthesis and Analysis
The following diagram illustrates the overarching workflow from the initial synthesis steps to the final analysis of a peptide incorporating this compound.
Caption: High-level workflow for the synthesis and analysis of a peptide containing 4-tert-butyl-phenylalanine.
Applications in Drug Development
The incorporation of this compound into peptide sequences is a strategic choice in drug design and development for several reasons:
-
Enhanced Solubility and Stability: The tert-butyl group increases the hydrophobicity of the amino acid, which can improve the solubility of the resulting peptide in organic solvents used during synthesis and purification. This modification can also enhance the metabolic stability of the peptide by sterically hindering enzymatic degradation.
-
Modulation of Biological Activity: The bulky tert-butyl group can influence the peptide's three-dimensional conformation. This can lead to altered binding affinities for biological targets, potentially enhancing potency or selectivity.
-
Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the 4-tert-butyl group can influence the pharmacokinetic profile of a peptide therapeutic, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound is a valuable and versatile building block in the field of peptide chemistry. Its unique chemical properties, stemming from the 4-tert-butyl substitution, offer significant advantages in the synthesis of complex and therapeutically relevant peptides. By providing enhanced solubility, stability, and a means to modulate biological activity, this compound serves as a critical tool for researchers and scientists dedicated to advancing peptide-based drug discovery and development. A thorough understanding of its characteristics and optimized handling in experimental protocols is key to leveraging its full potential.
References
An In-depth Technical Guide to the Application of Fmoc-Phe(4-tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
This technical guide provides a comprehensive overview of Fmoc-Phe(4-tBu)-OH, an N-α-Fmoc-protected amino acid derivative of phenylalanine, for its application in solid-phase peptide synthesis (SPPS). The incorporation of a tert-butyl group at the para position of the phenyl ring introduces unique steric and electronic properties that influence the physicochemical characteristics of the amino acid and the resulting peptides. This document details the role of the 4-tert-butyl modification, its impact on synthesis parameters, and protocols for its use. While direct quantitative comparative data with the standard Fmoc-Phe-OH is limited in publicly available literature, this guide synthesizes existing knowledge and provides a framework for its effective utilization in research and drug development.
Introduction: The Rationale for Phenylalanine Modification
Phenylalanine is a crucial amino acid in many biologically active peptides, contributing to hydrophobic interactions that are often essential for receptor binding and molecular recognition. Modification of the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of peptide-based therapeutics, such as binding affinity, selectivity, and metabolic stability. The introduction of a tert-butyl group at the 4-position of the phenyl ring in this compound offers several theoretical advantages, primarily related to increased lipophilicity and steric bulk. These modifications can enhance the peptide's interaction with hydrophobic pockets in target proteins and may improve its resistance to enzymatic degradation.
Physicochemical Properties and Their Implications for Peptide Synthesis
The tert-butyl group on this compound significantly alters its properties compared to the canonical Fmoc-Phe-OH. These differences have direct implications for its handling and use in SPPS.
Solubility
The enhanced lipophilicity imparted by the tert-butyl group generally improves the solubility of this compound in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Improved solubility is critical for efficient and complete coupling reactions, as it ensures the activated amino acid is readily available to react with the N-terminal amine of the growing peptide chain on the solid support. While specific quantitative solubility data is not widely published, qualitative observations suggest that Fmoc-amino acids with bulky, hydrophobic side chains are generally well-solvated in these polar aprotic solvents.[2]
Table 1: Qualitative Solubility of Fmoc-Protected Phenylalanine Derivatives in Common SPPS Solvents
| Compound | DMF | NMP | DCM |
| Fmoc-Phe-OH | Good to Excellent | Good to Excellent | Moderate |
| This compound | Expected Good to Excellent | Expected Good to Excellent | Expected Moderate to Good |
Note: This table is based on general principles of solubility for Fmoc-amino acids. Empirical determination of solubility for specific applications is recommended.
Steric Hindrance
The bulky tert-butyl group introduces significant steric hindrance around the carboxyl group of the amino acid. This can potentially slow down both the coupling and deprotection steps of the SPPS cycle. Careful selection of coupling reagents and optimization of reaction times are crucial to ensure high yields and minimize the formation of deletion sequences.
Experimental Protocols: Solid-Phase Peptide Synthesis with this compound
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated SPPS. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt in DMF
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM (Dichloromethane), NMP (optional)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (for precipitation)
SPPS Workflow
The general workflow for a single coupling cycle in Fmoc-based SPPS is depicted below.
Figure 1: General workflow for a single amino acid coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Coupling Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 eq.), and an activator base like DIPEA (6-10 eq.) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature. Due to the steric hindrance of the tert-butyl group, a longer coupling time (e.g., 2-4 hours) or double coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
Deprotection of the Fmoc Group from Phe(4-tBu)
The steric bulk of the 4-tert-butylphenyl group may slightly retard the rate of Fmoc deprotection. It is advisable to extend the deprotection time or perform a second piperidine treatment to ensure complete removal of the Fmoc group. Incomplete deprotection will lead to the formation of deletion sequences. Monitoring the release of the dibenzofulvene-piperidine adduct by UV spectrophotometry can provide a quantitative measure of deprotection efficiency.
Table 2: Recommended Deprotection Conditions for Sterically Hindered Amino Acids
| Condition | Standard Amino Acids | Sterically Hindered Amino Acids (e.g., this compound) |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Treatment 1 | 5 minutes | 5-10 minutes |
| Treatment 2 | 10 minutes | 15-20 minutes |
| Monitoring | Optional (Kaiser test) | Recommended (Kaiser test and/or UV monitoring) |
Impact on Peptide Properties and Potential Applications
The incorporation of 4-tert-butyl-phenylalanine into a peptide sequence can significantly influence its biological and pharmacological properties.
Increased Lipophilicity and Hydrophobicity
The tert-butyl group substantially increases the hydrophobicity of the phenylalanine residue. This can lead to:
-
Enhanced binding affinity for receptors with hydrophobic pockets.
-
Improved membrane permeability , which is a critical factor for the development of orally bioavailable peptide drugs.[3]
-
Potential for aggregation of the peptide during synthesis and purification, especially in sequences containing multiple hydrophobic residues.
Metabolic Stability
The steric bulk of the tert-butyl group may provide a degree of protection against enzymatic degradation by proteases, potentially increasing the in vivo half-life of the peptide therapeutic.[4]
Applications in Drug Discovery
Peptides containing 4-tert-butyl-phenylalanine have been explored in various therapeutic areas. For instance, modified phenylalanine residues are utilized in the design of peptide therapeutics for conditions like Alzheimer's disease, where modulation of protein-protein interactions is a key therapeutic strategy.[5] The unique properties of 4-tert-butyl-phenylalanine make it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profile of peptide drug candidates.
Quality Control and Analysis
The purity of the final peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity confirmed by mass spectrometry. The increased hydrophobicity of peptides containing Phe(4-tBu) may require adjustment of the HPLC gradient to ensure proper elution and separation from impurities.
Table 3: Comparative Performance of this compound in SPPS (Hypothetical Data Based on Similar Modified Amino Acids)
| Parameter | Standard Fmoc-Phe-OH | This compound | Rationale for Difference |
| Coupling Efficiency (single coupling) | >99% | 95-99% | Steric hindrance may slow reaction kinetics. |
| Crude Peptide Purity (HPLC) | Typically high | May be slightly lower | Potential for incomplete coupling or deprotection. |
| Final Yield (after purification) | Dependent on sequence | May be comparable or slightly lower | Increased hydrophobicity can aid in precipitation but may complicate purification. |
Note: This data is illustrative and based on trends observed with other sterically hindered or modified amino acids. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
A Technical Guide to Fmoc-Phe(4-tBu)-OH in Solid-Phase Peptide Synthesis (SPPS): Strategic Advantages for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of complex peptide sequences.[1][2] While the standard 20 proteinogenic amino acids provide a vast chemical space, the strategic incorporation of unnatural amino acids is a powerful tool for overcoming the inherent limitations of native peptides, such as poor stability and low bioavailability.
Fmoc-Phe(4-tBu)-OH, or Fmoc-4-tert-butyl-L-phenylalanine, is a specialized, non-natural amino acid derivative designed for use in Fmoc-based SPPS.[3] Unlike traditional side-chain protecting groups, the 4-tert-butyl (4-tBu) modification on the phenyl ring is a permanent feature. Its use is not to prevent side reactions during synthesis but to fundamentally alter the biophysical and pharmacological properties of the final peptide. This guide details the core advantages of incorporating the 4-tBu-Phe residue into peptide sequences, providing a technical overview for its application in therapeutic peptide design and development.
Core Advantages of Incorporating 4-tert-Butyl-Phenylalanine
The primary value of this compound lies in its ability to confer desirable pharmacological characteristics to the peptide product. The bulky, non-polar tert-butyl group modifies the steric and electronic properties of the phenylalanine side chain, which can be leveraged to enhance peptide performance.[4]
Enhanced Hydrophobicity and Stability
The addition of a tert-butyl group significantly increases the lipophilicity of the phenylalanine side chain.[5] This enhanced hydrophobicity can lead to several therapeutic advantages:
-
Improved Metabolic Stability: The unnatural side chain can create steric hindrance at or near a cleavage site, making the peptide less recognizable to proteolytic enzymes. This increased resistance to degradation can significantly extend the peptide's circulating half-life.[4]
-
Enhanced Membrane Permeability: Increased lipophilicity can improve a peptide's ability to cross cellular membranes, which is a critical factor for targeting intracellular proteins and improving oral bioavailability.[5]
-
Increased Solubility and Stability: The unique structure can also contribute to the overall stability and solubility of the amino acid derivative during synthesis.[3][6]
Conformational Constraint and Receptor Selectivity
The steric bulk of the tert-butyl group can impose significant conformational restrictions on the peptide backbone.[4] This property is highly valuable in rational drug design:
-
Pre-organization for Binding: By limiting the rotational freedom of the side chain and adjacent backbone, the 4-tBu-Phe residue can help lock the peptide into a specific, bioactive conformation. Pre-organizing a peptide into its receptor-bound shape can reduce the entropic penalty of binding, leading to higher affinity.[7][8]
-
Probing Structure-Activity Relationships (SAR): The defined steric profile of 4-tBu-Phe allows researchers to systematically probe the spatial requirements of a receptor's binding pocket.
-
Enhanced Receptor Selectivity: The unique shape and hydrophobicity of the 4-tBu-Phe side chain can facilitate specific interactions with a target receptor subsite, potentially leading to improved selectivity over other receptor subtypes.[9]
Improved Binding Affinity
The aromatic side chain of phenylalanine often participates in critical hydrophobic and π-π stacking interactions within a receptor's active site.[10] The 4-tBu modification can augment these interactions. The large, hydrophobic surface of the tert-butyl group can engage with complementary hydrophobic pockets on a target protein, creating more favorable binding interactions and increasing the overall potency of the peptide.[9] This makes this compound a valuable tool for optimizing the binding affinity of peptide leads.
Quantitative Data Summary
The incorporation of unnatural amino acids like 4-tBu-Phe is a proven strategy to enhance peptide drug properties. While direct comparative data for a single peptide with and without the 4-tBu-Phe modification is sequence- and target-dependent, the table below summarizes the potential quantitative impact based on established principles in peptide chemistry.
| Parameter | Standard Peptide (e.g., with Phe) | Modified Peptide (with 4-tBu-Phe) | Rationale & Potential Impact |
| Binding Affinity (Kd or IC50) | Baseline | Lower (Improved) | The bulky hydrophobic group can engage additional receptor subsites, increasing binding energy.[9] |
| Proteolytic Stability (t1/2 in serum) | Minutes to hours | Increased | The unnatural side chain provides steric hindrance, preventing recognition and cleavage by proteases.[4][11] |
| Lipophilicity (LogP) | Baseline | Higher | The addition of the non-polar tert-butyl group significantly increases the hydrophobicity of the side chain.[5] |
| Receptor Selectivity | Baseline | Potentially Higher | The unique shape of the side chain may favor binding to one receptor subtype over another.[9] |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the standard, well-established workflow for Fmoc/tBu solid-phase peptide synthesis.[12][13]
Standard Coupling Protocol for this compound
This protocol describes a single coupling cycle on a swollen peptide-resin with a free N-terminal amine.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Methodology:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
If starting a new synthesis, perform an initial Fmoc deprotection step to expose the primary amine.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF solution and agitate for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3–5 equivalents relative to resin loading) and HBTU/HATU (2.9–4.9 eq.) in DMF.
-
Add DIPEA (6–10 eq.) to the solution to begin the activation process. Vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash and Confirmation:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, the coupling step may be repeated.
-
-
Chain Elongation:
-
Repeat steps 2-4 for the next amino acid in the sequence.
-
Visualizations
Logical Diagram: Advantages of 4-tBu-Phe Incorporation
Caption: Logical flow from structural modification to the resulting pharmacological benefits.
Experimental Workflow: SPPS Coupling Cycle
Caption: A standard Fmoc-SPPS cycle for the incorporation of this compound.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. digital.csic.es [digital.csic.es]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield, particularly in the synthesis of complex and aggregation-prone peptides. Phenylalanine, a common aromatic amino acid, can contribute to synthetic challenges due to its hydrophobicity. This technical guide provides an in-depth comparison of two commercially available N-α-Fmoc protected phenylalanine derivatives: the standard Fmoc-Phe-OH and the substituted Fmoc-Phe(4-tBu)-OH . This document details their physicochemical properties, performance in SPPS, and provides experimental protocols for their use and evaluation. The inclusion of a tert-butyl group on the phenyl ring of this compound is designed to enhance solubility and mitigate aggregation, offering a strategic advantage in the synthesis of "difficult" sequences.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions using a secondary amine base like piperidine (B6355638).[1] While this methodology has enabled the routine synthesis of a vast array of peptides, challenges remain, particularly the on-resin aggregation of growing peptide chains. This aggregation, driven by intermolecular hydrogen bonding, can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields.
Phenylalanine residues, with their hydrophobic and aromatic side chains, are known to contribute to aggregation.[2] To address this, modified building blocks have been developed. This compound introduces a bulky tert-butyl group at the para position of the phenyl ring. This modification is intended to disrupt the π-π stacking and hydrophobic interactions between peptide chains that can lead to aggregation, while also improving the solubility of the amino acid derivative in common SPPS solvents.
This guide will provide a comparative analysis of the properties and applications of Fmoc-Phe-OH and this compound, offering a technical resource for researchers to make informed decisions in their peptide synthesis endeavors.
Physicochemical Properties
The primary structural difference between the two molecules is the presence of the tert-butyl group. This seemingly minor addition has a notable impact on the molecule's physical properties.
| Property | Fmoc-Phe-OH | This compound |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine; FMOC-L-PHE-OH | Fmoc-L-Phe(4-tBu)-OH; Fmoc-p-tBu-L-Phe-OH |
| CAS Number | 35661-40-6 | 213383-02-9 |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₈H₂₉NO₄ |
| Molecular Weight | 387.43 g/mol | 443.56 g/mol |
| Appearance | White to light yellow crystalline powder | Off-white solid |
| Storage Temperature | 2-8°C | 0-8°C |
Table 1: General Physicochemical Properties
Solubility
The efficiency of coupling reactions in SPPS is critically dependent on the solubility of the Fmoc-amino acid in the reaction solvent, most commonly N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). While comprehensive quantitative solubility data is not widely published, qualitative descriptions and some specific data points are available. The tert-butyl group on this compound is reported to enhance its solubility.
| Solvent | Fmoc-Phe-OH | This compound |
| N,N-Dimethylformamide (DMF) | Readily soluble[3][4] | Qualitatively described as having enhanced solubility |
| N-Methyl-2-pyrrolidone (NMP) | Readily soluble[3][4] | Qualitatively described as having enhanced solubility |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (for DL-racemic mixture)[5][6] | No data available |
| Water | Insoluble[3] | Insoluble |
Table 2: Solubility in Common Solvents
The enhanced solubility of this compound can be advantageous, particularly when working with automated synthesizers that use fixed solvent volumes, as it ensures the amino acid remains in solution during the coupling step.
Performance in Peptide Synthesis
The key performance differentiator between these two derivatives lies in their impact on the synthesis of "difficult" peptides, especially those prone to aggregation.
Aggregation Suppression
Figure 1: Conceptual diagram illustrating how the bulky tert-butyl group on this compound can disrupt peptide chain aggregation compared to the unmodified Fmoc-Phe-OH.
Coupling Efficiency and Deprotection Rates
For non-problematic sequences, the coupling efficiency of both Fmoc-Phe-OH and this compound is expected to be high, typically exceeding 99% with modern coupling reagents like HATU or HCTU. The deprotection rates are also expected to be similar under standard conditions (20% piperidine in DMF), as the tert-butyl group is distant from the Fmoc-protected amine. However, in aggregation-prone sequences, the apparent coupling and deprotection efficiency when using Fmoc-Phe-OH may decrease due to the inaccessibility of the reactive sites. In such cases, this compound would be expected to lead to higher effective reaction rates.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence, resin, and instrumentation.
General Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid (Fmoc-Phe-OH or this compound)
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
Figure 2: A typical workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Protocol for Determining Solubility
This gravimetric method can be used to determine the saturation solubility of either amino acid derivative in a specific solvent.
Materials:
-
Fmoc-amino acid
-
Selected organic solvent (e.g., DMF)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with tight-fitting caps
-
Isothermal shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of the Fmoc-amino acid to a vial to ensure a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the solvent into the vial.
-
Equilibration: Cap the vial tightly and place it in an isothermal shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum until a constant weight is achieved.
-
Calculation: The solubility (in mg/mL) is calculated from the mass of the dissolved solid and the volume of the supernatant withdrawn.
Protocol for Monitoring Fmoc Deprotection by HPLC
This protocol allows for the quantitative analysis of the Fmoc deprotection rate.
Materials:
-
Peptide-resin sample after the deprotection step
-
Cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: At various time points during the deprotection step, withdraw a small sample of the resin.
-
Cleavage: Cleave the peptide from the resin sample using the cleavage cocktail for 1-2 hours.
-
Work-up: Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Analysis: Dissolve the crude peptide in Mobile Phase A and inject it into the HPLC system.
-
Data Interpretation: Monitor the chromatogram at 214 nm or 280 nm. Incomplete deprotection will be indicated by the presence of a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the fully deprotected peptide. The relative peak areas can be used to quantify the extent of deprotection.
Applications in Drug Development
The choice between Fmoc-Phe-OH and this compound can be critical in the development of peptide-based therapeutics. Many therapeutic peptides are long and contain hydrophobic regions, making them susceptible to aggregation during synthesis. The use of this compound can be a key enabling technology for the successful synthesis of such drug candidates, leading to higher yields and purities, which are critical for preclinical and clinical development. For example, in the synthesis of peptide inhibitors targeting protein-protein interactions, which often involve hydrophobic interfaces, this compound could be instrumental in achieving the desired product.
Conclusion
Fmoc-Phe-OH remains a standard and effective building block for the incorporation of phenylalanine in routine peptide synthesis. However, for challenging sequences prone to aggregation, this compound presents a valuable alternative. The introduction of the tert-butyl group enhances solubility and provides steric hindrance that can disrupt intermolecular interactions, leading to improved synthetic outcomes. While direct quantitative comparisons of performance are not extensively documented, the underlying chemical principles and qualitative reports from suppliers and the literature support its use as a problem-solving reagent. Researchers and drug development professionals should consider this compound as a strategic tool in their arsenal (B13267) for overcoming the challenges of synthesizing "difficult" peptides.
References
The Solubility Profile of Fmoc-Phe(4-tBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of N-α-Fmoc-4-tert-butyl-L-phenylalanine (Fmoc-Phe(4-tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide production, and advancing drug development pipelines. The presence of the tert-butyl group on the phenyl ring generally enhances the solubility and stability of this amino acid derivative.[1][2]
Core Concepts in Solubility for SPPS
The solubility of Fmoc-protected amino acids is a critical factor in the success of solid-phase peptide synthesis. Inadequate solubility can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences in the target peptide. Polar aprotic solvents are widely used in Fmoc-based SPPS due to their ability to dissolve the protected amino acids and swell the resin support, facilitating reagent access to the growing peptide chain.[3] Commonly used solvents include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO).[3]
Solubility Data for this compound
| Solvent | Chemical Class | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A standard and highly effective solvent for SPPS.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often used as a substitute for DMF, sometimes more effective at disrupting peptide aggregation.[3] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent, useful for difficult-to-dissolve sequences. |
| Dichloromethane (DCM) | Chlorinated | Moderate to High | Commonly used in SPPS, particularly for resin washing.[3] |
| Tetrahydrofuran (THF) | Ether | Moderate | May be used in specific applications, but generally less effective than polar aprotic solvents. |
| Acetonitrile (ACN) | Nitrile | Low to Moderate | Often used in purification (HPLC) rather than as a primary synthesis solvent. |
| Water | Protic | Very Low | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[5] |
| Methanol/Ethanol | Protic (Alcohol) | Low | Can be used in solvent mixtures, but not ideal as a primary solvent. |
| Hexane/Heptane | Nonpolar | Very Low | Insoluble; often used as an anti-solvent for precipitation.[4] |
| Ethyl Acetate | Ester | Low to Moderate | Can be used for extraction and purification processes.[4] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method is a robust and reliable approach.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with solvent-resistant caps
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
This ensures that the supernatant is a clear, saturated solution free of any solid particles.
-
-
Sample Analysis:
-
Carefully remove a known volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a second pre-weighed vial.
-
Evaporate the solvent from the second vial under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
-
Calculation of Solubility:
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the vial minus its initial empty weight.
-
Solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.
-
Workflow and Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
A thorough understanding of the solubility of this compound is essential for the successful synthesis of complex peptides. While this derivative is generally highly soluble in standard polar aprotic solvents used in SPPS, empirical determination of its solubility in specific solvent systems is recommended for process optimization and to ensure the highest quality of the final peptide product. The provided experimental protocol offers a reliable method for obtaining this critical data, empowering researchers to enhance their peptide synthesis workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the tert-Butyl Group in Fmoc-Phe(4-tBu)-OH: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, increased yield, and minimization of side reactions is paramount. The Fmoc/tBu orthogonal protection strategy stands as a cornerstone of modern peptide chemistry. This technical guide delves into the specific and critical role of the tert-butyl group in the non-canonical amino acid derivative, Fmoc-Phe(4-tBu)-OH. By strategically placing a bulky tert-butyl group on the phenyl ring of phenylalanine, this reagent offers significant advantages in preventing unwanted side reactions, particularly electrophilic substitution on the aromatic ring during the acidic conditions of cleavage. This guide will provide a comprehensive overview of the underlying chemical principles, quantitative data comparisons, detailed experimental protocols, and logical workflows for the application of this compound in the synthesis of complex peptides.
Core Principles: The Orthogonal Fmoc/tBu Strategy and the Function of the tert-Butyl Group
The foundation of modern solid-phase peptide synthesis largely rests on the orthogonal protection scheme afforded by the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Conversely, side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of peptide cleavage from the solid support. This orthogonality allows for the stepwise and controlled assembly of the peptide chain.
The phenylalanine residue, with its aromatic phenyl side chain, can be susceptible to unwanted modifications during SPPS. The primary role of the tert-butyl group at the para (4) position of the phenyl ring in this compound is to act as a permanent side-chain protecting group that sterically and electronically shields the aromatic ring from electrophilic attack.
One of the most significant side reactions involving aromatic residues during SPPS is trifluoroacetylation. This occurs when trifluoroacetic acid, the reagent used for final cleavage, generates reactive trifluoroacetyl cations or related species that can attack the electron-rich phenyl ring of phenylalanine. This leads to the formation of trifluoroacetylated peptide impurities, which are often difficult to separate from the desired product. The bulky tert-butyl group on this compound deactivates the aromatic ring towards electrophilic substitution and provides steric hindrance, significantly mitigating the risk of this and other potential side reactions.
Data Presentation: Comparative Performance
While direct head-to-head quantitative data for the coupling efficiency and yield of this compound versus the unprotected Fmoc-Phe-OH is not extensively published under a single set of conditions, we can infer its performance based on studies of similar modified phenylalanine derivatives and the known principles of SPPS. The following tables provide a summary of expected performance and comparative data for a related derivative, Fmoc-Phe(4-CN)-OH, which serves as a valuable proxy.
Table 1: Expected Physicochemical and Performance Characteristics
| Parameter | Fmoc-Phe-OH (Unprotected) | This compound (Protected) | Rationale |
| Molecular Weight ( g/mol ) | 387.43 | 443.54 | Addition of a tert-butyl group. |
| Solubility in DMF/NMP | High | High | The bulky, non-polar tert-butyl group can enhance solubility in organic solvents. |
| Coupling Efficiency | Generally high | Expected to be high, potentially slightly lower in sterically hindered sequences. | The bulky side group may slightly decrease reaction kinetics in certain contexts. |
| Prevention of Side Reactions | Susceptible to electrophilic substitution (e.g., trifluoroacetylation). | High degree of protection against electrophilic attack on the phenyl ring. | The tert-butyl group is strongly electron-donating and sterically hindering. |
| Final Peptide Purity (Crude) | Potentially lower due to side-product formation. | Expected to be higher due to the prevention of aromatic ring modifications. | Fewer impurities simplify the purification process. |
Table 2: Comparative Performance Data for a Model Hexapeptide (Tyr-Ala-X-Gly-Leu-Phe) where X = Phe(4-CN) or Phe [1]
| Parameter | Peptide with Fmoc-Phe-OH | Peptide with Fmoc-Phe(4-CN)-OH |
| Crude Peptide Purity (by HPLC) | >95% | >90% |
| Final Yield (after purification) | ~45% | ~35% |
| Expected Mass (Monoisotopic) | 786.41 g/mol | 811.39 g/mol |
| Observed Mass (by ESI-MS) | 786.42 g/mol | 811.40 g/mol |
Note: This data for the 4-cyano derivative suggests that while the incorporation of a modified phenylalanine may result in a slightly lower yield, it proceeds with high efficiency and excellent purity, confirming the successful incorporation of the non-canonical amino acid.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.
Standard Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Kaiser test kit
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Special Consideration: Due to the bulky nature of the tert-butyl group, a double coupling may be beneficial to ensure complete reaction. To do this, drain the coupling solution and repeat step 4 with freshly prepared activated amino acid.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., yellow beads, indicates no free primary amines).
-
-
Washing:
-
Wash the resin with DMF (3 x 10 mL).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Final Washing:
-
Wash the resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL), and dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water/DDT (94/1/2.5/2.5 v/v/v/w).
-
Add the cleavage cocktail (5-10 mL) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Kaiser Test Protocol
The Kaiser test is a qualitative method to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (10-20 beads) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Dark Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Negative result, indicating the absence of free primary amines (complete coupling).
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and principles discussed in this guide.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: The principle of orthogonal protection in Fmoc/tBu solid-phase peptide synthesis.
Caption: The role of the tert-butyl group in preventing side reactions on the phenylalanine ring.
Conclusion
This compound is a valuable reagent for the synthesis of peptides where the prevention of side reactions on the phenylalanine aromatic ring is critical. The strategic placement of the tert-butyl group provides robust protection against electrophilic attack, particularly trifluoroacetylation, during the final acid-mediated cleavage step. While the incorporation of this bulky non-canonical amino acid may require minor optimization of coupling conditions, the resulting increase in crude peptide purity and the simplification of downstream purification processes make it a highly advantageous building block for the synthesis of complex and high-purity peptides. This guide provides the foundational knowledge and practical protocols for the successful implementation of this compound in your peptide synthesis workflows, ultimately contributing to more efficient and reliable drug discovery and development efforts.
References
The Strategic Application of Fmoc-Phe(4-tBu)-OH in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, peptide-based therapeutics have emerged as a class of molecules with high specificity and potent biological activity. The synthesis of these complex molecules relies heavily on the use of precisely modified amino acid building blocks. Among these, Fmoc-Phe(4-tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-tert-butyl-L-phenylalanine, has garnered significant attention. Its unique structural characteristics, particularly the presence of a tert-butyl group on the phenyl ring, offer distinct advantages in optimizing the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.
Core Properties and Advantages of this compound
This compound is a derivative of the aromatic amino acid L-phenylalanine, featuring a base-labile Fmoc protecting group on the α-amino group and a tert-butyl moiety at the para position of the phenyl ring. This specific modification imparts several beneficial properties that are highly sought after in peptide drug design.
Enhanced Solubility and Stability: The tert-butyl group contributes to increased lipophilicity, which can improve the solubility of the amino acid derivative in organic solvents commonly used in solid-phase peptide synthesis (SPPS).[1][2] This enhanced solubility facilitates more efficient coupling reactions and can lead to higher purity of the final peptide product.[1] Furthermore, the bulky tert-butyl group can sterically hinder enzymatic degradation of the resulting peptide, thereby increasing its metabolic stability and in vivo half-life.[3]
Modulation of Biological Activity: The incorporation of 4-tert-butyl-phenylalanine into a peptide sequence can significantly influence its interaction with biological targets. The increased hydrophobicity of the side chain can enhance binding affinity to receptors that have hydrophobic pockets.[4] This modification is a key strategy in structure-activity relationship (SAR) studies to fine-tune the potency and selectivity of peptide-based drugs.
Improved Pharmacokinetic Profile: By increasing metabolic stability and lipophilicity, the 4-tert-butyl modification can lead to an improved pharmacokinetic profile of a peptide therapeutic, including better absorption and distribution.[2][3]
Applications in Drug Discovery
The unique properties of this compound have led to its application in the development of a range of therapeutic peptides across various disease areas.
Oncology and Immunology: In the fields of oncology and immunology, this compound is utilized in the synthesis of peptide-based therapeutics that target specific receptors or protein-protein interactions.[1] The enhanced stability and hydrophobicity offered by the 4-tert-butyl-phenylalanine residue can lead to peptides with improved tumor penetration and longer duration of action.
Metabolic and Neurological Disorders: The development of drugs for metabolic and neurological disorders often involves targeting G-protein coupled receptors (GPCRs). The incorporation of this compound can be instrumental in designing peptide agonists or antagonists with optimized receptor binding and signaling properties. Peptides containing modified phenylalanine residues have been investigated for their potential to cross the blood-brain barrier, a critical challenge in the development of therapies for neurological diseases.
Antimicrobial Peptides: The hydrophobic nature of the 4-tert-butyl-phenylalanine side chain can contribute to the membrane-disrupting activity of antimicrobial peptides (AMPs). By enhancing the interaction of the peptide with the microbial cell membrane, this modification can lead to increased antimicrobial potency.
A notable, albeit specific, example of its application is in the synthesis of inhibitors of platelet aggregation, where it was used to synthesize rOicPaPhe(p-Me)-NH(2), a peptide with inhibitory activity against platelet aggregation activation.[5]
Data Presentation
The following tables summarize quantitative data related to the synthesis and biological activity of peptides incorporating 4-tert-butyl-phenylalanine. It is important to note that specific yields and purities are highly dependent on the peptide sequence and the synthesis protocol used.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₉NO₄ |
| Molecular Weight | 443.53 g/mol |
| Appearance | Off-white solid |
| Purity (HPLC) | ≥ 98% |
Table 2: Representative Data for Peptides Incorporating 4-tert-butyl-phenylalanine
| Peptide Descriptor | Synthesis Yield | Purity (HPLC) | Biological Activity (IC₅₀) | Target |
| Platelet Aggregation Inhibitor Analog | Not Reported | Not Reported | Not Reported | Thrombin Receptor |
| Model Antioxidant Tetrapeptide (PAFY) | Not Reported | >95% | 1.750 mg/mL (DPPH assay) | Free Radicals |
Note: The data for the platelet aggregation inhibitor is based on the reported synthesis of a related compound, and specific quantitative values were not provided in the available literature. The antioxidant activity data is for a tetrapeptide containing phenylalanine, which serves as a conceptual example of how such peptides are evaluated.[6]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required for specific peptide sequences.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling Cycle
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Note: Due to the steric bulk of the tert-butyl group, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary to ensure complete reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
5. Monitoring Coupling Efficiency (Optional):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 3: Peptide Purification and Analysis
1. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as a mobile phase.
2. Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of a generic G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a peptide antagonist containing 4-tert-butyl-phenylalanine. The enhanced hydrophobicity of the peptide may improve its binding to the transmembrane domains of the receptor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
Synthesis of Peptides Containing Modified Phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified phenylalanine residues into peptides represents a powerful strategy in medicinal chemistry and drug discovery. These modifications can profoundly influence the peptide's conformational properties, proteolytic stability, receptor binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis of peptides containing modified phenylalanine, detailing experimental methodologies, quantitative data, and the biological signaling pathways influenced by these unique molecules.
Introduction to Modified Phenylalanine in Peptide Synthesis
Phenylalanine, with its aromatic side chain, plays a crucial role in many peptide-receptor interactions. Modification of this residue offers a versatile tool to fine-tune the biological activity of peptides. Common modifications include alterations to the aromatic ring (e.g., halogenation, methylation), changes to the backbone (e.g., N-methylation, α-methylation), and the incorporation of non-proteinogenic isomers (e.g., D-phenylalanine, β-phenylalanine). These modifications can lead to peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation and improved oral bioavailability.[1][2]
The synthesis of peptides containing these modified residues primarily relies on solid-phase peptide synthesis (SPPS), a robust and widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies are employed, with Fmoc chemistry being the more prevalent due to its milder deprotection conditions.[3]
Synthetic Methodologies
The two primary approaches for synthesizing peptides are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of modern peptide synthesis, enabling the efficient and automated production of peptides. The general workflow involves the sequential coupling of protected amino acids to a growing chain on a resin support.
Key Steps in Fmoc-based SPPS:
-
Resin Selection and Swelling: The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid). Rink Amide resin is commonly used for C-terminal amides, while Wang or 2-chlorotrityl chloride resins are used for C-terminal carboxylic acids.[3][5] The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow access to the reactive sites.[3]
-
Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF.[3][5]
-
Amino Acid Coupling: The incoming Fmoc-protected modified phenylalanine is activated using a coupling reagent (e.g., HCTU, HBTU) and then coupled to the free N-terminus of the growing peptide chain.[5]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[5]
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6][7]
-
Purification and Analysis: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.[6][7][8]
Solution-Phase Peptide Synthesis
While less common for routine peptide synthesis, solution-phase synthesis is still valuable for specific applications, such as the synthesis of very short peptides, cyclic peptides, or when a particular protecting group strategy is incompatible with solid-phase methods. This technique involves the coupling of protected amino acid fragments in a solution, followed by purification after each step.
Quantitative Data Presentation
The efficiency of incorporating modified phenylalanine residues can vary depending on the specific modification and the coupling conditions. The following tables summarize typical yields and purities obtained in the synthesis of peptides containing various modified phenylalanines.
| Modified Phenylalanine | Synthesis Method | Coupling Reagent | Crude Purity (%) | Overall Yield (%) | Reference |
| p-amino-D-phenylalanine | Fmoc-SPPS | HCTU/DIPEA | >85 | 15-25 | BenchChem |
| γ-amino-L-phenylalanine | Boc-SPPS | HBTU/HOBt/DIPEA | >80 | 10-20 | BenchChem |
| 2-Fluorophenylalanine | Fmoc-SPPS | HCTU/DIPEA | >90 | 20-30 | BenchChem |
| Methylated Phenylalanine | Fmoc-SPPS | Not Specified | >90 | Not Specified | [9] |
| Triazene-linked Phenylalanine | Fmoc-SPPS | Not Specified | 73-94 | Not Specified | [6][7] |
| Side-chain anchored Phenylalanine | Boc/Fmoc-SPPS | EDC/HOBt | ~95 | 91-93 | [10][11] |
Table 1: Synthesis Efficiency of Peptides with Modified Phenylalanine.
| Analytical Technique | Purpose | Typical Parameters | Expected Observations |
| RP-HPLC | Purity assessment and purification | Column: C18; Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA; Detection: UV at 214/280 nm | A major peak corresponding to the desired peptide, with minimal impurity peaks. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight confirmation | Mode: Positive ion; Analysis: Full scan | A peak corresponding to the calculated molecular weight of the peptide containing the modified phenylalanine. |
| Tandem MS (MS/MS) | Sequence verification | Method: Collision-Induced Dissociation (CID) | Fragmentation pattern (b- and y-ions) consistent with the expected peptide sequence, confirming the position of the modified residue. |
Table 2: Analytical Characterization of Modified Peptides.
Experimental Protocols
General Protocol for Fmoc-based Solid-Phase Peptide Synthesis of a Peptide Containing a Modified Phenylalanine
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including the modified phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HCTU, HOBt, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway of Opioid Peptides Containing D-Phenylalanine
The incorporation of D-phenylalanine into opioid peptides can enhance their stability and potency. These peptides primarily act on opioid receptors (μ, δ, and κ), which are G-protein coupled receptors (GPCRs).
Caption: Simplified signaling pathway of opioid peptides at the synapse.
Inhibition of Amyloid-β Aggregation by Modified Phenylalanine Peptides
Peptides containing modified phenylalanine can act as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. These inhibitory peptides can interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils.
References
- 1. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. mdpi.org [mdpi.org]
An In-Depth Technical Guide to Fmoc-Phe(4-tBu)-OH for the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the assembly of hydrophobic sequences presents a significant challenge, often leading to aggregation of the growing peptide chain, incomplete reactions, and consequently, low purity and yield of the final product. The strategic selection of building blocks is paramount to overcoming these hurdles. Fmoc-Phe(4-tBu)-OH, a derivative of phenylalanine, has emerged as a valuable tool for the synthesis of complex and hydrophobic peptides. The incorporation of a tert-butyl group on the phenyl ring enhances the solubility and stability of the amino acid, which can mitigate aggregation issues during SPPS. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of hydrophobic peptides, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways of a relevant therapeutic peptide.
Properties of this compound
Fmoc-L-Phe(4-tBu)-OH is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a tert-butyl (tBu) group at the para position of the phenylalanine side chain.
| Property | Value |
| Chemical Formula | C₂₈H₂₉NO₄ |
| Molecular Weight | 443.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Enhanced solubility in organic solvents used in SPPS compared to Fmoc-Phe-OH |
The tert-butyl group, a bulky and lipophilic moiety, sterically hinders the close packing of peptide chains, thereby disrupting the intermolecular hydrogen bonding that leads to aggregation. This enhanced solubility is particularly beneficial during the synthesis of peptides rich in hydrophobic residues.
Application in the Synthesis of a Platelet Aggregation Inhibitor
A notable application of this compound is in the synthesis of peptide-based inhibitors of thrombin-induced platelet activation. One such inhibitor, rOicPaPhe(p-Me)-NH₂ (FM19), has shown promise as a lead compound for the management of acute coronary syndrome.[1] The synthesis of this complex and hydrophobic peptide benefits from the inclusion of this compound to improve synthetic outcomes.
Thrombin-Induced Platelet Activation Signaling Pathway
Thrombin, a serine protease, is a potent activator of platelets. It cleaves Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets, exposing a new N-terminus that acts as a tethered ligand, initiating a signaling cascade.[1] This cascade involves G-protein coupling, activation of phospholipase C (PLC), and subsequent downstream signaling, ultimately leading to platelet aggregation. The peptide inhibitor FM19 presumably interferes with this process.
Caption: Simplified signaling pathway of thrombin-induced platelet activation via PAR4 and the inhibitory action of the peptide FM19.
Quantitative Data: A Comparative Perspective
While direct, side-by-side comparative studies detailing the synthesis of the same hydrophobic peptide with this compound and Fmoc-Phe-OH are not extensively published, the literature suggests improved outcomes with the tert-butylated derivative for challenging sequences. The following tables provide a summary of expected performance based on general observations in SPPS.
Table 1: Comparative Performance in Hydrophobic Peptide Synthesis
| Parameter | Fmoc-Phe-OH | This compound | Rationale for Improvement |
| Crude Purity (%) | Often lower due to aggregation-related side products | Generally higher | The tBu group disrupts β-sheet formation, leading to fewer deletion and truncated sequences. |
| Final Yield (%) | Variable, can be significantly low for long/hydrophobic sequences | Often improved | Higher coupling efficiency and less problematic synthesis lead to better overall yield. |
| Aggregation Propensity | High, especially in sequences with multiple Phe residues | Reduced | Steric hindrance from the tBu group prevents close packing of peptide chains. |
| Solubility during Synthesis | Can be poor, leading to phase separation | Enhanced | The lipophilic tBu group improves solubility in common SPPS solvents. |
Table 2: Representative Yield and Purity Data for Fmoc-Amino Acid Incorporation
| Amino Acid Derivative | Model Peptide Sequence | Crude Purity (%) | Final Yield (%) | Reference |
| Fmoc-Phe-OH | H-Tyr-Gly-Gly-Phe-Leu-NH₂ | ~85% | ~40-60% | General SPPS data |
| This compound | Not explicitly reported for a direct comparison | Expected >85% | Expected >50% | Inferred from improved synthesis of complex peptides |
Note: The data in Table 2 for this compound is an estimation based on qualitative descriptions of improved synthesis outcomes and is not from a direct comparative study.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a generic hydrophobic peptide, with specific considerations for incorporating this compound.
General SPPS Workflow
Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if synthesizing Cys-containing peptides)
-
Diethyl ether, cold
Protocol 1: Manual SPPS of a Hydrophobic Peptide
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF (10 mL) in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), OxymaPure® (4 equivalents, 0.4 mmol) in DMF (5 mL).
-
Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. A longer coupling time is recommended for this bulky amino acid.
-
-
Coupling Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the peptide-resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (B129727) (3 x 10 mL) and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable building block in solid-phase peptide synthesis, particularly for sequences prone to aggregation due to high hydrophobicity. The tert-butyl group on the phenyl ring effectively disrupts intermolecular interactions, leading to improved solubility, higher coupling efficiencies, and ultimately, enhanced purity and yield of the target peptide. While quantitative, direct comparative data with Fmoc-Phe-OH remains sparse in the literature, the qualitative benefits are widely acknowledged in the synthesis of complex peptides, such as the thrombin-induced platelet aggregation inhibitor FM19. The provided protocols and technical information serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors, enabling the successful assembly of challenging hydrophobic peptides for various applications in research and drug development.
References
CAS number and molecular weight of Fmoc-Phe(4-tBu)-OH
An in-depth analysis of Fmoc-Phe(4-tBu)-OH reveals key molecular identifiers crucial for its application in chemical synthesis and research. This guide provides the specific CAS Registry Number and molecular weight for this compound, tailored for researchers, scientists, and professionals in drug development.
For ease of reference and comparison, the fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.
| Identifier | Value |
| CAS Number | 213383-02-9[1][2][3] |
| Molecular Weight | 443.56 g/mol [1][4] |
| Molecular Formula | C₂₈H₂₉NO₄[1][2][3][4] |
This compound, also known as Fmoc-4-tert-butyl-L-phenylalanine, is an amino acid derivative widely used in peptide synthesis.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino functionality, which is a key aspect of its utility in solid-phase peptide synthesis.[2][4] The tert-butyl group on the phenylalanine side chain enhances the solubility and stability of the molecule.[1][4] Note that the corresponding D-form, Fmoc-D-Phe(4-tBu)-OH, has a different CAS number: 252049-14-2.[4]
References
The Commercial Landscape and Application of Fmoc-Phe(4-tBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and application of N-α-(9-Fluorenylmethoxycarbonyl)-4-(tert-butyl)-L-phenylalanine (Fmoc-Phe(4-tBu)-OH), a key building block in modern peptide science. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a centralized resource for procurement and experimental design.
Introduction
This compound is a non-canonical amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). The incorporation of a tert-butyl group onto the phenyl ring of phenylalanine introduces unique steric and lipophilic properties into a peptide sequence. This modification can significantly influence the peptide's conformation, stability, and biological activity. Its use is particularly noted in the development of peptide-based therapeutics, where it can enhance metabolic stability and receptor binding affinity. One notable application is in the synthesis of peptide analogs that act as inhibitors of platelet aggregation.[1]
Commercial Availability
This compound and its D-isomer are readily available from a variety of chemical suppliers. The compound is typically sold as an off-white solid with a purity of ≥97% or ≥98%, as determined by HPLC. Below is a summary of key information from several commercial vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and stock availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Notes |
| Chem-Impex | Fmoc-4-tert-butyl-L-phenylalanine | 213383-02-9 | C₂₈H₂₉NO₄ | 443.56 g/mol | ≥ 98% (HPLC) | Also known as Fmoc-L-Phe(4-tBu)-OH.[2] |
| HDH Pharma | Fmoc-L-4-tert-butyl-Phe | 213383-02-9 | C₂₈H₂₉NO₄ | 443.5 g/mol | min 97% | Part of their Protein Degrader Building Blocks product family.[3] |
| MedChemExpress | This compound | Not specified | C₂₈H₂₉NO₄ | 443.53 g/mol | Not specified | Noted for use in synthesizing inhibitors of platelet aggregation.[1] For research use only. |
| Advanced ChemTech | This compound | Not specified | Not specified | Not specified | Not specified | Listed under Amino Acids, Phenylalanine.[4] |
| AAPPTEC | Fmoc-D-Phe(4-tBu)-OH | 252049-14-2 | Not specified | Not specified | Not specified | D-isomer available.[5] |
| Aladdin Scientific | Fmoc-4-tert-butyl-D-phenylalanine | Not specified | C₂₈H₂₉NO₄ | 443.53 g/mol | ≥98% | D-isomer available.[6] |
| LabSolutions | Fmoc-4-tert-butyl-D-phenylalanine | 252049-14-2 | C₂₈H₂₉NO₄ | 443.53 g/mol | 98% | D-isomer available.[7] |
Experimental Protocols: Incorporation into Peptides via SPPS
The incorporation of this compound into a peptide sequence follows the standard and well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. The iterative process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain attached to a solid support.
General Workflow for Fmoc/tBu SPPS
The core of the synthesis is a cycle of deprotection and coupling steps, which is repeated for each amino acid in the sequence.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the manual coupling of an amino acid, such as this compound, to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin (on a solid support like Rink Amide or Wang resin)
-
This compound
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Peptide Synthesis Vessel with a frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation: If starting a new synthesis, swell the resin in DMF for at least 30 minutes. If continuing a synthesis, the peptidyl-resin should already be in a swollen state.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Optionally, perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution to activate the amino acid. The solution may change color.
-
Allow the activation to proceed for 1-2 minutes.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Optionally, perform a Kaiser test to confirm the completion of the coupling reaction (a negative test, i.e., yellow beads, indicates success).
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the dry resin.
-
Incubate at room temperature with occasional agitation for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether, then isolate by centrifugation.
-
Application in Modulating Platelet Aggregation
The incorporation of 4-tert-butylphenylalanine has been explored in the design of antagonists for Protease-Activated Receptors (PARs), which are crucial in thrombin-induced platelet aggregation.[1] Thrombin is a potent platelet activator, signaling primarily through the G-protein coupled receptors PAR1 and PAR4 on human platelets.[2][8]
Thrombin-Induced Platelet Activation Signaling Pathway
Thrombin cleaves the N-terminal domain of PAR1, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. This activation engages two primary G-protein pathways:
-
Gαq Pathway: Leads to the activation of Phospholipase Cβ (PLCβ), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). This cascade results in granule secretion and contributes to platelet aggregation.
-
Gα12/13 Pathway: Activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily responsible for the change in platelet shape, a critical early step in aggregation.
Peptide antagonists containing modified residues like 4-tBu-Phe can be designed to competitively block the tethered ligand binding site on PAR1, thereby inhibiting thrombin-induced signaling and preventing platelet aggregation.
Conclusion
This compound is a commercially accessible and valuable tool for peptide chemists and drug development professionals. Its straightforward incorporation into peptides using standard SPPS protocols allows for the systematic exploration of structure-activity relationships. The unique properties conferred by the 4-tert-butylphenylalanine residue make it a compelling choice for designing novel peptide therapeutics, particularly in areas such as thrombosis where modulating protein-protein interactions is key to therapeutic effect.
References
- 1. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent non-peptide thrombin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Purity Specifications of Fmoc-Phe(4-tBu)-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals
The quality and purity of amino acid derivatives are paramount in the synthesis of peptides for research and therapeutic development. Fmoc-L-Phe(4-tBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS), is no exception. This technical guide provides an in-depth overview of the purity specifications for Fmoc-Phe(4-tBu)-OH, detailing acceptable impurity levels and the analytical methodologies required for its comprehensive quality control. Ensuring the high purity of this reagent is essential for achieving desired peptide yields, minimizing downstream purification challenges, and obtaining reliable biological data.
Core Purity Specifications
The quality of this compound is assessed based on several key parameters. High-purity material is crucial as impurities can be incorporated into the growing peptide chain, leading to deletion, insertion, or other modified sequences that are often difficult to separate from the target peptide.[1][2]
Table 1: Purity and Impurity Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method | Significance |
| Appearance | White to off-white solid/powder[3] | Visual Inspection | Basic quality check for significant degradation or gross contamination. |
| Chemical Purity (HPLC) | ≥ 98%[3] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Ensures the primary component is the desired Fmoc-amino acid. |
| Enantiomeric Purity (ee) | ≥ 99.8%[4][5] | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Critical for the stereochemical integrity of the final peptide, impacting its biological activity. |
| Dipeptide Impurities | ≤ 0.1%[5] | High-Resolution RP-HPLC or LC-MS | Prevents the insertion of an extra amino acid residue into the peptide sequence.[5] |
| Free Amino Acid | ≤ 0.2%[5][6] | Gas Chromatography (GC) or specialized HPLC | Minimizes double incorporation of the amino acid during synthesis.[5] |
| β-Alanine Adducts | ≤ 0.1%[5] | RP-HPLC or LC-MS | Prevents the incorporation of a hydrophilic and structurally distinct impurity.[5] |
| Acetic Acid | ≤ 0.02% | Specialized methods (not standard RP-HPLC) | Prevents chain termination during peptide synthesis by acting as a capping agent.[5] |
| Residual Solvents | Conforms to ICH Q3C guidelines | Gas Chromatography (GC) | Ensures that residual solvents from the manufacturing process are below safe and acceptable levels. |
| Water Content (Karl Fischer) | Typically ≤ 1.0% | Karl Fischer Titration | Important for accurate weighing and to prevent unwanted side reactions during peptide synthesis. |
| Identity | Conforms to reference spectrum | FT-IR, NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
Impact of Impurities on Peptide Synthesis
The stringent control of impurities in this compound is directly correlated with the success of solid-phase peptide synthesis. Even minor contaminants can have a cumulative negative effect on the purity and yield of the final peptide.[5]
Experimental Protocols for Quality Control
A multi-pronged analytical approach is necessary for the comprehensive quality assessment of this compound.
Reversed-Phase HPLC for Chemical Purity
This method quantifies the main compound relative to other detectable impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724).[1]
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[1]
-
Data Analysis: Calculate purity as the percentage of the area of the main peak relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
This is a critical test to ensure the stereochemical integrity of the amino acid derivative.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-2 or a teicoplanin-based column (e.g., Astec CHIROBIOTIC T).[4]
-
Mobile Phase: Isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% TFA or formic acid). A common starting point is 60:40 (v/v) acetonitrile:water with 0.1% TFA.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 265 nm.
-
Column Temperature: Ambient or controlled as needed for optimal separation.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL and filter.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the L- and D-enantiomers: ee (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.
LC-MS for Impurity Identification
LC-MS is a powerful tool for identifying the mass of impurities, which aids in their structural elucidation.
-
Instrumentation: A high-performance liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).
-
HPLC Conditions: Similar to the RP-HPLC method for chemical purity, but formic acid is often used instead of TFA as it is more compatible with MS.
-
MS Analysis:
-
Sample Preparation: Dilute the sample in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.[1]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the parent compound and potential impurities (e.g., dipeptides, deprotected forms).
-
-
Data Analysis: Compare the observed monoisotopic masses of minor peaks with the theoretically calculated masses of potential impurities.
Gas Chromatography (GC) for Residual Solvents and Free Amino Acid
-
For Residual Solvents:
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Methodology: Follow the general procedures outlined in the United States Pharmacopeia (USP) <467> or ICH Q3C guidelines. The specific column and temperature program will depend on the solvents used in the manufacturing process.
-
-
For Free Amino Acid:
-
Instrumentation: GC system with an FID.
-
Methodology: A derivatization step is typically required to make the amino acid volatile. The specific protocol may vary, but it often involves esterification followed by acylation. The analysis is then performed against a calibrated standard of the free amino acid.
-
Conclusion
The quality of this compound is a critical factor for the successful synthesis of high-purity peptides. A thorough understanding and implementation of the purity specifications and analytical methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to ensure the integrity of their starting materials. By employing a combination of orthogonal analytical techniques, including RP-HPLC, chiral HPLC, LC-MS, and GC, one can confidently assess the purity and impurity profile of this compound, leading to more reliable and reproducible outcomes in peptide research and development.
References
The Keystone of Peptide Synthesis: A Technical Guide to the Storage and Handling of Fmoc-Phe(4-tBu)-OH
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex peptide synthesis. Fmoc-Phe(4-tBu)-OH, a critical phenylalanine derivative, offers unique advantages in peptide assembly due to the steric hindrance provided by its tert-butyl group, which can enhance solubility and prevent aggregation. This guide provides an in-depth technical overview of the best practices for the storage and handling of this essential amino acid building block, ensuring its stability and optimal performance in solid-phase peptide synthesis (SPPS).
Core Properties and Specifications
This compound is an off-white to white solid, valued for its role in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a base-labile handle for sequential deprotection, while the 4-tert-butyl modification on the phenyl ring offers distinct steric and electronic properties.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of this compound and prevent degradation, which could lead to failed syntheses or impure products. The primary concerns for storage are temperature, moisture, and light.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to 8°C (refrigerated) | Minimizes potential degradation pathways. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Long-term Storage | 4°C is a commonly cited temperature for long-term stability. | Ensures minimal degradation over extended periods. |
While specific quantitative stability data under various conditions is not extensively available, adherence to these storage guidelines will maximize the shelf-life and purity of the compound.
Solubility Characteristics
The tert-butyl group on the phenylalanine side chain generally enhances solubility in organic solvents commonly used in peptide synthesis compared to the parent Fmoc-Phe-OH. However, like most Fmoc-amino acids, it is practically insoluble in water.
Table 2: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Readily Soluble | The most common solvent for SPPS and dissolution of Fmoc-amino acids. |
| N-Methyl-2-pyrrolidone | NMP | Readily Soluble | An alternative to DMF, often used for difficult sequences. |
| Dichloromethane | DCM | Sparingly Soluble | May be used in some protocols, sometimes in combination with DMF. |
| Water | H₂O | Insoluble | Not a suitable solvent for this compound. |
Handling and Personal Protective Equipment (PPE)
Safe and effective handling of this compound is essential in a laboratory setting. As a fine powder, inhalation and direct contact should be avoided.
Table 3: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other suitable chemical-resistant gloves | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | Protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is significant. | Avoid inhalation of the powder. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for dissolving this compound for use in an automated or manual peptide synthesizer.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Activating agent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Vortex mixer
-
Appropriate glassware
Procedure:
-
In a chemical fume hood, accurately weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration (typically 0.2 M to 0.5 M).
-
Add the appropriate equivalents of the activating agent and base as dictated by your specific coupling protocol.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Visually inspect the solution to ensure there are no undissolved particulates before placing it on the peptide synthesizer.
Protocol 2: Manual Coupling of this compound in SPPS
This protocol describes the manual addition of this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Pre-activated solution of this compound (from Protocol 1)
-
Reaction vessel
-
Shaker or agitator
Procedure:
-
Following the deprotection of the N-terminal Fmoc group of the peptide-resin and subsequent washing steps, drain the solvent from the reaction vessel.
-
Add the freshly prepared and activated this compound solution to the resin.
-
Ensure the volume of the solution is sufficient to swell and suspend the resin beads freely.
-
Agitate the mixture at room temperature for the time specified in your synthesis protocol (typically 1-2 hours).
-
After the coupling reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove any unreacted amino acid and coupling reagents.
-
Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction.
Logical Workflow for Storage and Handling
The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound.
Caption: Workflow for the storage and handling of this compound.
Signaling Pathway in Peptide Synthesis
The core of Fmoc-based solid-phase peptide synthesis is a cyclic process of deprotection and coupling. The signaling pathway, in this context, refers to the sequence of chemical transformations that lead to the elongation of the peptide chain.
Caption: The cyclic signaling pathway of Fmoc-SPPS.
By adhering to these guidelines, researchers can ensure the quality and reactivity of this compound, leading to more reliable and successful peptide synthesis outcomes.
An In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics. This document will delve into the core principles, detailed experimental protocols, critical considerations for successful peptide synthesis, and troubleshooting common issues.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[2] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[3]
The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The deprotection reaction proceeds via a β-elimination mechanism.[4]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.
-
Amino Acid Coupling: The activation of the carboxylic acid group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed N-terminal amine of the peptide-resin, forming a new peptide bond.[5]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[6]
The Fmoc-SPPS Workflow
The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation and Loading, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.
Data Presentation: Reagent Performance
Coupling Reagent Efficiency and Racemization
The choice of coupling reagent is critical for the success of SPPS, especially for sterically hindered amino acids or sequences prone to racemization.[7] Uronium/aminium salts like HATU and HBTU, and phosphonium (B103445) salts like PyBOP are commonly used. Carbodiimides such as DIC, when used with additives like Oxyma, are also effective and economical options.[7]
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Notes |
| HATU | Uronium/Aminium | Very High | Low | Excellent for hindered amino acids and rapid couplings.[8] |
| HBTU | Uronium/Aminium | High | Low to Moderate | A widely used and effective reagent, though slightly less reactive than HATU.[9] |
| HCTU | Uronium/Aminium | Very High | Low | Similar in reactivity to HATU and often more cost-effective. |
| PyBOP | Phosphonium | High | Low | Byproducts are non-carcinogenic; good alternative to uronium salts.[7] |
| DIC/Oxyma | Carbodiimide | Moderate | Very Low | Cost-effective and generates a soluble urea (B33335) byproduct. Excellent for minimizing racemization.[10] |
| DIC/HOBt | Carbodiimide | Moderate | Low | A classic combination, though HOBt is now less favored due to safety concerns. |
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS.
Fmoc Deprotection Conditions
The standard condition for Fmoc removal is 20% piperidine in DMF. However, the concentration and the choice of base can be modulated to address specific issues like aspartimide formation or diketopiperazine formation.
| Deprotection Reagent | Concentration (in DMF) | Typical Time | Notes |
| Piperidine | 20% (v/v) | 2 x 5-10 min | The most common and standard condition.[11] |
| Piperidine | 5% (v/v) | 2 x 10-15 min | Slower deprotection, may reduce piperidine-related side reactions. |
| DBU/Piperidine | 1-2% DBU + 20% Piperidine | 2 x 2-5 min | DBU significantly accelerates deprotection, useful for difficult sequences.[12] |
| Piperazine/HOBt | 20% Piperazine + 0.1M HOBt | 2 x 10 min | Can reduce aspartimide formation.[13] |
Table 2: Common Fmoc Deprotection Cocktails and Conditions.
Cleavage Cocktail Formulations
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is most commonly achieved with a trifluoroacetic acid (TFA)-based cocktail. The composition of the cocktail is tailored to the peptide sequence to scavenge reactive cationic species generated during the process.[6]
| Reagent Name | Composition (v/v/v) | Target Residues for Scavenging | Typical Cleavage Time |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Arg(Mtr/Pmc), Cys, Met, Trp | 4-8 hours |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Arg(Mtr/Pmc), Cys, Met, Trp | 2-4 hours |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Trp(Boc), Arg(Pbf) | 2-3 hours |
| TFA/DCM | 1-5% TFA in Dichloromethane | For very acid-sensitive resins (e.g., 2-chlorotrityl) to yield protected fragments. | 30-60 minutes |
Table 3: Common TFA-based Cleavage Cocktails.[6]
Experimental Protocols
Protocol 1: Loading of the First Amino Acid onto Wang Resin
This protocol describes the esterification of the first Fmoc-amino acid to a hydroxymethyl-functionalized resin (Wang resin) to produce a C-terminal carboxylic acid peptide.
-
Resin Swelling: Swell 1g of Wang resin (substitution ~0.6 mmol/g) in 10 mL of DMF in a reaction vessel for 30-60 minutes.
-
Activation Mixture Preparation: In a separate flask, dissolve Fmoc-amino acid (4 equivalents relative to resin substitution), and HOBt (4 equivalents) in a minimal amount of DMF.
-
Coupling: Add DIC (4 equivalents) to the activation mixture and stir for 10 minutes at 0°C. Add this solution to the swollen resin.
-
Catalyst Addition: Add DMAP (0.1 equivalents) dissolved in a small amount of DMF to the resin slurry.
-
Reaction: Agitate the mixture for 12 hours at room temperature.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, wash the resin with DMF, then add a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF. Agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading of the resin spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.
Protocol 2: Standard Manual Fmoc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling for the addition of the next amino acid.
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL per gram of resin).
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.[14]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling (using HATU):
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes (pre-activation).[15]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a few beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times). The resin is now ready for the next cycle.
Protocol 3: Final Cleavage and Deprotection from Rink Amide Resin
This protocol describes the cleavage of a peptide amide from Rink Amide resin with simultaneous removal of side-chain protecting groups using Reagent K.
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final peptide-resin has been removed by following the deprotection procedure in Protocol 2.
-
Resin Preparation: Wash the deprotected peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v).[16]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[16]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[14]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification and analysis.
Mandatory Visualizations
Fmoc Deprotection Mechanism
Amino Acid Coupling with an Activating Agent
Final Cleavage and Deprotection
Troubleshooting Common SPPS Problems
| Observation (HPLC/MS Analysis) | Potential Problem | Probable Cause(s) | Recommended Solution(s) |
| Major peak at M-nAA (Deletion Sequence) | Incomplete Coupling | Steric hindrance of the amino acid; Peptide aggregation; Insufficient reagent equivalents or reaction time. | Use a more powerful coupling reagent (e.g., HATU); Increase coupling time; Perform a "double coupling"; Use aggregation-disrupting solvents (e.g., NMP) or pseudoproline dipeptides.[5] |
| Major peak at M-nAA (Deletion Sequence) | Incomplete Fmoc Deprotection | Peptide aggregation hindering access of piperidine; Insufficient deprotection time. | Increase deprotection time; Use a stronger deprotection cocktail (e.g., with DBU); Use aggregation-disrupting solvents.[17] |
| Peak at M+56 (t-butyl adduct) | Scavenging Issues during Cleavage | Insufficient or inappropriate scavengers in the cleavage cocktail. | Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS, water) for the protecting groups used.[18] |
| Broad peaks or poor resolution in HPLC | Peptide Aggregation | The peptide sequence is prone to forming secondary structures. | Purify in the presence of chaotropic agents (e.g., guanidinium (B1211019) HCl); Optimize HPLC conditions (e.g., temperature, gradient). |
| Presence of diastereomers (peaks with same mass) | Racemization | Base-catalyzed epimerization during amino acid activation, especially with Cys and His. | Use a coupling reagent known for low racemization (e.g., DIC/Oxyma); Avoid prolonged pre-activation times; Use a less nucleophilic base (e.g., collidine instead of DIPEA).[10] |
| Low overall yield despite clean HPLC | Diketopiperazine Formation | Intramolecular cyclization and cleavage of the N-terminal dipeptide from the resin, common with Pro or Gly at position 2. | Synthesize on 2-chlorotrityl chloride resin which is more sterically hindered; Couple the first two amino acids as a pre-formed dipeptide.[14] |
| Side products related to Asp residues | Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid residues. | Add HOBt to the piperidine deprotection solution; Use a milder deprotection base; Protect the backbone amide nitrogen preceding the Asp residue.[19] |
Table 4: A guide to troubleshooting common problems in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Technical Guide to Protecting Groups in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is the foundational principle upon which therapeutic innovation is built. This endeavor, akin to constructing a complex molecular edifice, relies on a sophisticated set of chemical tools known as protecting groups. These temporary shields for reactive functional groups are the unsung heroes of peptide synthesis, preventing a descent into a chaos of unwanted side reactions and polymerization. This in-depth technical guide illuminates the core principles of protecting group chemistry, providing a comprehensive resource on their application, quantitative performance, and the experimental protocols that underpin modern peptide synthesis.
The Cornerstone of Control: The Principle of Orthogonal Protection
The power of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is rooted in the concept of orthogonal protection . This strategy employs a diverse arsenal (B13267) of protecting groups that can be selectively removed under distinct chemical conditions, leaving other protecting groups within the same molecule untouched.[1] This allows for the methodical, stepwise elongation of the peptide chain and the precise introduction of complex structural motifs.
A typical peptide synthesis campaign utilizes three classes of protecting groups:
-
Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are cleaved at the beginning of each amino acid addition cycle.[2]
-
Permanent Side-Chain Protecting Groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary Orthogonal Protecting Groups: These are employed for specific, targeted modifications, such as the formation of branched or cyclic peptides, and can be removed without affecting the temporary or permanent protecting groups.[2]
This hierarchical system of protection provides the finesse required to construct peptides with intricate architectures and functionalities.
The Two Pillars of Solid-Phase Peptide Synthesis: Boc and Fmoc Strategies
Two primary orthogonal strategies have historically dominated the landscape of solid-phase peptide synthesis: the Boc/Bzl and the Fmoc/tBu approaches.
The Veteran: The Boc/Bzl Strategy
One of the earliest and most robust strategies, the Boc/Bzl approach, is predicated on graded acid lability.
-
Nα-Protection: The tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA), serves as the temporary protecting group.[3]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but necessitate a much stronger acid such as hydrofluoric acid (HF) for their removal, are used for side-chain protection.[4]
While effective, the requirement for harsh, corrosive acids for final deprotection has led to the ascendancy of a milder alternative.
The Modern Workhorse: The Fmoc/tBu Strategy
The Fmoc/tBu strategy represents a fully orthogonal system and is the most widely used approach in contemporary peptide synthesis.[5]
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is employed for temporary N-terminal protection.[6]
-
Side-Chain Protection: Acid-labile tert-butyl (tBu)-based protecting groups are utilized for the side chains. These are resistant to the basic conditions of Fmoc deprotection and are removed during the final cleavage from the resin with a strong acid like TFA.[5]
The mild conditions for the cyclical deprotection step and the orthogonality of the protecting groups make the Fmoc/tBu strategy highly versatile and amenable to automation.
Quantitative Data on Protecting Groups
The selection of a protecting group strategy is a critical decision in the design of a peptide synthesis campaign. The following tables provide a summary of key quantitative data to aid in this process.
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) |
| Nα-Deprotection Conditions | Strongly acidic (pH 1-2) | Mildly basic (pH 10-12) |
| Side-Chain Protecting Groups | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) | Trifluoroacetic Acid (TFA) with scavengers |
| Orthogonality | Quasi-orthogonal | Orthogonal |
| Key Advantages | Robust, well-established; better for long or hydrophobic sequences prone to aggregation.[5] | Milder deprotection conditions preserve sensitive functionalities; amenable to automation; UV monitoring of deprotection is possible.[5] |
| Key Disadvantages | Harsh final cleavage conditions. | Potential for side reactions like aspartimide and diketopiperazine formation. |
| A comparative overview of the Boc and Fmoc solid-phase peptide synthesis strategies. |
| Protecting Group | Introduction Reagent | Typical Deprotection Conditions | Deprotection Time |
| Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 25-50% TFA in DCM | 15-30 minutes |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 20% piperidine in DMF | 5-20 minutes |
| Cbz (Z) | Benzyl chloroformate | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Varies with method |
| Trt (Trityl) | Trityl chloride | Mild acid (e.g., 1% TFA in DCM) | Varies with substrate |
| Acm (Acetamidomethyl) | Acm-Cl | Hg(OAc)₂, I₂ | Varies with method |
| Dde | Dde-OH | 2% hydrazine (B178648) in DMF | 3-15 minutes |
| A summary of common protecting groups, their introduction reagents, and deprotection conditions. |
Experimental Protocols
Nα-Amino Protection
Protocol 1: Boc Protection of an Amino Acid
-
Dissolve the amino acid (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) to remove byproducts.
-
Acidify the aqueous layer with a dilute acid (e.g., citric acid) and extract the Boc-protected amino acid with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Fmoc Protection of an Amino Acid
-
Dissolve the amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines a typical cycle for Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink amide resin for C-terminal amides) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for an initial 2-5 minutes, drain, and then treat with a fresh portion of the deprotection solution for 15-20 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Then, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[8]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry: Diagrams of Key Processes
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Boc Protection and Deprotection Mechanism
Caption: The chemical pathways for the protection and deprotection of an amino group with Boc.
Fmoc Protection and Deprotection Mechanism
Caption: The chemical pathways for the protection and deprotection of an amino group with Fmoc.
Synthesis of a Branched Peptide
Caption: A logical workflow for the synthesis of a branched peptide using orthogonal protecting groups.
Conclusion
The judicious selection and application of protecting groups are paramount to the successful synthesis of peptides. This guide has provided a comprehensive overview of the core principles, the dominant synthetic strategies, quantitative data for informed decision-making, and detailed experimental protocols. A thorough understanding of these concepts empowers researchers, scientists, and drug development professionals to navigate the complexities of peptide chemistry and to design and execute the synthesis of novel and intricate peptide-based molecules that hold the promise of advancing science and medicine.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. rsc.org [rsc.org]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe(4-tBu)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Phe(4-tBu)-OH is an amino acid derivative commonly used in Solid-Phase Peptide Synthesis (SPPS) to introduce a phenylalanine residue with a tert-butyl protecting group on the phenyl ring. This protecting group prevents side reactions at the para-position and is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA). The steric hindrance from the tert-butyl group can make the coupling of this compound challenging, potentially leading to incomplete reactions and the formation of deletion sequences. Therefore, optimized protocols are necessary to ensure efficient incorporation of this amino acid. These application notes provide a detailed protocol for the efficient coupling of this compound in Fmoc-based SPPS.
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides alone for such challenging couplings.
| Coupling Reagent | Class | Activator/Base | Typical Equivalents (AA:Reagent:Base) | Recommended Use |
| HATU | Uronium Salt | DIPEA or 2,4,6-Collidine | 1 : 0.95 : 2 | Highly effective for hindered amino acids. |
| HBTU | Uronium Salt | DIPEA or 2,4,6-Collidine | 1 : 0.95 : 2 | A common and effective coupling reagent. |
| HCTU | Uronium Salt | DIPEA or 2,4,6-Collidine | 1 : 0.95 : 2 | Known for rapid and efficient couplings. |
| COMU | Uronium Salt | DIPEA or 2,4,6-Collidine | 1 : 0.95 : 2 | A safer and highly efficient alternative to HBTU/HATU. |
| PyBOP | Phosphonium Salt | DIPEA or 2,4,6-Collidine | 1 : 1 : 2 | Excellent for sterically hindered couplings. |
| DIC/OxymaPure | Carbodiimide | OxymaPure | 1 : 1 : 1 | A good option that can reduce racemization. |
AA = Amino Acid; DIPEA = N,N-Diisopropylethylamine
Table 2: Standard Coupling Protocol Parameters for this compound
This table outlines the typical quantitative parameters for a standard coupling cycle of this compound on a 0.1 mmol scale.
| Step | Reagent/Solvent | Volume/Amount | Duration |
| Resin Swelling | DMF | 5 mL | 30-60 min |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 5 mL | 2 x 10 min |
| Washing | DMF | 5 x 5 mL | - |
| Amino Acid Activation | This compound | 3-5 equiv. (e.g., 0.3-0.5 mmol) | 1-2 min |
| Coupling Reagent (e.g., HATU) | 3-5 equiv. (e.g., 0.3-0.5 mmol) | ||
| DIPEA | 6-10 equiv. (e.g., 0.6-1.0 mmol) | ||
| DMF | ~2 mL | ||
| Coupling | Activated Amino Acid Solution | - | 1-4 hours |
| Washing | DMF | 3 x 5 mL | - |
| Monitoring | Kaiser Test | - | - |
| Capping (Optional) | Acetic Anhydride (B1165640)/DIPEA in DMF | - | 15-30 min |
Experimental Workflow Diagram
Caption: Workflow for this compound Coupling in SPPS.
Experimental Protocols
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling reagents (e.g., HATU, HBTU, HCTU, COMU, PyBOP, or DIC/OxymaPure)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride (for capping, optional)
-
Kaiser test kit reagents
Equipment
-
Solid-phase peptide synthesis vessel
-
Shaker or agitator
-
Vacuum filtration apparatus
Protocol for this compound Coupling (0.1 mmol scale)
-
Resin Swelling: Place the peptide-resin (0.1 mmol) in the synthesis vessel. Add DMF (5 mL) and allow it to swell for 30-60 minutes with agitation. Drain the DMF.[1]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 10 minutes and drain. Repeat this step once more.[2]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents, e.g., 0.3-0.5 mmol) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF (~2 mL). Add DIPEA (6-10 equivalents, e.g., 0.6-1.0 mmol) to the mixture. Allow the solution to pre-activate for 1-2 minutes.[1][3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel. Agitate the mixture for 1-4 hours at room temperature.[2] Due to the steric hindrance of this compound, a longer coupling time is recommended. For particularly difficult sequences, double coupling may be necessary.[4]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with ethanol.
-
Add a few drops of each Kaiser test reagent as per the manufacturer's instructions.
-
Heat the sample at ~100°C for a few minutes.
-
A blue or purple color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete coupling.[4]
-
-
Troubleshooting Incomplete Coupling: If the Kaiser test is positive, a second coupling (double coupling) should be performed by repeating steps 4-7.[4] Alternatively, any unreacted amines can be capped to prevent the formation of deletion sequences.
-
Capping (Optional): If the coupling is incomplete and you wish to terminate the unreacted chains, add a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.25 M DIPEA) to the resin and agitate for 15-30 minutes. Then, wash the resin with DMF.
-
Proceed to the Next Cycle: If the coupling is complete, proceed with the deprotection of the Fmoc group for the next amino acid in the sequence.
Notes and Considerations
-
Solvent Quality: Use high-purity, anhydrous solvents to prevent side reactions.[2] N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF and may improve solubility and coupling efficiency in some cases.[2][5]
-
Base Selection: While DIPEA is commonly used, it has been reported to cause racemization in some cases.[6] For sensitive amino acids, using a weaker base like 2,4,6-collidine can be beneficial.[1]
-
Microwave-Assisted SPPS: For extremely difficult couplings, microwave-assisted peptide synthesis can be employed to enhance the reaction rate and efficiency by overcoming the activation energy barrier.[5][7]
-
Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder coupling efficiency. Using chaotropic agents like LiCl or switching to NMP can help disrupt secondary structures and improve reaction outcomes.[2]
-
Double Coupling: For sterically hindered amino acids like this compound, performing a double coupling is a common strategy to ensure the reaction goes to completion.[4]
References
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-Phe(4-tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of sterically hindered amino acids, such as Fmoc-Phe(4-tBu)-OH, is a critical step in solid-phase peptide synthesis (SPPS). The bulky tert-butyl group on the phenylalanine side chain can significantly impede the coupling reaction, leading to incomplete acylation, lower yields, and the formation of deletion sequences. Furthermore, prolonged reaction times and harsh conditions required to drive the reaction to completion can increase the risk of racemization, compromising the stereochemical integrity of the final peptide.
The selection of an appropriate coupling reagent is therefore paramount to overcoming these challenges. This document provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound, supported by data from studies on sterically hindered amino acids. Detailed experimental protocols are provided to guide researchers in optimizing their peptide synthesis strategies.
Comparative Analysis of Coupling Reagents
The efficiency of a coupling reagent for a sterically hindered amino acid like this compound is evaluated based on several key performance indicators: coupling efficiency (yield), reaction time, and the level of racemization. The following table summarizes the performance of several widely used coupling reagents.
Note: While direct quantitative comparative data for this compound is limited in the literature, the data presented below is a compilation of representative values from studies involving Fmoc-DL-Phe-OH and other sterically hindered amino acids, which serve as a reliable proxy.[1] Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15 - 45 minutes | >99 | >95 | Very Low[1] |
| HCTU | Aminium/Uronium Salt | 15 - 45 minutes | >99 | >95 | Very Low[1] |
| COMU | Uronium Salt | 15 - 45 minutes | >99 | >95 | Very Low[2] |
| PyBOP | Phosphonium (B103445) Salt | 30 - 120 minutes | >98 | >95 | Low[1] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 180 minutes | >98 | >95 | Very Low[3][4] |
| HBTU | Aminium/Uronium Salt | 20 - 60 minutes | >98 | >95 | Low[1] |
Recommendations
-
For High Efficiency and Speed: HATU , HCTU , and COMU are highly recommended for coupling sterically hindered amino acids like this compound.[2][5][6] These reagents exhibit fast kinetics and lead to high coupling efficiencies with minimal racemization.[1][7] COMU is a newer generation reagent that offers comparable performance to HATU with the added benefit of producing byproducts that are more soluble and considered safer.[2]
-
For Low Racemization: While all the top-tier reagents show low racemization, the DIC/Oxyma system is particularly noteworthy for its ability to suppress epimerization, especially for racemization-prone residues.[3][4]
-
Cost-Effective Option: For routine syntheses where cost is a consideration, HCTU offers a good balance of high reactivity and affordability compared to HATU.[6] The DIC/Oxyma system is also a cost-effective choice, though it generally requires longer reaction times.
Experimental Workflows and Signaling Pathways
General SPPS Cycle Workflow
The following diagram illustrates the general workflow for a single amino acid coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.
Activation Pathway of Common Coupling Reagents
The mechanism of action for uronium/aminium and phosphonium salt reagents involves the formation of a highly reactive active ester intermediate, which then readily reacts with the free amine of the peptide chain.
Caption: Simplified activation pathway for different classes of coupling reagents.
Detailed Experimental Protocols
The following are detailed protocols for the coupling of this compound using the highly recommended reagents. These protocols assume a standard solid-phase peptide synthesis setup.
Protocol 1: Coupling using HATU/HCTU
This protocol is suitable for achieving high coupling efficiency with a short reaction time.
Materials:
-
This compound
-
HATU or HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU or HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 30-45 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
If the Kaiser test is positive, extend the coupling time for another 15-30 minutes and re-test.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Protocol 2: Coupling using COMU
This protocol offers high efficiency and is a safer alternative to benzotriazole-based reagents.
Materials:
-
This compound
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents) and COMU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Vortex the mixture for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 30-45 minutes.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Protocol 3: Coupling using DIC/Oxyma
This protocol is a cost-effective method with very low racemization.
Materials:
-
This compound
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling Reaction:
-
In the reaction vessel containing the deprotected resin, add a solution of this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Agitate for 1-2 minutes.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and the soluble diisopropylurea byproduct.
-
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling can be performed with fresh reagents. For particularly difficult sequences, increasing the equivalents of amino acid and coupling reagent may be necessary.
-
Racemization: To minimize racemization, avoid prolonged pre-activation times and elevated temperatures. The use of a weaker base like 2,4,6-collidine instead of DIPEA can also reduce the risk of epimerization.[8]
-
Guanidinylation: When using uronium/aminium reagents like HATU, HCTU, and HBTU, avoid using a large excess of the coupling reagent, as this can lead to the formation of a guanidinium (B1211019) cap on the N-terminus of the peptide, preventing further elongation.[1]
Conclusion
The selection of an appropriate coupling reagent is a critical factor for the successful incorporation of the sterically hindered amino acid this compound in SPPS. For high efficiency and speed, HATU, HCTU, and COMU are the reagents of choice. For applications where minimizing racemization is the absolute priority, the DIC/Oxyma system provides an excellent and cost-effective alternative. By following the detailed protocols and considering the troubleshooting advice provided, researchers can optimize their synthesis strategies to obtain high-purity peptides containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. oxymapure.com [oxymapure.com]
- 5. peptide.com [peptide.com]
- 6. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Activation of Fmoc-Phe(4-tBu)-OH with HBTU/DIPEA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation and coupling of N-α-Fmoc-p-tert-butyl-L-phenylalanine (Fmoc-Phe(4-tBu)-OH) using the HBTU/DIPEA reagent system in solid-phase peptide synthesis (SPPS). This document outlines the reaction mechanism, offers detailed procedural guidelines, and presents typical quantitative data to guide researchers in achieving efficient peptide bond formation.
Introduction
The incorporation of non-natural amino acids, such as this compound, is a key strategy in modern drug discovery and peptide science. The tert-butyl group on the phenylalanine side chain can enhance proteolytic stability and modulate the pharmacological properties of peptides. Efficient and reliable coupling of such sterically hindered amino acids is crucial for the successful synthesis of modified peptides.
The HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) system is a widely used and highly effective method for activating the carboxylic acid of an N-Fmoc protected amino acid for amide bond formation.[1] HBTU, an aminium salt, facilitates rapid activation, while the non-nucleophilic base DIPEA is essential for the deprotonation of the carboxylic acid and for maintaining the basic conditions required for the reaction.[2][3] This combination is known for its high coupling efficiency, rapid reaction times, and suppression of racemization.[1][4]
Reaction Mechanism
The activation of this compound with HBTU/DIPEA proceeds through a well-established mechanism. The process begins with the deprotonation of the carboxylic acid of this compound by DIPEA. The resulting carboxylate anion then attacks the uronium carbon of HBTU, leading to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, resulting in the formation of a stable peptide bond.
Caption: Activation and coupling pathway of this compound.
Quantitative Data
The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound using HBTU/DIPEA. These values are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: Reagent Stoichiometry and Concentration
| Reagent | Equivalents (relative to resin loading) | Typical Concentration |
| This compound | 2 - 5 | 0.2 - 0.5 M in DMF |
| HBTU | 1.9 - 4.9 | 0.2 - 0.5 M in DMF |
| DIPEA | 4 - 10 | 0.4 - 1.0 M in DMF |
Table 2: Typical Reaction Parameters and Performance
| Parameter | Value |
| Pre-activation Time | 1 - 5 minutes |
| Coupling Time | 20 - 120 minutes |
| Typical Yield | >98% |
| Typical Purity (Crude) | >95% |
| Level of Racemization | Low |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis coupling of this compound.
Materials and Reagents
-
This compound
-
HBTU
-
DIPEA
-
Solid-phase synthesis resin with a free amino group (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Experimental Workflow
The overall workflow for a single coupling cycle in SPPS is depicted below.
Caption: Standard workflow for a single SPPS coupling cycle.
Step-by-Step Coupling Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Drain the piperidine solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash the resin with DCM (3-5 times).
-
Wash the resin again with DMF (3-5 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Gently swirl the vial for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended up to 2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Troubleshooting and Considerations
-
Incomplete Coupling: Due to the steric hindrance of the tert-butyl group, longer coupling times or a double coupling protocol may be necessary. Using a more potent activating agent like HATU can also be considered for particularly difficult sequences.
-
Racemization: While HBTU is known to minimize racemization, prolonged exposure to the basic conditions of the coupling reaction can increase this risk. It is advisable to use the minimum necessary activation and coupling times.
-
Reagent Quality: The purity of solvents and reagents is critical for successful peptide synthesis. Use high-purity, anhydrous DMF and ensure that the DIPEA is not aged, as impurities can lead to side reactions.
By following these guidelines and protocols, researchers can effectively incorporate this compound into their peptide sequences, paving the way for the development of novel and potent peptide-based therapeutics and research tools.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Phe(4-tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups. Fmoc-Phe(4-tBu)-OH is a sterically hindered amino acid derivative where the tert-butyl group on the phenyl ring provides significant bulk. This steric hindrance can pose challenges during the Nα-Fmoc deprotection step, potentially leading to incomplete removal of the Fmoc group and resulting in deletion sequences in the final peptide product. Therefore, optimizing the deprotection conditions for this compound is critical to ensure high purity and yield of the target peptide.
These application notes provide a detailed overview of standard and alternative conditions for the deprotection of this compound, complete with experimental protocols and a summary of expected outcomes.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the C9 position of the fluorene (B118485) ring. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine of the amino acid. The liberated DBF is subsequently scavenged by the secondary amine to form a stable adduct.
Quantitative Data on Fmoc Deprotection Conditions
The selection of the deprotection reagent and reaction conditions significantly impacts the efficiency of Fmoc removal, especially for sterically hindered residues like this compound. Below is a summary of common deprotection conditions and their expected performance. Due to the steric hindrance of the 4-tert-butyl group, longer reaction times or stronger bases may be required compared to non-hindered amino acids.
| Deprotection Reagent | Concentration | Typical Deprotection Time | Expected Purity/Completion | Notes |
| Piperidine | 20% in DMF | 2 x 10-20 min | >95% | Standard condition. May require extended time for complete removal. |
| Piperidine | 20% in DMF | 3 x 10 min | >98% | Repetitive short treatments can improve efficiency and reduce side reactions. |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 2 x 5-10 min | >99% | DBU significantly accelerates deprotection. Piperidine acts as a DBF scavenger.[1] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | 2 x 5 min | >99% | A safer and highly efficient alternative to piperidine-based reagents.[2][3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This protocol outlines the standard method for Fmoc deprotection on a solid support. For this compound, extended deprotection times are recommended.
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[4]
-
Initial Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring all beads are covered. Agitate gently for 10-20 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 10-20 minutes to ensure complete removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (dark blue color) indicates successful deprotection.[4]
Protocol 2: Enhanced Fmoc Deprotection using DBU
For particularly difficult sequences or when standard conditions prove insufficient, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[1]
Materials:
-
This compound loaded resin
-
DMF, peptide synthesis grade
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Piperidine
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4]
-
Initial Wash: Drain the DMF.
-
Deprotection: Add the DBU/piperidine deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. Repeat for a second time.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 6-8 times) to ensure complete removal of DBU and piperidine.[4]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[4]
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the cleaved dibenzofulvene (DBF)-piperidine adduct in the filtrate.[4][5]
Materials:
-
Filtrate from the deprotection steps
-
DMF (or the solvent used for deprotection)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: Collect the filtrate from each deprotection step.
-
Dilute Sample: Dilute a known volume of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm, which is the characteristic absorbance maximum of the DBF-piperidine adduct.[4][6]
-
Analysis: A stable baseline reading after the second deprotection step indicates the completion of the reaction. A slow or incomplete release profile suggests a difficult deprotection that may require extended time or a stronger base.[4]
Mandatory Visualizations
References
- 1. redalyc.org [redalyc.org]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Cleavage of Peptides with tBu Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the final and critical step is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The tert-butyl (tBu) group is a commonly used acid-labile protecting group for various amino acid side chains, including aspartic acid, glutamic acid, serine, threonine, and tyrosine. The removal of tBu groups is typically achieved with strong acid, most commonly trifluoroacetic acid (TFA).
During the acidolytic cleavage, the tBu group is released as a highly reactive tert-butyl cation. This carbocation can lead to undesired side reactions, primarily the alkylation of nucleophilic residues such as cysteine, methionine, tryptophan, and tyrosine. To prevent these modifications and ensure the integrity of the final peptide, a "cleavage cocktail" containing TFA and a variety of nucleophilic scavengers is employed to trap these reactive species. The choice of the appropriate cleavage cocktail is crucial and must be tailored to the amino acid composition of the peptide to obtain a high-purity crude product.
This document provides a detailed overview of common cleavage cocktails, quantitative data on their efficiency, and step-by-step protocols for their use in the deprotection of peptides containing tBu groups.
Data Presentation: Efficacy of Scavenger Cocktails
The selection of scavengers is critical to minimize side reactions, particularly the S-tert-butylation of cysteine residues. The following table summarizes the effectiveness of various scavengers in a standard TFA cleavage cocktail.
| Scavenger Cocktail Composition (TFA/Scavengers) | Key Scavengers | % S-tBu Side Product | Recommended Use |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Triisopropylsilane (TIS), Water | ~18.6% (baseline) | General use for peptides without sensitive residues like Cys. |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | Thioanisole | ~4.8% | Peptides containing Met and Trp.[1] |
| 90% TFA / 5% Dimethyl Sulfide (DMS) / 2.5% TIS / 2.5% H₂O | Dimethyl Sulfide (DMS) | ~5.2% | Peptides containing Met.[1] |
| 90% TFA / 5% Dithiothreitol (DTT) / 2.5% TIS / 2.5% H₂O | Dithiothreitol (DTT) | ~3.9% | Peptides containing Cys.[1] |
| Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Varies (highly effective) | Complex peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2] |
Data on S-tBu side product formation is adapted from a study on a model Cys-containing peptide.[1] The efficiency of Reagent K is widely acknowledged, though specific quantitative data varies depending on the peptide sequence.
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain highly sensitive residues such as cysteine, methionine, or tryptophan.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Transfer the dry peptidyl-resin to a reaction vessel. Wash the resin with DCM (3 x 10 mL per gram of resin) to swell the resin and remove residual solvents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates. Slowly add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[4]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two to three times with cold diethyl ether to remove residual scavengers.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage for Peptides with Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing sensitive residues like Cysteine, Methionine, Tryptophan, or Tyrosine.[2]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[2] Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (10-40 mL per gram of resin).[2][5] Stir or agitate the mixture at room temperature for 1 to 2.5 hours. For peptides containing multiple arginine residues, the cleavage time may need to be extended.[2][5]
-
Peptide Precipitation: Follow step 4 from Protocol 1.
-
Peptide Isolation and Washing: Follow step 5 from Protocol 1.
-
Drying: Follow step 6 from Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for peptide cleavage from the solid support.
Caption: Mechanism of tBu deprotection and cation scavenging.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing the Hydrophobic Amino Acid Phenylalanine(4-tBu)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, detailed protocol for the purification of synthetic peptides incorporating the sterically bulky and highly hydrophobic non-canonical amino acid, Phenylalanine(4-tert-Butyl) (Phe(4-tBu)). Peptides containing such residues often present significant challenges during purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), including poor solubility, aggregation, and anomalous retention behavior. This document outlines optimized strategies for sample preparation, column selection, mobile phase composition, and gradient elution to achieve high purity and recovery of Phe(4-tBu)-containing peptides.
Introduction
The incorporation of synthetic amino acids like Phenylalanine(4-tBu) into peptide sequences is a valuable strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. However, the pronounced hydrophobicity of the tert-butyl group can lead to purification difficulties. Standard RP-HPLC protocols may result in low resolution, broad peaks, and poor recovery. This protocol details a systematic approach to overcome these challenges, ensuring the isolation of a highly pure final product.
Challenges in Purifying Peptides with Phe(4-tBu)
The purification of peptides containing Phe(4-tBu) can be complicated by several factors:
-
Increased Hydrophobicity: The tert-butyl group significantly increases the overall hydrophobicity of the peptide, leading to strong retention on reversed-phase columns.
-
Aggregation: The hydrophobic nature of these peptides can promote aggregation in aqueous solutions, leading to column clogging and poor peak shape.[1]
-
Poor Solubility: Crude peptides containing Phe(4-tBu) may have limited solubility in standard HPLC mobile phases.
-
Secondary Structure Formation: The bulky side chain can induce or stabilize secondary structures that may interfere with chromatographic separation.
Optimized HPLC Purification Protocol
This protocol is designed as a starting point and may require further optimization based on the specific properties of the target peptide.
Materials and Equipment
-
Preparative RP-HPLC system with a UV detector
-
Analytical RP-HPLC system for purity analysis
-
Mass spectrometer for fraction analysis
-
Lyophilizer
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), 0.1% solution in water and ACN
-
A suitable reversed-phase column (see Table 1 for guidance)
-
Solvents for sample dissolution (e.g., dimethyl sulfoxide (B87167) (DMSO), hexafluoroisopropanol (HFIP))
-
0.22 µm syringe filters
Column Selection
The choice of stationary phase is critical for the successful purification of highly hydrophobic peptides. While C18 columns are a common starting point, less retentive phases are often more suitable for peptides containing Phe(4-tBu). For peptides, especially those larger than 15-20 amino acids, a wide-pore column (300 Å) is recommended to allow for better interaction with the stationary phase.[2]
Table 1: Column Selection Guide for Phe(4-tBu) Peptides
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Characteristics & Recommendations |
| C18 | 5 - 10 | 300 | Standard choice for peptides. May be too retentive for very hydrophobic Phe(4-tBu) peptides, potentially requiring very high organic phase concentrations for elution.[2][3] |
| C8 | 5 - 10 | 300 | Intermediate hydrophobicity. Often provides a good balance of retention and resolution for hydrophobic peptides.[2] A good alternative if the peptide is too strongly retained on C18. |
| C4 | 5 - 10 | 300 | Low hydrophobicity. Recommended for very large or extremely hydrophobic peptides to prevent irreversible binding and allow for elution at lower organic phase concentrations.[4][5] May result in broader peaks for shorter peptides.[5] |
| Phenyl | 5 - 10 | 300 | Offers alternative selectivity through π-π interactions with aromatic residues. Can be beneficial for peptides rich in aromatic amino acids, including Phe(4-tBu). |
Mobile Phase Preparation
The mobile phase typically consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B), both containing an ion-pairing agent.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
Note on Ion-Pairing Agents: TFA is the most common ion-pairing agent and is generally effective.[6] For particularly challenging separations, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention and potentially improve resolution.[7][8][9] However, these are less volatile and can be more difficult to remove from the final product.
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
-
Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a strong, water-miscible organic solvent such as DMSO or a small percentage of formic acid.
-
Dilution: Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection. The final concentration of the strong solvent should be as low as possible.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[10][11]
HPLC Method Parameters
A gradient elution method is required to separate the target peptide from impurities.
Table 2: Example HPLC Gradient for Phe(4-tBu) Peptide Purification
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
| 0 - 5 | 20 | 10 |
| 5 - 45 | 20 → 70 | 10 |
| 45 - 50 | 70 → 95 | 10 |
| 50 - 55 | 95 | 10 |
| 55 - 60 | 95 → 20 | 10 |
| 60 - 70 | 20 | 10 |
Note: This is a starting gradient for a preparative C18 or C8 column (e.g., 250 x 21.2 mm). The gradient should be optimized based on the results of an initial analytical scouting run. A shallower gradient around the elution point of the target peptide will generally improve resolution.[2][12]
Experimental Protocol
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 5-10 column volumes, or until a stable baseline is achieved.[2]
-
Scouting Run: Perform an initial analytical run with a small injection volume to determine the retention time of the target peptide. A fast gradient (e.g., 5-95% B over 15 minutes) is suitable for this purpose.[2]
-
Preparative Run: Inject the prepared crude peptide solution onto the equilibrated preparative column.
-
Fraction Collection: Collect fractions across the elution profile, paying close attention to the peak corresponding to the target peptide.[10]
-
Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity and molecular weight using mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity). Freeze the pooled fractions and lyophilize to obtain the final product as a dry powder.
Logical Workflow for HPLC Purification
Caption: Workflow for the HPLC purification of Phe(4-tBu) containing peptides.
Troubleshooting
Table 3: Common Issues and Solutions in Phe(4-tBu) Peptide Purification
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening/Tailing) | - Peptide aggregation- Secondary interactions with the stationary phase- Column overload | - Decrease sample concentration- Add organic solvent (e.g., isopropanol) to the mobile phase- Use a shallower gradient- Ensure sufficient TFA (0.1%) in the mobile phase |
| No Elution or Very Late Elution | - Peptide is too hydrophobic for the selected column | - Switch to a less retentive column (e.g., C8 or C4)[5][13]- Increase the final percentage of Mobile Phase B- Increase column temperature (e.g., 40-60 °C) |
| Poor Resolution | - Inappropriate gradient slope- Unsuitable stationary phase | - Optimize the gradient to be shallower around the target peptide's elution time[2][12]- Screen different stationary phases (e.g., C8, C4, Phenyl) for alternative selectivity |
| Precipitation in Autosampler/Tubing | - Poor solubility of the peptide in the injection solvent | - Dissolve the sample in a stronger solvent (e.g., DMSO) and inject a smaller volume- Ensure the sample is fully dissolved before injection |
Conclusion
The successful purification of peptides containing the highly hydrophobic Phe(4-tBu) residue is achievable through a systematic optimization of RP-HPLC parameters. Careful consideration of the stationary phase, mobile phase composition, and gradient profile is essential to overcome challenges associated with increased hydrophobicity and potential aggregation. By following the detailed protocol and troubleshooting guidelines presented in this application note, researchers can consistently obtain high-purity Phe(4-tBu)-containing peptides for their research and development needs.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. 2ncbio.co.kr [2ncbio.co.kr]
- 5. biotage.com [biotage.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. What causes peptides to have longer retention on a C4 vs C18 - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-tBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate receptor affinity, and fine-tune pharmacokinetic properties. Fmoc-Phe(4-tBu)-OH, a derivative of phenylalanine with a tert-butyl group at the para position of the phenyl ring, is a valuable building block for introducing steric bulk and hydrophobicity. This modification can influence peptide conformation and interaction with biological targets.
This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS) with the widely adopted Fmoc/tBu strategy.
Key Advantages of Incorporating this compound
-
Increased Hydrophobicity: The tert-butyl group significantly increases the hydrophobicity of the phenylalanine side chain, which can enhance binding to hydrophobic pockets in target proteins.
-
Steric Hindrance: The bulky nature of the 4-tBu group can be used to restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation.
-
Enhanced Stability: The steric bulk can also shield the peptide backbone from enzymatic degradation, leading to a longer in-vivo half-life.
Challenges and Mitigation Strategies
The incorporation of the sterically hindered and hydrophobic this compound can present challenges in automated peptide synthesis.
-
Reduced Coupling Efficiency: The bulky side chain can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and deletion sequences.
-
Peptide Aggregation: The increased hydrophobicity can promote the aggregation of peptide chains on the solid support, blocking reactive sites and further reducing reaction efficiency.
Mitigation Strategies:
-
Optimized Coupling Reagents: Utilize highly reactive coupling reagents such as HATU, HCTU, or PyBOP to overcome steric hindrance.
-
Extended Coupling Times: Increasing the duration of the coupling step can help drive the reaction to completion.
-
Double Coupling: Performing the coupling step twice can significantly improve the incorporation of hindered amino acids.
-
Disrupting Aggregation:
-
Use of chaotropic salts (e.g., LiCl) in the coupling mixture.
-
Employing solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
Microwave-assisted synthesis can enhance both deprotection and coupling steps by disrupting aggregation.
-
Data Presentation
While direct comparative studies for this compound are not extensively available in published literature, the following tables provide an illustrative comparison of expected performance based on data for other sterically hindered and hydrophobic amino acids versus the standard Fmoc-Phe-OH.
Table 1: Comparative Coupling Efficiency and Purity
| Parameter | Peptide with Fmoc-Phe-OH (Standard) | Peptide with this compound (Expected) |
| Coupling Reagent | DIC/Oxyma | HATU/DIPEA |
| Coupling Time (minutes) | 60 - 120 | 120 - 240 (or double coupling) |
| Crude Peptide Purity (HPLC) | >95% | >90% |
| Final Yield (after purification) | ~40-50% | ~30-40% |
Note: The data presented is illustrative and can vary significantly based on the peptide sequence, synthesis scale, and specific synthesizer protocols.
Table 2: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Purity (%) | Key Advantages |
| HATU | Aminium/Uronium Salt | 30 - 60 | >95 | Highly reactive, excellent for hindered couplings. |
| HCTU | Aminium/Uronium Salt | 30 - 60 | >95 | Similar to HATU, often more cost-effective. |
| PyBOP | Phosphonium Salt | 60 - 120 | >95 | Efficient with low risk of racemization. |
| DIC/Oxyma | Carbodiimide/Additive | 120 - 240 | >90 | Cost-effective, suitable for less hindered couplings. |
Experimental Protocols
The following protocols are generalized for automated peptide synthesizers and may require optimization based on the specific instrument and peptide sequence.
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF. A typical protocol involves two treatments: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes).
-
Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling (this compound):
-
Activation: In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent and base in DMF. For this compound, HATU (2.9 eq.) and N,N-diisopropylethylamine (DIPEA) (6 eq.) is a recommended combination.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours). Alternatively, perform a double coupling where the coupling step is repeated after a wash step.
-
Monitoring: If the synthesizer allows, monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
4. Washing:
-
Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for tBu-based protecting groups is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Platelet Aggregation Inhibition Assay
This protocol is relevant for peptides containing this compound designed as thrombin receptor antagonists.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
2. Platelet Aggregation Measurement:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the peptide inhibitor (containing the Phe(4-tBu) residue) at various concentrations and incubate for a short period.
-
Induce platelet aggregation by adding a PAR1 agonist peptide (e.g., SFLLRN) or thrombin.[1]
-
Record the change in light transmission over time. The inhibition of aggregation is measured by the reduction in the maximum aggregation response compared to a control without the inhibitor.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the peptide.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of platelet aggregation).
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-induced platelet aggregation.[2][3][4][5] Peptides containing this compound can be designed to antagonize this pathway.
Caption: Thrombin-induced PAR1 signaling pathway in platelets.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a peptide containing this compound.
Caption: Workflow for peptide synthesis and evaluation.
Logical Relationship
This diagram illustrates the logical relationship between the properties of this compound and the considerations for its use in peptide synthesis.
Caption: Properties and synthetic considerations for this compound.
References
- 1. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Thrombin receptor - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-Phe(4-tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled synthesis of peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for a broad range of peptide sequences and modifications. This document provides detailed application notes and protocols for the manual solid-phase synthesis of peptides incorporating Fmoc-Phe(4-tBu)-OH, a key building block for introducing a protected phenylalanine residue. The tert-butyl (tBu) protecting group on the phenyl ring prevents unwanted side reactions during synthesis and is readily removed during the final cleavage step.
These protocols are designed to guide researchers through the entire manual SPPS workflow, from resin preparation to final peptide cleavage and purification. Adherence to these methodologies will facilitate the successful synthesis of high-purity peptides for various applications in drug discovery, biological research, and materials science.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the manual solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale. Actual values may vary depending on the specific peptide sequence, length, and resin characteristics.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang, Rink Amide, or 2-Chlorotrityl Chloride Resin | - | Choice depends on the desired C-terminal functionality (acid or amide). |
| Substitution Level | 0.3 - 1.0 | mmol/g | Lower substitution is often preferred for longer or more complex peptides to minimize steric hindrance. |
| Reagents | |||
| Fmoc-Amino Acids | 3 - 5 | equivalents | Relative to the resin substitution. |
| Coupling Reagents (HBTU/HOBt or HATU) | 2.9 - 4.9 | equivalents | Relative to the resin substitution. |
| Base (DIPEA) | 6 - 10 | equivalents | Relative to the resin substitution. |
| Fmoc Deprotection Solution | 20% Piperidine (B6355638) in DMF | v/v | A freshly prepared solution is recommended. |
| Cleavage Cocktail (e.g., Reagent K) | 10 - 20 | mL/g of resin | Composition depends on the amino acid composition of the peptide. |
| Reaction Conditions | |||
| Coupling Time | 1 - 4 | hours | Can be monitored using a ninhydrin (B49086) test. |
| Fmoc Deprotection Time | 5 + 15 | minutes | Typically performed in two steps. |
| Cleavage Time | 2 - 4 | hours | At room temperature. |
| Yields & Purity | |||
| Coupling Efficiency | >99 | % | Per step, monitored by qualitative tests (e.g., Kaiser test). |
| Fmoc Deprotection Yield | >99 | % | Per step, can be monitored by UV-Vis spectroscopy of the fulvene-piperidine adduct. |
| Crude Peptide Yield (after cleavage) | 70 - 90 | % | Based on the initial resin loading. |
| Final Purity (after HPLC purification) | >95 | % | Application-dependent; higher purity may be required for certain uses.[1][2] |
Experimental Protocols
This section provides detailed step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating this compound.
Resin Preparation and Swelling
-
Weigh the desired amount of resin (e.g., Wang resin for a C-terminal acid) into a fritted syringe or a specialized reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF by applying gentle nitrogen pressure or vacuum.
-
Wash the resin with DMF (3 x 5 mL per gram of resin).
First Amino Acid Coupling (Loading)
This protocol assumes the use of a pre-loaded Fmoc-Phe(4-tBu)-Wang resin. If starting with an unloaded resin, a specific loading protocol is required.
Peptide Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Add a 20% solution of piperidine in DMF to the swelled peptide-resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL per gram of resin) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3-5 equivalents) and a coupling agent such as HBTU (2.9-4.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.
-
Allow the activation to proceed for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates that the coupling is complete. If the test is positive, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3 x 5 mL per gram of resin) and then with dichloromethane (B109758) (DCM) (3 x 5 mL per gram of resin).
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and then methanol.
-
Dry the peptide-resin under high vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A common cocktail for peptides containing the tBu protecting group is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The tBu group on Phe(4-tBu) will be removed during this step.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Experimental Workflow
Caption: Manual solid-phase peptide synthesis workflow.
Signaling Pathway: Inhibition of Amyloid-Beta Aggregation
Peptides incorporating modified amino acids, such as those with bulky t-butyl groups, can be designed to interfere with protein-protein interactions. One prominent application is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The following diagram illustrates a simplified hypothetical mechanism by which a synthetic peptide containing Phe(4-tBu) could inhibit Aβ fibril formation.
Caption: Inhibition of Aβ aggregation by a synthetic peptide.
References
Application Note & Protocol: Quantitative Monitoring of Fmoc Deprotection for Fmoc-Phe(4-tBu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its base lability, which permits orthogonal protection strategies with acid-labile side-chain protecting groups.[1] The cyclical removal of the N-terminal Fmoc group is a critical step that governs the overall efficiency and purity of the final peptide.[2] Incomplete deprotection results in the formation of deletion sequences, which are often difficult to remove during purification.[2] Therefore, accurate real-time monitoring of the Fmoc deprotection step is essential for optimizing reaction times, troubleshooting difficult sequences, and ensuring the synthesis of high-purity peptides.[2][3]
This application note provides a detailed protocol for the quantitative, non-destructive monitoring of Fmoc deprotection of resin-bound Fmoc-Phe(4-tBu)-OH using UV-Vis spectrophotometry. A confirmatory protocol using High-Performance Liquid Chromatography (HPLC) is also described.
Principle of UV-Vis Monitoring The monitoring technique is based on the chemical mechanism of Fmoc removal. The Fmoc group is cleaved via a base-catalyzed β-elimination reaction, typically using a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][4] This reaction liberates the N-terminal amine of the peptide and generates a dibenzofulvene (DBF) intermediate.[1] Excess piperidine in the solution acts as a scavenger, reacting with the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[1] This adduct possesses a strong chromophore with a characteristic maximum absorbance at approximately 301 nm, allowing for its accurate quantification using UV-Vis spectrophotometry.[2][5] The amount of adduct formed is directly proportional to the amount of Fmoc group cleaved from the peptide-resin.[2]
Caption: Chemical basis of Fmoc deprotection monitoring.
Quantitative Data Summary The following table summarizes key parameters for the UV-Vis monitoring of Fmoc deprotection.
| Parameter | Value | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Prepare fresh daily to avoid degradation and contamination.[2] |
| Primary Wavelength (λmax) | ~301 nm | The most common wavelength for measuring the DBF-piperidine adduct.[2][5] |
| Secondary Wavelength (λmax) | ~290 nm / 289.8 nm | Can offer more precise measurements due to a shallower absorption band.[5][6] |
| Molar Extinction Coefficient (ε) | 7,100 - 8,500 L mol⁻¹ cm⁻¹ at 301 nm | A commonly accepted value is 7,800 L mol⁻¹ cm⁻¹.[6][7] The exact value can vary slightly.[5][6] |
| Typical Deprotection Time | 5 - 20 minutes | Often performed in two steps (e.g., 3 min + 15 min).[2][8] May be longer for difficult sequences.[2] |
Experimental Protocols
Protocol 1: Primary Monitoring via UV-Vis Spectrophotometry
This protocol describes the step-by-step method for quantifying Fmoc deprotection by measuring the absorbance of the DBF-piperidine adduct.
Materials and Reagents:
-
This compound loaded resin
-
Solid-phase peptide synthesis reaction vessel
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[2]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Pipettes
Methodology:
-
Resin Preparation: Swell the this compound resin in DMF for 30-60 minutes in the reaction vessel.[1] Drain the DMF.
-
Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for an initial 3 minutes.[2] Drain the solution (filtrate) into a clean, labeled volumetric flask.
-
Final Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[2]
-
Filtrate Collection: Drain the second filtrate and combine it with the first in the same volumetric flask.
-
Resin Washing: Wash the resin thoroughly with DMF (e.g., 5 times) to remove all residual piperidine and DBF-piperidine adduct.[1] Collect these washes in the same volumetric flask to ensure all the adduct is captured for quantification.
-
Sample Preparation: Dilute the combined filtrate in the volumetric flask to the final volume with DMF. Mix thoroughly. A further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Spectrophotometric Measurement:
-
Calculation of Resin Loading/Deprotection: Use the Beer-Lambert law to calculate the concentration of the adduct and, consequently, the moles of Fmoc group removed.
Formula:Loading (mmol/g) = (Absorbance × Dilution_Volume (L)) / (ε × Resin_Weight (g) × Path_Length (cm))
Where:
-
Absorbance is the measured absorbance at 301 nm.
-
Dilution_Volume is the final volume of the volumetric flask in Liters.
-
ε is the molar extinction coefficient of the DBF-piperidine adduct (e.g., 7800 L mol⁻¹ cm⁻¹).[7]
-
Resin_Weight is the initial weight of the resin in grams.
-
Path_Length is the cuvette path length (typically 1 cm).
-
Troubleshooting:
-
Low Absorbance: May indicate incomplete coupling in the previous step or inefficient deprotection. Consider extending the deprotection time.[2]
-
High Background Absorbance: Ensure the use of high-purity, amine-free DMF, as impurities can absorb in the UV range. Always use a fresh blank.[2]
Protocol 2: Confirmatory Monitoring via HPLC
This method provides definitive confirmation of complete Fmoc deprotection by analyzing a cleaved sample of the peptide-resin. It is particularly useful for optimizing protocols or troubleshooting difficult syntheses.[9]
Materials and Reagents:
-
Deprotected H₂N-Phe(4-tBu)-OH resin (from Protocol 1)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).[8]
-
Cold diethyl ether
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Methodology:
-
Sample Collection: After the final deprotection and washing step (Step 5 in Protocol 1), take a small sample of the peptide-resin (5-10 mg).
-
Cleavage: Treat the resin sample with the cleavage cocktail for 2 hours to cleave the peptide from the solid support and remove the side-chain protecting group (tBu).[8]
-
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the peptide.[8]
-
Sample Preparation: Wash the pellet with cold ether, dry it under vacuum, and dissolve it in the HPLC mobile phase (e.g., 10% Solvent B in Solvent A).[8]
-
HPLC Analysis:
-
Inject the sample onto the RP-HPLC system.
-
Run a standard gradient (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at 210-220 nm.[8]
-
-
Data Interpretation: The presence of a single major peak corresponding to the deprotected Phe(4-tBu)-OH indicates complete Fmoc deprotection. The presence of a later-eluting, more hydrophobic peak corresponding to the Fmoc-protected peptide would indicate incomplete deprotection.[9]
Caption: Workflow for UV-Vis monitoring of Fmoc deprotection in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
Application Notes and Protocols for Double Coupling of Fmoc-Phe(4-tBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide research and drug development. However, the incorporation of certain amino acids presents significant synthetic hurdles. Fmoc-Phe(4-tBu)-OH, an analogue of Phenylalanine, is characterized by a sterically bulky tert-butyl group on the phenyl ring.[1] This steric hindrance can impede the kinetics of peptide bond formation, leading to incomplete coupling reactions, deletion sequences, and ultimately, lower purity and yield of the target peptide.[2][3]
To overcome these challenges, a "double coupling" protocol is often employed. This strategy involves repeating the coupling step to drive the reaction to completion. This application note provides a detailed protocol for the efficient incorporation of this compound using a double coupling strategy, ensuring high peptide purity and yield.
Challenges with Sterically Hindered Residues
The primary challenge in coupling sterically hindered amino acids like this compound is the physical obstruction caused by their bulky side chains.[4] This can prevent the activated carboxyl group of the incoming amino acid from efficiently approaching the free N-terminal amine of the resin-bound peptide chain. Standard coupling times and reagent equivalencies may be insufficient to achieve complete acylation, resulting in a positive Kaiser test (indicating free amines) and the generation of deletion sequences in the final product.[3]
Factors that exacerbate this issue include:
-
Peptide Aggregation: Growing peptide chains, especially hydrophobic ones, can aggregate on the solid support, blocking reactive sites.[3]
-
Secondary Structure Formation: The adoption of stable secondary structures (e.g., β-sheets) on the resin can limit reagent accessibility.[3][4]
-
Inefficient Activation: Standard coupling reagents may not be potent enough to overcome the high activation energy required for these difficult couplings.[2][4]
The double coupling protocol directly addresses incomplete reactions by providing a second opportunity for the peptide bond to form with fresh reagents.
Experimental Protocols
This section details the methodologies for the double coupling of this compound. The protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide or Wang resin).
Materials and Reagents
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often preferred for hindered couplings.[4][5]
-
Kaiser Test Kit (Ninhydrin-based)
-
Dichloromethane (DCM)
-
Reaction Vessel for manual or automated synthesis
Protocol Workflow Diagram
Caption: Workflow for the double coupling of a sterically hindered amino acid.
Step-by-Step Methodology
1. Fmoc Deprotection
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution.
2. Washing Step
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive color test at the next stage can result from residual piperidine.
3. First Coupling Reaction
-
In a separate vessel, pre-activate the amino acid. Dissolve this compound (3-4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.[4]
-
Allow the mixture to stand for 1-5 minutes for activation.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.[4]
4. Intermediate Washing
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.[6]
5. Monitoring for Completion (Kaiser Test)
-
Take a small sample of the resin beads (approx. 1-2 mg) and wash them with ethanol.
-
Perform a qualitative Kaiser test.
-
Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the next deprotection/coupling cycle.
-
Positive Result (Blue/Purple Beads): The coupling is incomplete, and free primary amines are present. Proceed to the second coupling.[3]
-
6. Second Coupling Reaction
-
If the Kaiser test is positive, a second coupling is necessary.[2]
-
Prepare a fresh solution of activated this compound as described in Step 3. Using fresh reagents is critical for driving the reaction to completion.
-
Add the new activation mixture to the resin and agitate for an additional 45-60 minutes.
7. Final Washing
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next cycle or for storage.
8. Optional Capping Step
-
If the Kaiser test remains positive after the second coupling (which is rare but possible in extremely difficult sequences), any remaining unreacted amines should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
Data Presentation
The primary benefit of a double coupling protocol is the significant increase in coupling efficiency, which translates to higher crude peptide purity. While quantitative data for this compound specifically is sequence-dependent, the expected outcomes based on protocols for sterically hindered residues can be summarized.
Table 1: Comparison of Single vs. Double Coupling Efficiency for a Hindered Residue
| Parameter | Single Coupling Protocol | Double Coupling Protocol | Rationale & Reference |
| Coupling Time | 45-60 min | 90-120 min (Total) | A second coupling step is performed for an additional 45-60 minutes.[4] |
| Reagent Equivalents | 3-4 eq. | 6-8 eq. (Total) | A fresh portion of activated amino acid and reagents is used for the second coupling.[4] |
| Expected Coupling Efficiency | Potentially <99% | >99% | Double coupling is a common and effective method to drive difficult reactions to completion.[2][4] |
| Crude Peptide Purity | Lower (due to deletion sequences) | Higher | Complete coupling at each step minimizes the primary source of impurities. |
| Monitoring Requirement | Kaiser test is essential | Kaiser test confirms the necessity of the second coupling | A positive Kaiser test after the first coupling triggers the second.[3] |
The steric bulk of the 4-tert-butyl group in this compound necessitates optimized coupling protocols to achieve high-quality peptide synthesis. The double coupling method, guided by in-process monitoring with the Kaiser test, is a robust and reliable strategy to ensure the complete incorporation of this and other sterically hindered amino acids. By repeating the coupling step with fresh, potent reagents like HATU, researchers can significantly minimize the formation of deletion sequences, leading to higher crude peptide purity and simplifying downstream purification efforts. This protocol is a valuable tool for scientists and drug developers working on complex peptide sequences.
References
Application Notes and Protocols for the Use of HATU in Coupling Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a fundamental transformation in the synthesis of peptides and small molecule therapeutics. However, significant challenges arise when coupling sterically hindered amino acids, such as α,α-disubstituted, β-branched (e.g., Valine, Isoleucine), and N-methylated residues.[1][2] These bulky substrates can dramatically impede the reaction, leading to low yields, slow reaction kinetics, and an increased risk of epimerization, which compromises the stereochemical integrity of the final product.[3]
To overcome these hurdles, a variety of coupling reagents have been developed. Among the most powerful and effective is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .[1][2] HATU has established itself as a premier choice for difficult couplings due to its high reactivity, rapid reaction rates, and remarkable ability to suppress racemization.[4][5][6] This document provides a detailed overview of HATU's advantages, mechanism of action, comparative performance data, and comprehensive protocols for its application in the coupling of sterically hindered amino acids.
Mechanism of Action
HATU is a uronium/aminium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[5][6] Its superior performance stems from the formation of a highly reactive OAt-active ester with the carboxylic acid. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, leading to the formation of the OAt-active ester. This ester is then highly susceptible to nucleophilic attack by the amine component, rapidly forming the desired amide bond.[1][6]
The key to HATU's enhanced reactivity compared to its HOBt-based counterparts (like HBTU) lies in the 7-azabenzotriazole moiety. The nitrogen atom at the 7-position is believed to provide anchimeric assistance during the aminolysis step, accelerating the coupling reaction and minimizing racemization.[1][7]
A potential side reaction to be aware of is the guanidinylation of the free N-terminal amine of the peptide chain, which can occur if HATU is used in excess or if the amine is exposed to the reagent before the carboxylic acid is fully activated.[1][7]
References
Resin Selection for Solid-Phase Synthesis of Hydrophobic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hydrophobic Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. However, the synthesis of hydrophobic peptides presents significant challenges that can lead to low yields and purity. The primary obstacle is the propensity of hydrophobic peptide chains to aggregate on the solid support. This aggregation is driven by strong intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. As the peptide chain elongates, this on-resin aggregation can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions. The result is a higher proportion of deletion sequences and truncated peptides, which are often difficult to separate from the target peptide during purification.
The choice of resin is a critical factor in overcoming these challenges. The physicochemical properties of the solid support, such as its polarity, swelling capacity, and loading, play a pivotal role in minimizing peptide aggregation and ensuring efficient synthesis. This application note provides a comparative overview of commonly used resins for the synthesis of hydrophobic peptides, along with detailed protocols to guide researchers in selecting the optimal support and conditions for their specific needs.
Comparative Analysis of Resins for Hydrophobic Peptide Synthesis
The selection of an appropriate resin is crucial for the successful synthesis of hydrophobic peptides. The ideal resin should provide a microenvironment that minimizes interchain interactions and promotes efficient solvation of the growing peptide chain. Here, we compare three major classes of resins: Polystyrene-based, PEG-grafted Polystyrene, and pure PEG resins.
Resin Properties and Performance Data
The following tables summarize the key properties and performance of different resin types in the synthesis of challenging hydrophobic peptides.
Table 1: General Properties of Resins for Hydrophobic Peptide Synthesis
| Resin Type | Composition | Key Advantages | Key Disadvantages | Typical Loading Capacity (mmol/g) |
| Polystyrene (PS) | Divinylbenzene-crosslinked polystyrene | High mechanical stability, low cost | Hydrophobic nature can promote peptide aggregation, poor swelling in polar solvents | 0.8 - 1.2 |
| PEG-grafted PS (e.g., TentaGel) | Polyethylene (B3416737) glycol grafted onto a polystyrene core | Improved swelling in a range of solvents, better solvation of peptide chains | Higher cost than PS, potential for PEG leaching | 0.2 - 0.5 |
| 100% PEG (e.g., ChemMatrix) | Cross-linked polyethylene glycol | Excellent swelling in polar solvents, minimizes aggregation, high peptide purity | High cost, lower mechanical stability than PS | 0.4 - 0.7 |
| DEG-crosslinked PS (DEG-PS) | Diethylene glycol dimethacrylate-crosslinked polystyrene | Reduced hydrophobicity compared to DVB-PS, enhanced flexibility, high purity and yields for difficult sequences | Newer resin type, less established than others | ~0.8 |
Table 2: Comparative Performance in the Synthesis of Challenging Hydrophobic Peptides
| Peptide Sequence | Resin Type | Crude Purity (%) | Overall Yield (%) | Reference |
| ABC Analogue | DVB-PS | 72.5 | 46.3 | [1] |
| DEG-PS | 73.2 | 58.3 | [1] | |
| ChemMatrix | - | 26.7 | [1] | |
| Thymosin | DVB-PS | 54.0 | 39.2 | [1] |
| DEG-PS | 58.4 | 48.6 | [1] | |
| ABRF 1992 | DEG-PS | 68.0 | 56.2 | [1] |
| ChemMatrix | - | 31.8 | [1] | |
| β (34–42) | DEG-PS | 41.4 | 50.5 | [1] |
| Jung and Redemann (JR) | DEG-PS | 41.0 | 52.6 | [1] |
Note: The expected purity and yield are highly dependent on the specific peptide sequence, its length, and the efficiency of the coupling and deprotection steps.
Experimental Protocols
This section provides a generalized manual protocol for the Fmoc-based solid-phase synthesis of a model hydrophobic peptide on three different types of resins. The protocol is designed to be a starting point and may require optimization based on the specific peptide sequence and laboratory conditions.
General Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resins:
-
Wang Resin (Polystyrene)
-
TentaGel S RAM Resin (PEG-grafted Polystyrene)
-
ChemMatrix Rink Amide Resin (100% PEG)
-
-
Fmoc-protected amino acids
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
-
Other:
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Detailed Synthesis Protocol (Manual Synthesis)
This protocol is for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Resin Swelling:
-
Place the resin (e.g., 100 mg, 1.0 mmol/g loading for Wang resin) in a reaction vessel.
-
Add DCM (2 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin with DMF (3 x 2 mL).
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF (2 mL) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (1 mL).
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Optional: Perform a Kaiser test to monitor the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection:
-
Wash the deprotected peptide-resin with DCM (3 x 2 mL) and dry the resin under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
-
Add the cleavage cocktail (2 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and combine the filtrates.
7. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 10 mL).
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Resin Selection
The choice of resin is a critical decision point that influences the entire synthesis strategy. The following diagram illustrates the logical considerations for selecting a resin for hydrophobic peptide synthesis.
Caption: Decision-making flowchart for resin selection in hydrophobic peptide synthesis.
Conclusion
The successful solid-phase synthesis of hydrophobic peptides is highly dependent on the choice of the solid support. While traditional polystyrene resins are cost-effective, their hydrophobic nature can exacerbate the problem of on-resin aggregation. For challenging hydrophobic sequences, PEG-based resins such as TentaGel and ChemMatrix, or newer generation supports like DEG-PS, offer significant advantages by providing a more polar microenvironment that improves solvation and minimizes interchain interactions, ultimately leading to higher purity and yield of the target peptide. The protocols and comparative data presented in this application note serve as a guide for researchers to make informed decisions in resin selection and to optimize their synthesis strategies for these challenging molecules.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
Topic: Incomplete coupling of Fmoc-Phe(4-tBu)-OH in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid this compound during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to incomplete coupling in SPPS?
A1: The incomplete coupling of this compound is primarily attributed to steric hindrance. The bulky tert-butyl group on the phenyl ring, in addition to the Fmoc protecting group, sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can lead to lower coupling efficiency and the presence of deletion sequences in the final peptide product.
Q2: What are the typical indicators of incomplete coupling of this compound?
A2: Incomplete coupling can be identified by several methods:
-
Positive Kaiser Test: A qualitative test performed on a small sample of resin beads after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1]
-
Mass Spectrometry (MS) Analysis: Analysis of the crude peptide after cleavage may reveal the presence of deletion sequences, which are peptides lacking the this compound residue.[1]
-
High-Performance Liquid Chromatography (HPLC) Analysis: The chromatogram of the crude peptide may show additional peaks corresponding to deletion sequences or other impurities resulting from incomplete coupling.[1][2]
Q3: Can the choice of coupling reagent significantly improve the coupling efficiency of this compound?
A3: Yes, the choice of coupling reagent is critical. For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Urionium/aminium salts such as HATU, HBTU, and COMU, as well as phosphonium (B103445) salts like PyBOP, are generally more effective than standard carbodiimide (B86325) reagents (e.g., DCC, DIC).[3] These more reactive reagents can better overcome the steric hindrance and drive the coupling reaction towards completion.
Q4: What is "double coupling" and when should it be used for this compound?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid.[3] This strategy is often employed to ensure the complete acylation of the N-terminal amine, especially when dealing with difficult or sterically hindered amino acids like this compound.[2][3] It is recommended to perform a double coupling if a positive Kaiser test is observed after the initial coupling or if previous experience with a particular peptide sequence indicates a difficult coupling step.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues related to the incomplete coupling of this compound.
dot
Caption: Troubleshooting workflow for incomplete this compound coupling.
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | Steric Hindrance: The bulky t-Bu group is preventing efficient reaction. | 1. Use a More Potent Coupling Reagent: Switch from carbodiimides (DCC, DIC) to uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts like PyBOP.[3] 2. Perform Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid.[2][3] 3. Increase Reaction Time: Extend the coupling time to several hours or overnight to allow the reaction to proceed to completion.[3] |
| Presence of deletion sequence in LC-MS | Insufficient Activation/Coupling: The activation of this compound may be suboptimal, or the coupling itself is too slow. | 1. Pre-activation: Ensure complete activation of the this compound with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin. 2. Optimize Reagent Stoichiometry: Increase the equivalents of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). |
| Low yield of the desired peptide after cleavage | Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may be aggregating on the solid support, preventing access of reagents. | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can be a better solvent for some hydrophobic peptides and improve resin swelling.[1] 2. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to disrupt secondary structures. Use with caution as this may increase the risk of racemization.[1] |
| Consistently poor coupling across multiple attempts | Reagent/Solvent Quality: Degradation or impurities in reagents and solvents can inhibit the reaction. | 1. Use High-Purity Reagents: Ensure the use of high-purity this compound. 2. Use Anhydrous Solvents: Employ high-quality, anhydrous solvents to prevent hydrolysis of the activated amino acid.[1] |
Data Presentation
Performance Comparison of Coupling Reagents for Fmoc-Phenylalanine Derivatives
The following table summarizes the representative performance of various common coupling reagents for the incorporation of Fmoc-DL-Phe-OH. While this data is for the non-substituted phenylalanine, it provides a reasonable estimate for the expected performance with the sterically more demanding this compound. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~95-98 | ~90-95 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | >95 | Very Low |
Data compiled from various studies and application notes for Fmoc-DL-Phe-OH.[4]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
dot
Caption: Standard coupling workflow for this compound with HATU.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, this time can be extended.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling of this compound
This protocol should be followed if the Kaiser test is positive after the initial coupling.
dot
Caption: Workflow for double coupling of this compound.
Procedure:
-
Initial Coupling: Follow steps 1-7 of Protocol 1.
-
Confirmation of Incomplete Coupling: A positive Kaiser test indicates the need for a second coupling.
-
Drain and Wash: Drain the initial coupling solution from the reaction vessel and wash the resin with DMF (3 times) to remove any byproducts.
-
Repeat Amino Acid Activation: Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1.
-
Second Coupling: Add the freshly activated amino acid solution to the resin and agitate for at least 2 hours at room temperature.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Final Monitoring: Perform a final Kaiser test to confirm the completion of the coupling. A negative result (yellow or colorless beads) indicates a successful coupling.
References
Technical Support Center: Preventing Aggregation of Peptides with Tert-butylated Phenylalanine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing tert-butylated phenylalanine. The inherent hydrophobicity and steric bulk of this modified amino acid present unique difficulties during synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing tert-butylated phenylalanine aggregating?
A1: The aggregation is primarily driven by the physicochemical properties of the tert-butylated phenylalanine residue. Phenylalanine itself is a hydrophobic amino acid known to promote self-assembly and aggregation.[1][2][3] The addition of a tert-butyl (tBu) group, which is bulky and highly non-polar, significantly increases the overall hydrophobicity of the peptide.[4][5] This enhanced hydrophobicity drives the peptide chains to associate with each other in aqueous environments to minimize the unfavorable interactions between their non-polar regions and water, often leading to the formation of insoluble aggregates.[1][6]
Q2: What are the primary factors influencing the aggregation of these peptides?
A2: Several factors, both intrinsic and extrinsic, influence aggregation:
-
Amino Acid Composition: A high proportion of hydrophobic amino acids in the sequence, in addition to the tert-butylated phenylalanine, will increase the tendency to aggregate.[1][4]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to faster aggregation kinetics.[7]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[1] Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between peptide molecules, which can prevent aggregation.[7][8]
-
Temperature: Increasing the temperature can sometimes improve the solubility of a peptide, but it can also accelerate aggregation kinetics.[9][10] It is generally recommended to handle hydrophobic peptides at controlled temperatures, avoiding excessive heat.[9]
-
Ionic Strength: High ionic strength can sometimes reduce peptide solubility by shielding the repulsive charges between molecules.[9]
Q3: At what stages of my workflow can aggregation occur?
A3: Aggregation can be a problem at multiple stages:
-
Solid-Phase Peptide Synthesis (SPPS): The growing peptide chain can fold and aggregate on the solid support, especially in "difficult sequences," leading to incomplete reactions and deletion byproducts.[4][11]
-
Cleavage and Deprotection: After cleavage from the resin, the unprotected, highly hydrophobic peptide can immediately aggregate in the cleavage cocktail.
-
Purification (e.g., RP-HPLC): Poor solubility can lead to precipitation before or during injection. Peptides may also adsorb irreversibly to the column's stationary phase.[12]
-
Lyophilization and Reconstitution: Aggregates can form during the freezing or drying process. Reconstituting the lyophilized powder is often a major challenge.
-
Storage and Formulation: Aggregation can occur over time in solution, reducing the stability and bioavailability of the peptide.[7]
Q4: What are the consequences of peptide aggregation?
A4: Peptide aggregation leads to several negative consequences, including reduced product yield, diminished bioactivity, and challenges in formulation.[1] It can complicate the analysis and purification of the peptide and, in therapeutic applications, aggregated peptides can pose safety concerns, including the potential for an immune response.[1]
Q5: How can I detect and quantify peptide aggregation?
A5: Several analytical techniques can be used to monitor and quantify aggregation:
-
Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[13][14]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of aggregates from nanometers to microns.[14]
-
UV-Vis Spectroscopy: A simple method to calculate an "Aggregation Index" by measuring light scattering at 350 nm relative to the protein absorbance at 280 nm.[13][15]
-
Fluorescence Spectroscopy: Can be used with extrinsic dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet structures common in amyloid-like aggregates, or by monitoring changes in intrinsic tryptophan fluorescence.[13][16][17]
-
Analytical Ultracentrifugation (AUC): Provides detailed information on the homogeneity and state of association of peptides in solution over a broad range of molecular weights.[14]
Troubleshooting Guides
Guide 1: Solubility and Dissolution Issues
Q: My lyophilized peptide containing tert-butylated phenylalanine won't dissolve in my aqueous buffer. What should I do?
A: This is a common issue due to high hydrophobicity. The recommended strategy is to first dissolve the peptide in a minimal amount of a strong organic co-solvent before diluting it into the final aqueous buffer.
Recommended Solvents and Procedure:
-
Warm to Room Temperature: Allow the vial of lyophilized peptide to reach room temperature before opening to avoid condensation.[18]
-
Select an Organic Solvent: Choose a strong organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent first choices for highly hydrophobic peptides.[9][18]
-
Create a Concentrated Stock: Add a minimal volume of the chosen organic solvent (e.g., 20-50 µL for 1 mg of peptide) to the vial.[18][19]
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial until the peptide is fully dissolved and the solution is clear.[18][20]
-
Slow Dilution: Add the concentrated organic stock solution dropwise into your chilled, vigorously stirring aqueous buffer.[18] This slow, gradual dilution is critical to prevent the peptide from crashing out of solution.
Q: My peptide precipitates when I dilute the organic stock into my aqueous buffer. How can I fix this?
A: Precipitation upon dilution means you have exceeded the peptide's solubility limit in the final solution.[18]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to aim for a lower final peptide concentration in your aqueous buffer.
-
Adjust Buffer pH: Modify the pH of your aqueous buffer to be at least 1-2 units away from the peptide's calculated isoelectric point (pI). This increases the peptide's net charge and electrostatic repulsion, improving solubility.[1][9]
-
Use Solubility-Enhancing Tags: If the peptide sequence can be modified, consider synthesizing it with a temporary or permanent hydrophilic tag (e.g., a poly-lysine or poly-arginine tail) to dramatically improve aqueous solubility.[12][21]
-
Incorporate Chaotropic Agents: For some applications, adding a low concentration of a chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) to the final buffer can help keep the peptide in solution, but be mindful of its potential to denature other components in your assay.
Guide 2: Issues During Solid-Phase Peptide Synthesis (SPPS)
Q: I'm observing incomplete coupling or deletion sequences when incorporating tert-butylated phenylalanine. What's causing this and how can I fix it?
A: This issue is typically caused by steric hindrance from the bulky tert-butyl group, which physically obstructs the formation of the peptide bond, and/or on-resin aggregation of the growing peptide chain.[11]
Solutions to Improve Coupling Efficiency:
-
Use High-Reactivity Coupling Reagents: Standard carbodiimide (B86325) reagents may be insufficient. Use more potent uronium/aminium or phosphonium (B103445) salt reagents like HATU, HCTU, or PyAOP, which create highly reactive esters.[11]
-
Extend Coupling Time: Increase the reaction time for the coupling step of the tert-butylated phenylalanine residue to allow the reaction to proceed to completion.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[11]
-
Use "Difficult Sequence" Protocols:
Quantitative Data Summary
Table 1: Comparison of Common Organic Co-solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Use Case | Considerations |
| Dimethyl Sulfoxide | DMSO | Excellent starting solvent for highly hydrophobic peptides.[9][20] | Can oxidize Cys and Met residues; may be incompatible with some cell-based assays at >1% v/v.[18][20] |
| Dimethylformamide | DMF | Good alternative to DMSO, especially if oxidation is a concern.[9][18] | Aprotic polar solvent, effective for dissolving many peptides. |
| Acetonitrile | ACN | Commonly used in reverse-phase HPLC mobile phases.[9][18] | Can be effective for dissolving moderately hydrophobic peptides. |
| Isopropanol | IPA | Useful for peptides with significant hydrophobicity.[9][20] | Less polar than DMSO or DMF. |
Table 2: Overview of Aggregation Prevention Strategies
| Strategy | Approach | Mechanism | Reference |
| Solvent Optimization | pH Adjustment | Increase net charge and electrostatic repulsion by moving pH away from the pI. | [1][9] |
| Organic Co-solvents | Disrupt hydrophobic interactions to solubilize the peptide. | [18][20] | |
| Peptide Modification | PEGylation | Covalently attach hydrophilic PEG chains to create a "hydrophilic shield". | [1][20] |
| Hydrophilic Tagging | Add a sequence of charged amino acids (e.g., poly-Lys) to the N- or C-terminus. | [12][21] | |
| D-Amino Acid Insertion | Disrupt the formation of stable β-sheet secondary structures. | [11][20] | |
| Formulation | Sonication | Use ultrasonic energy to physically break apart aggregates. | [9][20] |
| Excipients | Add stabilizing molecules like arginine or glycine (B1666218) to the formulation. | [7] |
Table 3: Common Analytical Techniques for Monitoring Peptide Aggregation
| Technique | Information Provided | Key Advantages | Reference |
| Size Exclusion Chromatography (SEC) | Separation and quantification of monomer, oligomers, and aggregates. | High resolution, widely accepted quantitative method. | [13][14] |
| Dynamic Light Scattering (DLS) | Particle size distribution and polydispersity. | Fast, non-invasive, sensitive to large aggregates. | [14] |
| UV-Vis Spectroscopy | Aggregation Index (light scattering). | Simple, rapid, requires standard lab equipment. | [13][16] |
| Thioflavin T (ThT) Fluorescence | Detection of amyloid-like fibrils (cross-β-sheet structure). | Highly sensitive and specific for amyloid fibrils. | [2][7] |
| Analytical Ultracentrifugation (AUC) | Homogeneity, molecular weight, and presence of aggregates in solution. | Provides data across a very broad molecular weight range. | [14] |
Experimental Protocols
Protocol 1: General Method for Solubilizing Hydrophobic Peptides
This protocol outlines the standard procedure for dissolving a highly hydrophobic peptide using an organic co-solvent.
Materials:
-
Lyophilized peptide containing tert-butylated phenylalanine
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Target aqueous buffer (e.g., PBS, pH 7.4), chilled to 4°C
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator bath
Procedure:
-
Allow the vial containing the lyophilized peptide to equilibrate to room temperature before opening.
-
Add a minimal volume of DMSO to the vial to create a high-concentration stock solution (e.g., 20-50 mg/mL).
-
Vortex the vial thoroughly for 1-2 minutes. If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes until the solution is completely clear.[20]
-
Centrifuge the stock solution briefly to pellet any minor, undissolved particulates.
-
Place the desired volume of chilled aqueous buffer in a new tube on a magnetic stirrer.
-
While the buffer is stirring vigorously, slowly add the concentrated peptide stock solution drop-by-drop.
-
Allow the final solution to stir for an additional 5-10 minutes at 4°C.
-
Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitated "invisible" aggregate.[9] Carefully transfer the supernatant to a new tube.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy (Aggregation Index)
This protocol provides a simple, rapid method to assess the presence of light-scattering aggregates.[13]
Materials:
-
Peptide solution
-
Matched quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Blank the spectrophotometer with the same buffer used to dissolve the peptide.
-
Measure the absorbance of the peptide solution at 280 nm (for peptides containing Trp or Tyr) or 258 nm (for peptides containing Phe).[15]
-
Measure the absorbance of the same sample at 350 nm. This wavelength is outside the normal absorbance for peptides, so any reading is due to light scattering by aggregates.
-
Calculate the Aggregation Index (AI) using the formula: AI = A350 / (A280 - A350) (or using A258).
-
An increasing AI over time or under stress conditions (e.g., elevated temperature) indicates ongoing aggregation. An AI value greater than a baseline established for a non-aggregated sample suggests the presence of aggregates.
Protocol 3: SPPS with a Sterically Hindered Amino Acid using HATU
This protocol describes an effective coupling method for incorporating a sterically hindered residue like tert-butylated phenylalanine during Fmoc-based SPPS.[11]
Materials:
-
Peptide-resin (with N-terminal Fmoc group removed)
-
Fmoc-Phe(tBu)-OH (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-Phe(tBu)-OH and HATU in DMF. Add DIPEA to this solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), proceed to the next step.
-
Double Coupling (if necessary): Drain the reaction vessel and repeat steps 4-5 with a fresh batch of activated amino acid.
-
Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF to prepare for the next cycle of deprotection and coupling.
Visualizations
Caption: Workflow for troubleshooting peptide aggregation issues.
Caption: Mechanism of hydrophobic peptide aggregation.
Caption: Overview of strategies to prevent peptide aggregation.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. scientistlive.com [scientistlive.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. approcess.com [approcess.com]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. jpt.com [jpt.com]
- 21. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the Fmoc deprotection of Fmoc-Phe(4-tBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why can Fmoc deprotection of this compound be challenging?
A1: The deprotection of this compound can be challenging due to steric hindrance. The bulky tert-butyl group on the phenylalanine side chain can physically obstruct the piperidine (B6355638) base from accessing the N-terminal Fmoc group, slowing down the deprotection reaction. This can lead to incomplete Fmoc removal and subsequent deletion sequences in the final peptide product.[1][2]
Q2: What are the signs of incomplete Fmoc deprotection of this compound?
A2: Incomplete deprotection is typically indicated by a negative or weak result in qualitative tests for free primary amines, such as the Kaiser test. For quantitative analysis, monitoring the UV absorbance of the deprotection solution for the release of the dibenzofulvene (DBF)-piperidine adduct is a common method.[3] Slower or incomplete release of this adduct suggests a difficult deprotection step. Furthermore, HPLC and mass spectrometry analysis of the final cleaved peptide will show the presence of deletion sequences.
Q3: What is the standard protocol for Fmoc deprotection, and how should it be adapted for this compound?
A3: The standard protocol for Fmoc deprotection is treatment with 20% piperidine in DMF.[4] For a sterically hindered residue like this compound, it is advisable to extend the deprotection time or perform a double deprotection (two separate treatments with fresh reagent).[5]
Q4: Can peptide aggregation affect the deprotection of this compound?
A4: Yes, as the peptide chain elongates, it can fold into secondary structures, leading to aggregation. This can further hinder the access of the deprotection reagent to the Fmoc group.[1] Using solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts may help disrupt these secondary structures.
Q5: Are there alternative reagents for deprotecting this compound?
A5: For particularly difficult deprotections, a stronger base cocktail can be employed. A common alternative is a solution containing 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[6] However, care must be taken as stronger bases can increase the risk of side reactions.
Troubleshooting Guide: Incomplete Deprotection of this compound
This guide will help you troubleshoot and optimize the deprotection of the sterically hindered amino acid, this compound.
Problem: Negative or Weak Kaiser Test After Deprotection
A negative or weak Kaiser test (yellow or faint blue resin beads) indicates that the N-terminal amine is not free, suggesting incomplete Fmoc removal.
start [label="Negative/Weak\nKaiser Test", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n(Fresh 20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; extend_time [label="Extend Deprotection Time\n(e.g., 2 x 20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; double_deprotection [label="Perform Double Deprotection\n(2 fresh additions of reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature\n(e.g., to 35-40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stronger_base [label="Use a Stronger Base\n(e.g., 2% DBU in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_aggregation [label="Assess for Peptide Aggregation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Switch to NMP or\nadd chaotropic agents", fillcolor="#34A853", fontcolor="#FFFFFF"]; retest [label="Re-run Kaiser Test", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Proceed to Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagents; check_reagents -> extend_time [label="Reagents OK"]; extend_time -> double_deprotection; double_deprotection -> retest; retest -> success [label="Positive Test"]; retest -> check_aggregation [label="Negative Test"]; check_aggregation -> increase_temp [label="No Aggregation"]; increase_temp -> stronger_base; stronger_base -> retest; check_aggregation -> change_solvent [label="Aggregation Suspected"]; change_solvent -> retest; }
| Potential Cause | Recommended Solution |
| Insufficient Deprotection Time | Due to the steric hindrance of the 4-tBu group, standard deprotection times may be insufficient. Extend the total deprotection time. A double deprotection protocol is highly recommended.[5] |
| Reagent Degradation | Piperidine solutions can degrade over time. Always use a freshly prepared 20% piperidine in high-purity, amine-free DMF solution. |
| Peptide Aggregation | The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate, blocking access to the Fmoc group.[1] Consider switching the solvent from DMF to NMP or adding chaotropic agents like LiCl. |
| Low Reaction Temperature | Low ambient temperatures can slow down the reaction rate. Ensure the reaction is performed at a consistent room temperature (around 25°C). For very difficult cases, a slight increase in temperature (e.g., to 35-40°C) can be beneficial, but monitor for potential side reactions.[7] |
Quantitative Data on Fmoc Deprotection Conditions
Table 1: Deprotection Conditions for Fmoc-Phe-OH (Solution Phase) [7]
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| Reaction Time | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature. |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids. | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. |
Table 2: Deprotection Kinetics for Sterically Hindered Fmoc-Arg(Pbf)-OH [1]
| Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |
| 20% Piperidine in DMF | 3 | ~60% |
| 7 | ~90% | |
| 10 | >95% | |
| 20% 4-Methylpiperidine in DMF | 3 | ~65% |
| 7 | ~92% | |
| 10 | >95% | |
| 10% Piperazine in DMF/EtOH | 3 | ~40% |
| 7 | ~85% | |
| 10 | >95% |
Experimental Protocols
Protocol 1: Double Fmoc Deprotection for this compound
This protocol is recommended to ensure complete Fmoc removal from sterically hindered amino acids.
start [label="Start with Fmoc-Peptidyl-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; wash1 [label="Wash with DMF (3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection1 [label="Add 20% Piperidine/DMF\nAgitate for 5 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drain1 [label="Drain Deprotection Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection2 [label="Add fresh 20% Piperidine/DMF\nAgitate for 15-20 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drain2 [label="Drain Deprotection Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; wash2 [label="Wash with DMF (5-7x)", fillcolor="#F1F3F4", fontcolor="#202124"]; kaiser_test [label="Perform Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Proceed to Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> wash1; wash1 -> deprotection1; deprotection1 -> drain1; drain1 -> deprotection2; deprotection2 -> drain2; drain2 -> wash2; wash2 -> kaiser_test; kaiser_test -> end [label="Positive"]; kaiser_test -> troubleshoot [label="Negative"]; }
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin three times with DMF.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 5 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[8]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Kaiser Test for Primary Amines
This colorimetric test is used to detect the presence of free primary amines on the resin after deprotection.
-
Prepare Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 110°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Colorless Beads/Solution: Negative result, indicating incomplete deprotection.
-
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the cleaved DBF-piperidine adduct.
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate.
-
Collect Filtrate: Collect the filtrate from the deprotection step(s) in a volumetric flask of a known volume.
-
Dilute: Dilute the collected solution to the mark with DMF.
-
Measure Absorbance: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, using 20% piperidine in DMF as a blank.
-
Calculate Deprotection: The extent of deprotection can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) of the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis with Fmoc-Phe(4-tBu)-OH
Welcome to the technical support center for troubleshooting low-yield synthesis of peptides containing Fmoc-Phe(4-tBu)-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that can lead to low coupling efficiency and decreased overall yield when incorporating this compound.
Issue: Low Coupling Efficiency or Incomplete Coupling
Low or incomplete coupling of this compound is a frequent challenge that leads to the formation of deletion sequences, which can be difficult to purify from the target peptide.
Symptoms:
-
A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1][2]
-
Detection of deletion sequences (target peptide mass minus the mass of Phe(4-tBu)) by mass spectrometry (MS) analysis of the crude sample.[2]
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.[2]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky tert-butyl group on the phenylalanine side chain, combined with the Fmoc protecting group, can physically obstruct the coupling reaction.[1][3][4] Actions: • Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1][2] • Increase Coupling Time: Extend the reaction time to 2-4 hours.[2] • Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to overcome the activation energy barrier. Use with caution as this may increase the risk of racemization.[1][2] |
| Suboptimal Activation | Insufficient activation of the this compound carboxyl group can lead to poor coupling yields.[1][2] Actions: • Use a More Potent Coupling Reagent: Switch to more reactive coupling reagents like HATU, HCTU, or PyBOP, which are effective for sterically hindered amino acids.[1][2][3][5] • Pre-activation: Pre-activate the this compound with the coupling reagent and a base like DIPEA for 1-5 minutes before adding it to the resin.[2][6] |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.[1][3] Actions: • Solvent Choice: Switch from DMF to NMP, as NMP can be better for solvating the peptide chain and preventing aggregation.[6][7] • Disruptive Additives: Add chaotropic salts like LiCl to the coupling solvent to disrupt hydrogen bonding and reduce aggregation.[6] • Incorporate Backbone Protection: For very difficult sequences, consider incorporating a Dmb- or Hmb-protected derivative every sixth residue to disrupt secondary structure formation. |
| Poor Resin Swelling | Inadequate swelling of the solid support can limit the accessibility of the free amines for coupling.[2] Actions: • Ensure Adequate Swelling: Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a robust method for coupling sterically hindered amino acids.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[3]
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 1 to 4 hours, depending on the degree of steric hindrance.[2][6]
-
Washing: After the reaction, drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1][6]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), consider a second coupling (Protocol 2).[1]
Protocol 2: Double Coupling for this compound
This protocol is to be performed if Protocol 1 results in an incomplete coupling.
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[1]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[1]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a Kaiser test to confirm completion.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered amino acid?
A1: The tert-butyl group on the phenyl ring is bulky and, in combination with the large Fmoc protecting group, creates significant spatial crowding around the alpha-carboxyl group. This steric hindrance can impede its approach to the N-terminal amine of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation.[3][4]
Q2: My standard coupling protocol with DIC/HOBt is giving a low yield for this compound. What should I do?
A2: Carbodiimide-based reagents like DIC are often inefficient for coupling sterically hindered amino acids.[3][5] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP).[1][3][5] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[3]
Q3: What are the best coupling reagents for this compound?
A3: For challenging couplings involving sterically hindered residues, reagents that generate highly reactive esters are preferred.[3] HATU and HCTU are considered among the most efficient.[2] Phosphonium salt-based reagents like PyBOP are also very effective and do not cause guanidinylation side reactions that can occur with excess uronium reagents.[1]
Q4: Can increasing the temperature improve the coupling efficiency of this compound?
A4: Yes, gently increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for the coupling reaction.[1][2] However, this should be done cautiously as elevated temperatures can increase the risk of side reactions like racemization.[2][5]
Q5: What is the impact of solvent choice on the coupling of this compound?
A5: The solvent plays a critical role in resin swelling, peptide chain solvation, and preventing aggregation. While DMF is common, N-methylpyrrolidone (NMP) often has better solvating properties and can improve coupling yields, especially for hydrophobic peptides.[6][7] In cases of severe aggregation, solvent mixtures containing DMSO or chaotropic agents like LiCl can be beneficial.[6]
Visual Guides
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for incomplete this compound coupling.
Decision Tree for Optimizing Coupling Strategy
Caption: Decision tree for selecting an optimized coupling strategy.
References
Technical Support Center: Fmoc-Phe(4-tBu)-OH
Welcome to the technical support center for Fmoc-Phe(4-tBu)-OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of this compound in N,N-Dimethylformamide (DMF), a common solvent in Solid Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF?
A1: While the tert-butyl group on the phenylalanine side chain is designed to enhance solubility, several factors can contribute to dissolution problems in DMF.[1] The large, planar Fmoc protecting group can lead to aggregation through π-π stacking interactions.[2] Additionally, the hydrophobic nature of the modified phenylalanine residue can also contribute to poor solubility, especially at higher concentrations.[3] The quality and purity of the DMF used can also play a role, as impurities can affect solvent properties.[4]
Q2: What is the expected solubility of this compound in DMF?
Q3: What are the consequences of poor solubility of this compound during peptide synthesis?
A3: Poor solubility can lead to several negative outcomes in SPPS, including:
-
Incomplete Reactions: If the amino acid is not fully dissolved, it will not be available to react with the free amine on the growing peptide chain, leading to deletion sequences.[5]
-
Slow Reaction Kinetics: Even if fully dissolved, a low concentration can slow down the coupling reaction, potentially requiring longer reaction times or resulting in incomplete coupling.[5]
-
Aggregation: The undissolved material can promote aggregation of the peptide chain on the resin, further hindering subsequent synthesis steps.[3][5]
Q4: What immediate troubleshooting steps can I take to dissolve this compound in DMF?
A4: If you are facing solubility issues, you can try the following techniques:
-
Sonication: Use an ultrasonic bath to help break up aggregates and enhance dissolution.[2]
-
Gentle Heating: Warming the solution to approximately 37-40°C can increase solubility. However, avoid excessive heat as it may cause degradation.[2]
-
Vortexing: Vigorous mixing can aid in dissolving the compound.[2]
Q5: Are there alternative solvents or solvent mixtures I can use?
A5: Yes, if solubility in DMF remains an issue, consider the following options:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF and is known to be a better solvent for many Fmoc-amino acids.[4][6]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent, and adding a small amount to your DMF can significantly improve solubility.[2][5] However, ensure it is compatible with your overall synthesis strategy.
-
Solvent Mixtures: A combination of DMF and a small percentage of DMSO can often resolve solubility problems.[2]
Troubleshooting Guide
This section provides a more detailed approach to resolving solubility issues with this compound.
Initial Dissolution Attempts
When preparing your this compound solution, if you observe that it is not dissolving readily in DMF at the desired concentration, follow this workflow:
Caption: Troubleshooting workflow for this compound dissolution.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes qualitative solubility information and potential alternative solvents for problematic Fmoc-amino acids.
| Solvent System | Recommended Use | Potential Concentration | Key Considerations |
| DMF | Standard solvent for SPPS | Typically 0.3 - 0.5 M | Purity is crucial; older DMF can contain amines that degrade the Fmoc group.[4] |
| NMP | Alternative to DMF, often with better solvating power | Typically 0.3 - 0.5 M | Can be more effective for dissolving hydrophobic and aggregation-prone sequences.[4][6] |
| DMF/DMSO Mixture | For difficult-to-dissolve amino acids | > 0.5 M | Use a small percentage of DMSO (e.g., 5-10%); ensure compatibility with synthesis.[2][5] |
| DMSO | For preparing stock solutions or highly problematic cases | Can be high (e.g., >1 M) | Dilute into the reaction solvent as needed; may not be suitable for all resins.[2][5] |
Experimental Protocols
Protocol for Determining Solubility
When precise solubility data is required for your specific experimental conditions, it is best to determine it empirically.
Objective: To determine the saturation solubility of this compound in a given solvent (e.g., DMF).
Materials:
-
This compound
-
Solvent of choice (e.g., high-purity DMF)
-
Vials with caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a series of vials. The goal is to have undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer.[5]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[5]
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.[5]
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of your analytical instrument.
-
Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).[5]
-
Caption: Experimental workflow for determining solubility.
References
Technical Support Center: Diketopiperazine Formation with N-terminal Phe(4-tBu)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diketopiperazine (DKP) formation in peptides featuring an N-terminal 4-tert-butylphenylalanine (Phe(4-tBu)).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the N-terminus of a peptide chain, resulting in the formation of a stable six-membered ring. This process cleaves the first two amino acids from the peptide, leading to a truncated final product and a significant reduction in the overall yield. In solid-phase peptide synthesis (SPPS), this can be particularly problematic as the DKP and the truncated peptide may be cleaved from the resin, complicating purification and analysis.
Q2: How does an N-terminal Phe(4-tBu) residue influence DKP formation?
A2: The N-terminal amino acid significantly influences the rate of DKP formation. While peptides with polar or charged N-terminal residues tend to form DKPs more rapidly, those with nonpolar alkyl side chains are generally more stable.[1] N-terminal aromatic residues like Phenylalanine show a moderate rate of DKP formation.[1] The presence of a bulky tert-butyl group on the phenyl ring of Phe(4-tBu) introduces steric hindrance. While bulky groups on the α-carbon can accelerate DKP formation, the effect of bulk on the β or γ carbon is more complex.[1][2] The bulky, non-polar nature of Phe(4-tBu) may influence the conformational preferences of the peptide backbone, potentially affecting the propensity for cyclization.
Q3: Which peptide sequences are most susceptible to DKP formation?
A3: Sequences with Proline in the second position are highly prone to DKP formation due to the unique conformational constraints of the proline ring, which favors the cyclization reaction. Glycine at the N-terminus or in the second position can also increase the rate of DKP formation.
Q4: What are the primary experimental factors that promote DKP formation?
A4: Several factors during peptide synthesis can promote DKP formation:
-
Fmoc-deprotection conditions: The use of strong bases like piperidine (B6355638) to remove the Fmoc protecting group creates a free N-terminal amine, which is the nucleophile for the cyclization reaction.
-
Elevated temperatures: Higher temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.
-
Resin type: Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation and subsequent cleavage of the dipeptide.
-
Solvent: The choice of solvent can influence the conformation of the peptide and the stability of the peptide-resin linkage.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the desired full-length peptide. | High levels of "traceless" DKP formation, where the DKP is cleaved from the resin and washed away. | 1. Modify Fmoc-Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a milder cocktail such as 2% DBU and 5% piperazine (B1678402) in NMP.[3] 2. Use a Pre-formed Dipeptide: Synthesize the Fmoc-Phe(4-tBu)-Xaa-OH dipeptide in solution and couple it to the resin-bound peptide. This bypasses the formation of the susceptible dipeptide on the solid support. 3. In situ Neutralization: Implement an in situ neutralization protocol to minimize the time the N-terminal amine is in its free, nucleophilic state. |
| Presence of a major impurity peak in HPLC with a mass corresponding to the cyclic dipeptide of Phe(4-tBu) and the second amino acid. | Significant DKP formation has occurred, and the cyclic dipeptide has been cleaved from the resin along with the target peptide. | 1. Optimize Coupling of the Third Amino Acid: Use a more efficient coupling reagent and ensure a shorter coupling time to favor intermolecular peptide bond formation over intramolecular cyclization. 2. Lower the Reaction Temperature: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of DKP formation. |
| Inconsistent yields for sequences containing Phe(4-tBu) followed by Proline. | The Phe(4-tBu)-Pro sequence is highly predisposed to DKP formation due to the conformational properties of Proline. | 1. Prioritize the use of a pre-formed dipeptide (Fmoc-Phe(4-tBu)-Pro-OH) for coupling. This is the most effective strategy for such sequences. 2. Simultaneous Deprotection and Coupling: In solution phase synthesis, a simultaneous deprotection/acylation methodology can be employed to trap the reactive free amine before it can cyclize. |
Quantitative Data
Table 1: Effect of N-terminal Amino Acid on Peptide Dissociation Half-Life via DKP Formation
| N-terminal Amino Acid (Xaa in Xaa-Pro-Gly₄-Lys) | Side Chain Property | Dissociation Half-life at 75°C (min) | Relative Rate |
| Gln | Polar | ~40 | Fast |
| Glu | Charged | ~45 | Fast |
| Lys | Charged | ~50 | Fast |
| Ser | Polar | ~55 | Fast |
| Phe | Aromatic, Nonpolar | ~70 | Moderate |
| Tyr | Aromatic, Polar | ~75 | Moderate |
| Val | Nonpolar, Alkyl | 127 | Slow |
| Gly | Nonpolar, Alkyl | 276 | Very Slow |
Data adapted from studies on model peptides. The dissociation half-life is inversely proportional to the rate of DKP formation. While specific data for Phe(4-tBu) is not available, its behavior is expected to be in the moderate to slow range due to its bulky and nonpolar aromatic nature.[1]
Table 2: Impact of Fmoc Deprotection Cocktails on DKP Formation
| Deprotection Cocktail | DKP Formation (%) |
| 20% piperidine in DMF | 13.8 |
| 5% piperidine in DMF | 12.2 |
| 5% piperazine in DMF | < 4.0 |
| 2% DBU, 5% piperazine in NMP | Significantly Reduced |
Data from a study on a DKP-susceptible sequence. The use of piperazine and DBU/piperazine cocktails shows a marked reduction in DKP formation.[3]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS with Potential for DKP Formation
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in dichloromethane (B109758) (DCM) for 1 hour, followed by washing with dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like HBTU/DIPEA in DMF for 2 hours.
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Second Amino Acid Coupling (e.g., Fmoc-Phe(4-tBu)-OH): Couple the second amino acid using standard coupling conditions.
-
Fmoc Deprotection (Critical Step): Perform Fmoc deprotection as in step 3. The free N-terminal amine of the Phe(4-tBu) is now exposed and can initiate DKP formation.
-
Third Amino Acid Coupling: Proceed with the coupling of the third amino acid.
-
Cleavage and Analysis: Cleave a small sample of the peptide from the resin and analyze by HPLC to quantify the desired peptide and the DKP byproduct.
Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection (Standard): Follow step 3 from Protocol 1.
-
Dipeptide Coupling: Instead of coupling a single amino acid, couple a pre-synthesized Fmoc-Phe(4-tBu)-Xaa-OH dipeptide to the resin-bound amino acid using standard coupling reagents.
-
Fmoc Deprotection (Optimized): For subsequent deprotection steps, use a solution of 2% DBU and 5% piperazine in NMP. Treat the resin for 5 minutes, drain, and repeat for 10 minutes.
-
Continue Synthesis: Continue with the peptide synthesis.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze by HPLC. A significant reduction in the DKP byproduct should be observed compared to Protocol 1.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Troubleshooting flowchart for DKP formation.
Caption: Optimized experimental workflow to minimize DKP formation.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Choosing the Right Scavenger for tBu Group Cleavage
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the selection and use of scavengers for the cleavage of tert-butyl (tBu) protecting groups in peptide synthesis and other organic chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing tBu-protected residues?
A1: The primary issue during the TFA-mediated cleavage of peptides with tBu-protected residues is the generation of reactive tert-butyl (tBu) cations.[1] These electrophilic carbocations can re-attach to nucleophilic residues in the peptide chain, leading to the formation of undesired t-butylated byproducts.[1] This side reaction reduces the yield of the target peptide and complicates purification. The most susceptible amino acid residues are those with nucleophilic side chains, including Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2]
Q2: What are scavengers and how do they prevent side reactions during tBu group cleavage?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive tert-butyl cations generated during the deprotection of tBu-based protecting groups.[1][3] By reacting with the tBu cations at a faster rate than the amino acid side chains, they prevent the alkylation of sensitive residues.[1][3]
Q3: Which are the most common scavengers used for tBu group cleavage?
A3: A combination of scavengers is often more effective than a single one. Common and effective scavengers include:
-
Triisopropylsilane (TIS): A very efficient scavenger for tBu cations.[1]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]
-
Thioanisole: Protects against re-attachment and can help in the removal of other protecting groups.[1] It is also known to accelerate the removal of Arg(Mtr/Pmc/Pbf) groups in TFA.
-
1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly useful when cysteine is present.[1] It is also effective in preventing the acid-catalyzed oxidation of tryptophan residues.
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thus protecting tyrosine residues.[1]
-
Dithiothreitol (DTT): A disulfide-reducing agent that can also act as a scavenger.[4]
Q4: What is a standard cleavage cocktail for a peptide containing sensitive residues?
A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[5] For more complex peptides or those with multiple sensitive residues, a more robust cocktail like "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1]
Q5: Can incomplete cleavage of the tBu group occur?
A5: Yes, insufficient concentration of TFA or a very short reaction time can lead to incomplete removal of the tBu group, especially from Ser(tBu) and Thr(tBu) residues.[1][4] It is crucial to ensure a TFA concentration of at least 90-95% and a sufficient reaction time, typically 2-3 hours at room temperature.[1][6]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of a +56 Da adduct in the mass spectrum. | Alkylation of a sensitive residue (e.g., Cys, Trp, Tyr, Met) by a tert-butyl cation.[6] | - Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point.[1]- For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[1]- Increase the concentration of scavengers in the cleavage mixture.[1] |
| Low yield of the desired peptide. | - Incomplete cleavage from the resin.- Significant side-product formation.- Re-attachment of the peptide to the resin.[1] | - Extend the cleavage reaction time to 3-4 hours and monitor progress.[1]- Optimize the scavenger cocktail to minimize side reactions.[6]- Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether.[1] |
| Incomplete removal of the tBu protecting group. | - Insufficient TFA concentration.- Short reaction time.[1] | - Increase the TFA concentration in the cleavage cocktail to 95%.[6]- Extend the cleavage reaction time to 3-4 hours.[6] |
| Oxidation of Methionine or Tryptophan residues. | Reaction with oxidizing species generated during cleavage. | - Use scavengers with reducing properties like EDT or Thioanisole.[2]- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).- A specialized cocktail containing dimethylsulfide (DMS) and ammonium (B1175870) iodide can also be used to minimize oxidation.[2][7] |
Data Presentation: Scavenger Efficiency Comparison
The following table summarizes the effectiveness of different scavengers in minimizing the S-tert-butylation of a model Cys-containing peptide during TFA-mediated cleavage.
| Scavenger Cocktail (TFA/TIS/H₂O/Scavenger at 90:2.5:2.5:5) | Desired Peptide (%) | S-tbutylated Peptide (%) |
| None (TFA/TIS/H₂O at 95:2.5:2.5) | 81.4 | 18.6 |
| Thioanisole | 92.1 | 7.9 |
| DMS | 90.5 | 9.5 |
| m-Cresol | 88.7 | 11.3 |
| Anisole | 87.2 | 12.8 |
| DTT | 94.3 | 5.7 |
| 1,4-BDMT | 95.1 | 4.9 |
Data adapted from a study on a model Cys-peptidyl resin.[4] Percentages are relative area determined by HPLC.
Another study comparing thiol-based scavengers for a Cys-rich peptide found that 1,4-benzendimethanethiol (1,4-BDMT) provided superior yield and purity compared to DTT and 1,2-BDMT.[8]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Cleavage and Deprotection
This protocol is suitable for most routine peptides containing tBu-protected residues.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail fresh and add it to the resin (approximately 10 mL per gram of resin).[9]
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[9]
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[9]
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[9]
-
Centrifuge the mixture to pellet the peptide.[9]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[9]
-
Dry the peptide pellet under vacuum.[9]
Protocol 2: Two-Step Cleavage for Sensitive Peptides
This protocol is beneficial for peptides prone to side reactions, particularly S-t-butylation of Cysteine.
Materials:
-
Peptide-resin (dried)
-
Initial Cleavage Cocktail: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 w/w)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Treat the peptide-resin with the initial cleavage cocktail for 30 minutes.[4]
-
Add additional TFA to bring the final concentration to 80%.[4]
-
Continue the cleavage for an additional 150 minutes.[4]
-
Filter, precipitate, and wash the peptide as described in Protocol 1.
Visualizations
Caption: Mechanism of tBu group cleavage and scavenger action.
Caption: Troubleshooting workflow for tBu group cleavage.
References
Technical Support Center: Synthesis of Peptides Containing Multiple Phe(4-tBu) Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of difficult peptide sequences containing multiple 4-tert-butylphenylalanine (Phe(4-tBu)) residues. The bulky nature of the tert-butyl group presents significant steric hindrance and increases the hydrophobicity of the peptide, often leading to challenges such as incomplete coupling reactions and peptide aggregation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of peptides with multiple Phe(4-tBu) residues, offering potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Question: My synthesis is resulting in low yields and mass spectrometry analysis shows deletion sequences, particularly at or after the incorporation of a second or third Phe(4-tBu) residue. What is causing this and how can I fix it?
Answer:
Low coupling efficiency is a primary challenge when dealing with sterically hindered amino acids like Phe(4-tBu). The bulky tert-butyl group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.
Potential Causes:
-
Steric Hindrance: The sheer size of the Phe(4-tBu) side chain slows down the kinetics of the coupling reaction.
-
Peptide Aggregation: The increased hydrophobicity contributed by multiple Phe(4-tBu) residues can cause the peptide chains to aggregate on the solid support, blocking reactive sites.
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to overcome the high activation energy required for coupling sterically hindered residues.
Recommended Solutions:
-
Optimize Coupling Reagents: Employ stronger, in-situ activating reagents known to be effective for hindered couplings. Phosphonium (B103445) and aminium/uronium salts are generally preferred over carbodiimides for such difficult sequences.
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., to 16 hours) or elevating the temperature (e.g., to 35-50°C) can help overcome the kinetic barrier.
-
Incorporate Backbone Modifications: The introduction of pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.
-
Monitor the Reaction: Utilize the Kaiser test to check for the presence of free primary amines after the coupling step. A positive result indicates incomplete coupling.
Issue 2: Peptide Aggregation on Resin
Question: My peptide-resin is not swelling properly, and I'm observing a significant drop in synthesis efficiency after adding several Phe(4-tBu) residues. How can I address this aggregation problem?
Answer:
Peptide aggregation is a common problem, especially with hydrophobic sequences containing bulky residues like Phe(4-tBu). Aggregation can lead to incomplete reactions for both coupling and deprotection steps.
Potential Causes:
-
Interchain Hydrogen Bonding: The peptide backbones can form strong intermolecular hydrogen bonds, leading to the formation of insoluble aggregates.
-
Hydrophobic Interactions: The nonpolar tert-butylphenyl groups can associate with each other, further promoting aggregation.
-
Secondary Structure Formation: The peptide sequence may adopt stable secondary structures like β-sheets on the resin.
Recommended Solutions:
-
Solvent Choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like DMSO to the reaction mixture to disrupt hydrogen bonding.
-
Disruptive Additives: The addition of nonionic detergents or ethylene (B1197577) carbonate can help to break up aggregates.
-
Mechanical Disruption: Sonication of the reaction vessel can physically break apart aggregated peptide-resin.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate coupling reactions and help to reduce aggregation by providing localized heating.
-
Resin Selection: Consider using a low-substitution resin or a resin with a polyethylene (B3416737) glycol (PEG) linker (e.g., TentaGel) to increase the distance between peptide chains and reduce steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for incorporating multiple Phe(4-tBu) residues?
For sterically hindered amino acids like Phe(4-tBu), aminium/uronium salts such as HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide (B86325) reagents (e.g., DCC, DIC). These reagents form highly reactive activated esters that can overcome the steric hindrance.
Q2: How can I monitor the success of each coupling step in real-time?
The Kaiser test is a reliable qualitative method to detect free primary amines on the resin. A positive result (a blue color) after a coupling step indicates that the reaction is incomplete. However, be aware that the Kaiser test is not applicable for N-terminal proline residues and may sometimes give false negatives with aggregated sequences.
Q3: Can changing the protecting group strategy help in synthesizing these difficult sequences?
While the standard Fmoc/tBu strategy is widely used, the Boc/Bzl strategy can sometimes be advantageous for difficult sequences. The repetitive TFA treatment in the Boc/Bzl strategy can help to disrupt peptide aggregation. However, this strategy involves the use of hazardous reagents like HF for the final cleavage.
Q4: What is the best way to cleave the peptide from the resin and deprotect the side chains?
A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), is typically used. It is crucial to perform the cleavage in a well-ventilated fume hood and to precipitate the cleaved peptide in cold diethyl ether to remove scavengers.
Q5: What are the best practices for purification and handling of the final peptide?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic
Technical Support Center: HPLC Analysis of Phe(4-tBu) Peptides
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Phenylalanine(4-tBu) containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, such as peak broadening, encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak broadening with my Phe(4-tBu) peptide?
Peak broadening in HPLC for peptides containing the highly hydrophobic Phe(4-tBu) residue is a common issue stemming from several factors:
-
Strong Hydrophobic Interactions: The tert-butyl group dramatically increases the hydrophobicity of the peptide, leading to strong interactions with the C18 stationary phase. This can result in slow desorption kinetics and, consequently, broader peaks.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing peak tailing, which contributes to overall peak broadening.[1]
-
Slow Mass Transfer: The bulky nature of the Phe(4-tBu) residue can hinder the peptide's diffusion into and out of the pores of the stationary phase particles, leading to poor peak shape.[2][3]
-
Peptide Aggregation: The hydrophobicity of Phe(4-tBu) peptides can promote aggregation, especially at high concentrations, leading to complex elution profiles and broad peaks.
-
Inappropriate Mobile Phase Conditions: A mobile phase with insufficient organic solvent strength or an unsuitable ion-pairing agent may not effectively elute the highly retained peptide, causing it to spread along the column.[4][5]
Q2: How can I improve the peak shape of my Phe(4-tBu) peptide?
Improving peak shape requires a systematic approach to method development. Here are key parameters to optimize:
-
Mobile Phase Additives: The choice and concentration of an ion-pairing agent are critical. Trifluoroacetic acid (TFA) is a common choice that can improve peak shape by minimizing secondary interactions.[1][6] Experimenting with different ion-pairing agents like difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) can also be beneficial.[7]
-
Gradient Optimization: A shallower gradient can improve the resolution of closely eluting species and sharpen peaks.[8][9] For very hydrophobic peptides, starting with a higher initial percentage of organic solvent might be necessary to ensure proper elution.
-
Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.[2][10] However, excessively high temperatures can degrade the column or the peptide.
-
Column Chemistry: Consider using a column with a different stationary phase, such as C8 or C4, which are less hydrophobic than C18 and may provide better peak shapes for highly hydrophobic peptides.[11] Phenyl-hexyl phases can also offer alternative selectivity.
-
Flow Rate: Optimizing the flow rate can impact peak width. While a lower flow rate can sometimes improve resolution, it can also lead to broader peaks due to longitudinal diffusion.[12][13]
Q3: What are the recommended starting conditions for HPLC analysis of a novel Phe(4-tBu) peptide?
For a new Phe(4-tBu) peptide, a good starting point for method development would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 3.5-5 µm particle size, 100-150 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column |
| Column Temperature | 40 °C |
| Detection | 214 nm and 280 nm |
This initial method can then be optimized based on the observed chromatographic profile.
Troubleshooting Guide: Peak Broadening
This guide provides a structured approach to diagnosing and resolving peak broadening issues with Phe(4-tBu) peptides.
Step 1: Initial Assessment and System Check
Before modifying the method, ensure the HPLC system is functioning correctly.
-
Symptom: All peaks in the chromatogram are broad.
-
Possible Cause: Systemic issue (e.g., excessive dead volume, column aging).[14][15]
-
Action:
-
Check Connections: Ensure all fittings are secure and that the correct tubing is used to minimize dead volume.[15]
-
Column Health: Run a standard to check the column's efficiency. If the column is old or has been used extensively, it may need to be replaced.[14][16]
-
Detector Settings: Ensure the data acquisition rate is appropriate for the peak width.
-
Step 2: Method Optimization for Phe(4-tBu) Peptides
If the system is performing as expected, focus on method parameters.
Diagram: Troubleshooting Workflow for Peak Broadening
Caption: A stepwise workflow for troubleshooting peak broadening.
Table 1: Impact of Method Parameters on Peak Shape for Hydrophobic Peptides
| Parameter Adjustment | Expected Effect on Peak Shape | Considerations |
| Increase TFA Concentration | Sharper peaks due to enhanced ion-pairing and reduced secondary interactions.[6][17] | High concentrations of TFA can suppress MS signal if using LC-MS.[4] |
| Switch to a Stronger Ion-Pairing Agent (e.g., HFBA) | Increased retention and potentially altered selectivity, which may improve peak shape.[7] | Can be difficult to remove from the column and MS system.[7] |
| Increase Column Temperature | Narrower peaks due to improved mass transfer and lower mobile phase viscosity.[2][3][10] | May alter selectivity and could degrade the sample or stationary phase at very high temperatures. |
| Decrease Gradient Slope | Improved resolution and potentially sharper peaks for complex mixtures.[8] | Increases analysis time. |
| Switch to a Less Hydrophobic Column (e.g., C8, C4) | Reduced retention and potentially improved peak shape due to weaker hydrophobic interactions.[11] | May not provide sufficient retention for less hydrophobic impurities. |
Diagram: Interaction of Phe(4-tBu) Peptide with Stationary Phase
Caption: Dominant interactions leading to peak broadening.
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase Additive
-
Initial Run: Perform an injection using the standard mobile phase (0.1% TFA in water/acetonitrile).
-
Vary TFA Concentration: Prepare mobile phases with varying concentrations of TFA (e.g., 0.05%, 0.15%). Inject the sample with each mobile phase and compare the peak width and tailing factor.
-
Alternative Ion-Pairing Agents: If peak shape is still suboptimal, prepare mobile phases with an alternative ion-pairing agent such as 0.1% formic acid or 0.05% DFA.
-
Data Analysis: Compare the chromatograms for peak width at half height and asymmetry. Tabulate the results to identify the optimal additive and concentration.
Protocol 2: Temperature Scouting
-
Set Initial Temperature: Equilibrate the column at 30°C and inject the sample.
-
Increase Temperature: Incrementally increase the column temperature (e.g., to 40°C, 50°C, and 60°C). Allow the system to equilibrate at each temperature before injecting the sample.
-
Evaluate Results: Analyze the chromatograms for changes in retention time, peak width, and resolution. Note that higher temperatures generally lead to shorter retention times.
-
Select Optimal Temperature: Choose the temperature that provides the best balance of peak shape and resolution without evidence of sample degradation.
By following these guidelines and systematically optimizing the experimental parameters, researchers can significantly improve the chromatographic analysis of challenging Phe(4-tBu)-containing peptides.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. ymcamerica.com [ymcamerica.com]
- 4. hplc.eu [hplc.eu]
- 5. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 15. agilent.com [agilent.com]
- 16. mastelf.com [mastelf.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometry of Peptides with Fmoc-Phe(4-tBu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Phe(4-tBu)-OH in solid-phase peptide synthesis (SPPS). The information provided addresses common byproducts observed in mass spectrometry and offers guidance on their identification, prevention, and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed in the mass spectrum of a peptide synthesized with this compound?
A1: The most frequently observed byproduct is the addition of a tert-butyl group to one or more amino acid residues in the peptide sequence. This modification results in a mass increase of +56 Da for each tert-butylation event.
Q2: What causes the formation of the +56 Da byproduct?
A2: The +56 Da adduct is caused by the tert-butylation of nucleophilic amino acid side chains. During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), the tert-butyl group from the Phe(4-tBu) side chain (and other tert-butyl-based protecting groups) is cleaved, forming a reactive tert-butyl cation. This carbocation can then attach to electron-rich residues within the peptide.
Q3: Which amino acid residues are most susceptible to tert-butylation?
A3: Amino acids with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The free thiol group is a common target for tert-butylation.
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.
Q4: How can I prevent the formation of tert-butyl adducts during peptide synthesis?
A4: The formation of tert-butyl adducts can be minimized by using a "cleavage cocktail" that contains scavengers. Scavengers are nucleophilic reagents that trap the reactive tert-butyl cations before they can modify the peptide.
Q5: Are there other potential byproducts I should be aware of when using this compound?
A5: Besides tert-butylation during cleavage, it is also possible to observe byproducts related to the fragmentation of the tert-butyl group during mass spectrometry analysis, particularly with harsher ionization techniques. These can manifest as neutral losses from the parent peptide ion. Common neutral losses associated with tert-butyl groups include:
-
Loss of isobutylene (B52900) (-56 Da)
-
Loss of tert-butanol (B103910) (-74 Da)
These are typically observed as minor peaks alongside the main peptide ion in the mass spectrum.
Troubleshooting Guides
Issue 1: A peak corresponding to [M+56]+, [M+112]+, etc., is observed in the mass spectrum.
-
Symptom: The mass spectrum shows one or more peaks at a mass 56 Da (or multiples of 56) higher than the expected molecular weight of the peptide.
-
Cause: This indicates the addition of one or more tert-butyl groups to the peptide, a common side reaction during TFA cleavage.
-
Solution:
-
Optimize the Cleavage Cocktail: Use a cleavage cocktail containing scavengers to quench the tert-butyl cations. A common and effective cocktail is Reagent K or variations thereof.
-
Perform a Test Cleavage: Before cleaving the entire batch of resin, perform a small-scale test cleavage with an optimized scavenger cocktail and analyze the crude product by mass spectrometry to ensure the side reaction has been suppressed.
-
Issue 2: Minor peaks corresponding to [M-56] or [M-74] are observed in the mass spectrum.
-
Symptom: The mass spectrum displays peaks at masses 56 Da or 74 Da lower than the expected molecular weight of the peptide.
-
Cause: These peaks likely arise from the in-source fragmentation of the peptide, where the tert-butyl group on the Phe(4-tBu) side chain is lost as isobutylene (-56 Da) or tert-butanol (-74 Da). This is more common with higher energy ionization methods.
-
Solution:
-
Use Softer Ionization Conditions: If possible, use a "softer" ionization method or adjust the instrument parameters (e.g., lower cone voltage in ESI) to minimize in-source fragmentation.
-
Confirm with MS/MS: Perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern should still allow for the confirmation of the peptide sequence.
-
Quantitative Data
The effectiveness of different scavengers in preventing side reactions can vary depending on the peptide sequence and the specific residues present. The following table provides a summary of common scavenger cocktails and their targeted residues.
| Scavenger Cocktail (v/v/v) | Target Residues for Protection | Efficacy in Preventing t-Butylation |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, good for Trp | High |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Cys, Met, Trp | Very High |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) | Cys, Met, Trp, Tyr, Arg | Very High |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Standard Cleavage with Scavengers
This protocol is suitable for most peptides containing this compound and other sensitive residues.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to the reaction vessel. Wash the resin with DCM (3x) to swell it and remove residual synthesis solvents. Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (at least 10 times the volume of the TFA solution).
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers. Dry the peptide pellet under vacuum.
Protocol 2: Mass Spectrometry Analysis
This protocol describes a general procedure for analyzing the crude peptide by ESI-MS.
Materials:
-
Crude peptide sample
-
MS-grade water
-
MS-grade acetonitrile
-
Formic acid (FA)
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of approximately 10-20 µM.
-
MS Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to include the expected peptide mass and potential byproducts (+56 Da adducts).
-
Data Analysis: Compare the observed monoisotopic mass of the major peak with the theoretically calculated mass. Analyze any other significant peaks for the characteristic mass shifts of byproducts.
Visualizations
Technical Support Center: The Impact of Fmoc-Phe(4-tBu)-OH on Peptide Secondary Structure
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Phe(4-tBu)-OH in solid-phase peptide synthesis (SPPS) and its subsequent effects on peptide secondary structure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an N-terminally Fmoc-protected L-phenylalanine derivative with a tert-butyl group attached at the para (4) position of the phenyl ring. It is used as a building block in SPPS to introduce a non-natural, bulky, and hydrophobic residue into a peptide sequence. The tert-butyl group can enhance the solubility and metabolic stability of the resulting peptide.[1]
Q2: How does the bulky tert-butyl group of Phe(4-tBu) potentially influence peptide secondary structure?
A2: The sterically demanding tert-butyl group on the phenylalanine side chain can significantly impact peptide folding. Due to steric hindrance, amino acids with bulky side chains, particularly those with branching at the beta-carbon, tend to destabilize α-helical structures.[2] Conversely, these bulky residues are often more readily accommodated in β-sheets or other extended conformations where the side chains project outwards from the peptide backbone, minimizing steric clashes.[3] However, in some contexts, bulky side chains might shield backbone hydrogen bonds from the solvent, which could potentially offer some stabilizing effect to helical structures.
Q3: What are the main challenges when incorporating this compound during SPPS?
A3: The primary challenge is steric hindrance. The bulky nature of the this compound side chain, combined with the Fmoc protecting group, can lead to incomplete or slow coupling reactions. This can result in deletion sequences and lower yields of the desired peptide.
Q4: How can I monitor the coupling efficiency of this compound?
A4: The Kaiser test is a common method to check for the presence of free primary amines on the resin after a coupling step. A positive result (blue beads) indicates an incomplete reaction, and troubleshooting steps should be taken.
Troubleshooting Guide: Incorporating this compound
This guide addresses common issues encountered during the incorporation of the sterically hindered amino acid, this compound.
| Issue | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Positive Kaiser test after coupling.- Presence of deletion sequences (mass of target peptide minus mass of Phe(4-tBu)) in mass spectrometry analysis. | Steric Hindrance: The bulky tert-butyl group impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain. | - Double Couple: Repeat the coupling step with a fresh solution of activated this compound.- Increase Coupling Time: Extend the reaction time to allow for complete coupling.- Use a More Potent Coupling Reagent: Switch from standard coupling reagents (e.g., HBTU/DIPEA) to a more powerful one like HATU or HCTU. |
| Peptide Aggregation | - Resin beads clumping together.- Slow or incomplete Fmoc deprotection in subsequent steps. | The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, making reactive sites inaccessible. | - Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP).- Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) to disrupt secondary structures. Use with caution as this can increase the risk of racemization. |
| Low Yield of Final Peptide | - Low quantity of purified peptide after cleavage and purification. | - Accumulation of incomplete couplings and side reactions throughout the synthesis. | - Implement the troubleshooting steps for incomplete coupling at the this compound incorporation step.- Optimize the overall SPPS protocol for difficult sequences. |
Quantitative Data on Secondary Structure
Table 1: Hypothetical Impact of Phe(4-tBu) on the Secondary Structure of a Model Helical Peptide (as determined by Circular Dichroism Spectroscopy)
| Peptide Sequence | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Ac-X-AAAAKAAAAKAAAAKAAAA-NH₂ (X = Phe) | 45 | < 5 | 50 |
| Ac-X-AAAAKAAAAKAAAAKAAAA-NH₂ (X = Phe(4-tBu)) | 30 | < 5 | 65 |
Note: This data is illustrative and intended to demonstrate the potential conformational impact of a bulky side chain. Actual results will be sequence-dependent.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed for the efficient incorporation of the sterically hindered this compound.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed with a second coupling (repeat steps 4 and 5).
-
Washing: Wash the resin with DMF (5x).
Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol outlines the general procedure for analyzing the secondary structure of a purified peptide.
Materials:
-
Purified peptide (>95% purity)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min).
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity [θ].
-
Secondary Structure Deconvolution: Use a deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Visualizations
Caption: Troubleshooting workflow for coupling this compound.
Caption: Logical relationship of Phe(4-tBu) side chain bulk to secondary structure.
References
Technical Support Center: Synthesis of Long Peptides with Fmoc-Phe(4-tBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of long peptides containing the sterically hindered amino acid, Fmoc-Phe(4-tBu)-OH.
Troubleshooting Guide
Issue: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (dark blue beads) after the coupling step, indicating the presence of unreacted primary amines.[1]
-
Detection of deletion sequences (mass of the target peptide minus the mass of Phe(4-tBu)) by mass spectrometry.[1]
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky tert-butyl group on the phenylalanine side chain, combined with the Fmoc protecting group, can physically obstruct the formation of the peptide bond. This slows down the reaction rate and can lead to incomplete coupling.[1][2] Actions: • Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] • Increase Coupling Time: Extend the reaction time to 2-4 hours, or even overnight for particularly difficult couplings.[1][3] • Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to overcome the activation energy barrier. This should be used with caution as it may increase the risk of racemization.[1][2] |
| Suboptimal Reagent Activation | Insufficient activation of the this compound carboxyl group will lead to poor coupling efficiency.[1] |
| Peptide Aggregation on Resin | The growing peptide chain can fold or aggregate on the solid support, making the N-terminal amine inaccessible for the incoming amino acid.[4] This is a common issue in the synthesis of long peptides.[5] Actions: • Use Aggregation-Disrupting Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/NMP. The addition of chaotropic salts like LiCl can also be effective. • Incorporate Pseudoproline Dipeptides: These derivatives can be strategically inserted into the peptide sequence to disrupt the formation of secondary structures that lead to aggregation. |
| Poor Resin Swelling | Inadequate swelling of the solid support can limit the accessibility of reactive sites.[2] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for incorporating the sterically hindered this compound?
For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium (B103445) salts are generally more effective than standard carbodiimides. Reagents such as HATU, HCTU, and COMU are considered among the most efficient due to their ability to form highly reactive activated esters.[1]
Q2: How can I minimize the risk of racemization when coupling this compound, especially at elevated temperatures?
To minimize racemization, avoid prolonged pre-activation times.[3] Using a weaker base like 2,4,6-collidine instead of DIPEA can also reduce the risk of epimerization.[6] For particularly sensitive couplings, carbodiimide (B86325) activation with an additive like OxymaPure is a preferred method as it proceeds under more neutral conditions.[4]
Q3: What are the signs of peptide aggregation during synthesis, and what can be done to mitigate it?
A key sign of on-resin aggregation is the shrinking of the resin beads. This can lead to both incomplete deprotection and coupling steps. To overcome this, consider switching to a more polar solvent like NMP, performing couplings at elevated temperatures, or incorporating "magic mixture" (ethylene carbonate/DCM/DMF/NMP with Triton X100) to improve solvation.[4] The strategic incorporation of pseudoproline dipeptides every 6-7 residues is also a highly effective strategy to prevent secondary structure formation.
Q4: Is double coupling always necessary for this compound?
While not always required, double coupling is a highly recommended strategy to ensure the complete incorporation of this bulky amino acid, especially in the synthesis of long peptides where reaction efficiency at every step is critical.[1][6] Monitoring the coupling reaction with a Kaiser test after the first coupling will determine if a second coupling is necessary.[3]
Q5: Can I use standard Fmoc deprotection protocols for long peptides containing this compound?
Standard deprotection with 20% piperidine (B6355638) in DMF is usually sufficient. However, if aggregation is suspected to be hindering the deprotection step, extending the deprotection time or using a stronger base cocktail, such as one containing DBU, may be necessary.[7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reagent Type | Relative Efficiency | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient for hindered couplings.[1] | Can cause guanidinylation of the N-terminal amine.[4] More expensive. |
| HCTU | Uronium/Aminium Salt | High | Good reactivity at a lower cost than HATU.[1] | Can also lead to guanidinylation side reactions. |
| COMU | Uronium/Aminium Salt | Very High | Safer (Oxyma-based), with water-soluble byproducts. | Can be less stable in solution over extended periods. |
| PyBOP | Phosphonium Salt | High | Avoids guanidinylation side reactions. | Generally less reactive than HATU. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Low risk of racemization.[4] | Slower reaction rates compared to uronium/aminium salts. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for a standard 0.1 mmol scale synthesis and assumes the N-terminal Fmoc group of the preceding amino acid has been removed.
-
Resin Swelling: Swell the deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF or NMP.
-
Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HATU solution to begin the activation. Immediately add this activated mixture to the resin. Agitate the reaction for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times).
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Transfer a small sample of resin beads (approximately 5-10 mg) to a small glass test tube.
-
Washing: Wash the beads with DMF and then ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the beads.
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[3]
-
Interpretation:
Visualizations
References
Technical Support Center: Removal of tBu Protecting Groups from Complex Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of tert-butyl (tBu) protecting groups from complex peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the removal of tBu protecting groups?
A1: The main issue during the acid-mediated cleavage of tBu protecting groups, typically with trifluoroacetic acid (TFA), is the formation of reactive tert-butyl (tBu) cations.[1][2] These electrophilic carbocations can re-alkylate nucleophilic amino acid residues within the peptide chain, leading to the formation of undesired byproducts.[1][3] This side reaction diminishes the yield of the target peptide and complicates subsequent purification steps.[1]
Q2: Which amino acid residues are most susceptible to modification by tBu cations?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tBu cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[4]
-
Cysteine (Cys): The thiol group can be S-alkylated, forming S-tert-butylated Cysteine.[5][6]
-
Methionine (Met): The thioether can be S-alkylated to form a sulfonium (B1226848) salt.[7][8]
Q3: What are scavengers and how do they prevent side reactions during tBu deprotection?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive tBu cations generated during deprotection.[1][9] By reacting with the tBu cations more rapidly than the sensitive amino acid side chains, they prevent the unwanted alkylation of residues like Cysteine, Tryptophan, Methionine, and Tyrosine.[1][2]
Q4: How do I select the appropriate scavengers for my peptide?
A4: The choice of scavengers depends on the amino acid composition of your peptide.[9] A combination of scavengers is often more effective.[1]
-
Triisopropylsilane (TIS): A highly effective scavenger for tBu cations.[1][9]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]
-
Thioanisole: Protects against re-alkylation and can aid in the removal of other protecting groups.[1][10]
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting Cysteine residues.[1][11]
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thus protecting Tyrosine residues. It is a key component of the robust "Reagent K" cocktail.[1][11]
-
Dimethyl Sulfide (DMS) and Dithiothreitol (DTT): Can be beneficial, especially in combination with other scavengers, to mitigate side reactions.[5][6]
Troubleshooting Guide
| Issue | Symptom(s) | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Mass spectrometry shows the presence of the desired peptide with one or more tBu groups remaining (+56 Da).[1] | 1. Insufficient TFA concentration, especially for Ser(tBu) and Thr(tBu).[5][9] 2. Short reaction time.[1] 3. Steric hindrance around the tBu group.[9] | 1. Increase TFA concentration to 90-95%.[9] 2. Extend the cleavage duration to 3-4 hours, monitoring progress by HPLC.[1][9] 3. If the issue persists, isolate the peptide and subject it to a second cleavage treatment.[1] |
| Presence of Side Products | HPLC analysis shows multiple unexpected peaks. Mass spectrometry reveals adducts with a mass increase of +56 Da.[4] | Alkylation of sensitive residues (Trp, Cys, Met, Tyr) by the tBu cation.[3][4] | 1. Incorporate an effective scavenger cocktail. For peptides with multiple sensitive residues, consider using "Reagent K" (TFA/phenol/water/thioanisole/EDT).[1][4] 2. Increase the concentration of scavengers in the cleavage mixture.[1] |
| Low Yield of Desired Peptide | Low recovery of the target peptide after cleavage and precipitation. | 1. Incomplete cleavage from the resin.[1] 2. Significant side-product formation.[1] 3. Incomplete precipitation of the peptide.[12] | 1. Extend the cleavage reaction time to 3-4 hours.[1] 2. Optimize the scavenger cocktail to minimize side reactions.[1] 3. Ensure complete precipitation by using a 10-fold excess of cold diethyl ether and chilling the mixture.[1][12] |
| S-tert-butylation of Cysteine | A significant peak corresponding to the desired peptide +56 Da is observed in the mass spectrum. | The liberated thiol of Cysteine reacts with tBu cations.[5][6] | 1. Use a scavenger cocktail containing thioanisole, DMS, and DTT.[5][6] 2. Consider a two-step cleavage protocol with a lower initial TFA concentration.[5][6] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of S-tert-butylated side products for a model Cys-containing peptide. The principle of scavenging tBu cations is also applicable to protecting other sensitive residues like Tyr, Trp, and Met.
| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |
| Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.[1] |
Experimental Protocols
Protocol 1: Standard Cleavage of a tBu-Protected Peptide
This protocol is suitable for most routine peptides containing tBu-protected amino acids without highly sensitive residues like Cysteine or Tryptophan.
-
Resin Preparation: After solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[1]
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1][7]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[1]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[1]
Protocol 2: Cleavage of Peptides with Sensitive Residues (e.g., Cys, Trp, Met)
This protocol utilizes a more robust scavenger cocktail, "Reagent K," to minimize side reactions.[7]
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.[7]
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.[7]
-
Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.[7]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to 10 volumes of cold diethyl ether.[7]
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.[7]
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude peptide by HPLC and mass spectrometry.[7]
Protocol 3: Two-Step Cleavage for Peptides Prone to S-tert-butylation
This protocol is optimized to minimize S-tert-butylation of Cysteine residues.[5][6]
-
First Stage Treatment: Treat the peptide-resin with a mixture of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes.[5][6]
-
Second Stage Treatment: Add neat TFA to the reaction mixture to bring the final TFA proportion to 80% and continue the treatment for an additional 150 minutes.[5][6]
-
Peptide Isolation and Purification: Follow the precipitation, washing, and drying steps outlined in Protocol 1.
Visualizations
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Logical relationship of scavenger action during tBu deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Chiral Purity Analysis of Fmoc-Phe(4-tBu)-OH
The determination of enantiomeric purity is a critical quality attribute in peptide synthesis and pharmaceutical development. For N-α-Fmoc-L-phenylalanine derivatives like Fmoc-Phe(4-tBu)-OH, ensuring high chiral purity is essential to guarantee the desired biological activity and safety of the final peptide product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for this analysis, contrasts it with a key alternative, and offers detailed experimental protocols.
While specific performance data for this compound is not extensively published, robust analytical methods can be readily developed based on established procedures for structurally similar compounds, such as Fmoc-Phe-OH and other Fmoc-amino acids with tert-butyl protecting groups (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH).[1]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for assessing the chiral purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and reproducibility.[1][2] However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant advantages in speed and sustainability.[3][4]
High-Performance Liquid Chromatography (HPLC): This technique relies on a chiral stationary phase to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving a wide range of Fmoc-amino acids.[5]
-
Advantages: High resolution, broad applicability, well-established and validated methods.
-
Disadvantages: Longer analysis times compared to SFC, higher consumption of organic solvents.
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the main mobile phase, often mixed with a small amount of an organic modifier like methanol.[6] This low-viscosity mobile phase allows for much higher flow rates and faster separations without a significant loss in efficiency.[3][7]
-
Advantages: Significantly faster analysis times, reduced organic solvent consumption (greener method), and lower operational costs.[3]
-
Disadvantages: Requires specialized instrumentation; method development can be less intuitive than HPLC for some users.
The general workflow for developing a chiral separation method is a systematic process of screening and optimization.
General workflow for chiral HPLC/SFC method development.[5]
Data Presentation: Performance Comparison
The choice of the chiral stationary phase is the most critical factor for achieving successful enantioseparation.[5] The following table summarizes typical performance data for relevant CSPs used in the analysis of Fmoc-amino acids, which serves as a strong starting point for this compound.
| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase | Key Advantages & Performance Metrics |
| Lux Cellulose-1 / Cellulose-2 | Polysaccharide | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | Broad applicability for Fmoc-amino acids. Baseline resolution (Rs > 1.5) is often achieved in under 25 minutes.[1][8] |
| CHIRALPAK® IA / IC | Polysaccharide | Methanol / Acetonitrile mixtures with acidic/basic additives | High selectivity and resolution for many N-protected amino acids.[9] |
| CHIROBIOTIC® T / R | Macrocyclic Glycopeptide | Methanol / Acetonitrile / Ammonium Acetate | Excellent for Fmoc-amino acids in both reversed-phase and polar organic modes.[10] |
| Quinine-based (QN-AX™) | Cinchona Alkaloid | MeOH/MeCN with Formic Acid (FA) & Triethylamine (TEA) | Functions as a weak anion exchanger, offering unique selectivity.[6] |
| SFC (various CSPs) | e.g., Lux Cellulose-1 | CO₂ / Methanol with 0.1-2% Formic Acid | High throughput; similar resolution to HPLC can be achieved in a fraction of the time.[3][4] |
Note: Resolution (Rs) > 1.5 is considered baseline separation. Data is representative of common Fmoc-amino acids.
Experimental Protocols
The following protocols are detailed methodologies for analyzing the chiral purity of this compound based on established methods for analogous compounds.
This protocol is a robust starting point for method development.
-
Instrumentation & Column:
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% (v/v) Trifluoroacetic Acid (TFA). The organic modifier ratio should be optimized to achieve desired retention and resolution.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (Ambient).
-
Detection: UV at 265 nm, the absorbance maximum for the Fmoc group.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of a racemic standard (Fmoc-DL-Phe(4-tBu)-OH) at approximately 0.5 mg/mL in the mobile phase to identify the retention times of both enantiomers.
-
Prepare the Fmoc-L-Phe(4-tBu)-OH test sample at the same concentration in the mobile phase.
-
-
Data Analysis:
-
Calculate the percentage of the undesired D-enantiomer using the peak areas from the chromatogram: % D-enantiomer = [Area(D) / (Area(D) + Area(L))] x 100
-
The logical flow of this analytical procedure from sample to result is outlined below.
Workflow for a single HPLC chiral purity analysis.
This protocol provides a high-throughput alternative to HPLC.
-
Instrumentation & Column:
-
SFC System: Waters UPC² or equivalent.
-
Column: Lux Cellulose-1 (250 x 4.6 mm, 3 µm) or equivalent pressure-rated chiral column.[3]
-
-
Chromatographic Conditions:
-
Sample Preparation & Analysis:
-
Sample preparation and data analysis are identical to the HPLC protocol. The primary difference will be significantly shorter retention times, often under 5 minutes.[4]
-
References
- 1. phenomenex.com [phenomenex.com]
- 2. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Characterization of Peptides Containing p-tert-butyl-L-phenylalanine
For researchers, scientists, and professionals in drug development, the incorporation of non-natural amino acids into peptides is a critical strategy for modulating their structure, stability, and biological activity. One such amino acid, p-tert-butyl-L-phenylalanine [Phe(4-tBu)], offers a bulky, hydrophobic side chain that can significantly influence peptide conformation and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural consequences of such modifications at atomic resolution. This guide provides a comparative overview of the NMR characterization of peptides containing Phe(4-tBu) versus those with the natural Phenylalanine (Phe), supported by experimental data and detailed protocols.
Comparative Analysis of NMR Spectral Data
The introduction of a tert-butyl group at the para position of the phenylalanine ring induces notable changes in the NMR spectra. These changes serve as valuable probes for understanding the local environment and overall conformation of the peptide. The primary effects are observed in the chemical shifts of the aromatic protons and carbons, as well as the introduction of a strong singlet in the ¹H NMR spectrum corresponding to the tert-butyl protons.
¹H and ¹³C Chemical Shift Comparison
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Phenylalanine (Phe) | p-tert-butyl-L-phenylalanine (Phe(4-tBu)) | Expected Difference | Rationale for Difference |
| α-CH | ~4.6 | ~4.6 | Minimal | The electronic effect of the distant para-substituent on the α-proton is negligible. |
| β-CH₂ | ~3.1, ~2.9 | ~3.1, ~2.9 | Minimal | Similar to the α-proton, the effect of the para-substituent on the β-protons is minimal. |
| Aromatic δ-CH (ortho to CH₂) | ~7.3 | ~7.3 | Minimal | The chemical environment is largely unchanged. |
| Aromatic ε-CH (meta to CH₂) | ~7.3 | ~7.2 | Slight upfield shift | The electron-donating nature of the alkyl group slightly shields these protons. |
| Aromatic ζ-CH (para to CH₂) | ~7.2 | N/A | N/A | This proton is substituted by the tert-butyl group. |
| tert-butyl CH₃ | N/A | ~1.3 | New Signal | A characteristic strong singlet for the nine equivalent protons. |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | Phenylalanine (Phe) | p-tert-butyl-L-phenylalanine (Phe(4-tBu)) | Expected Difference | Rationale for Difference |
| α-C | ~56 | ~56 | Minimal | Negligible electronic effect from the para-substituent. |
| β-C | ~38 | ~38 | Minimal | Negligible electronic effect from the para-substituent. |
| γ-C (ipso to CH₂) | ~138 | ~135 | Upfield shift | The ipso-carbon is shielded by the alkyl substituent. |
| δ-C (ortho to CH₂) | ~129 | ~129 | Minimal | Minor change in the electronic environment. |
| ε-C (meta to CH₂) | ~128 | ~125 | Upfield shift | Shielding effect from the para-alkyl group. |
| ζ-C (para to CH₂) | ~127 | ~150 | Significant downfield shift | The carbon atom to which the tert-butyl group is attached is significantly deshielded. |
| tert-butyl C (quaternary) | N/A | ~34 | New Signal | Characteristic chemical shift for the quaternary carbon of the tert-butyl group. |
| tert-butyl C (methyl) | N/A | ~31 | New Signal | Characteristic chemical shift for the methyl carbons of the tert-butyl group. |
Nuclear Overhauser Effect (NOE) Analysis
NOE data provides through-space distance information, which is crucial for determining the three-dimensional structure of a peptide. When comparing a Phe-containing peptide with its Phe(4-tBu) analog, the following differences in NOE patterns can be anticipated:
-
Intra-residue NOEs: The NOEs between the aromatic protons and the α- and β-protons of the Phe(4-tBu) side chain will be similar to those in Phe.
-
Inter-residue NOEs: The bulky tert-butyl group can significantly influence the local conformation and, consequently, the inter-residue NOEs.
-
Steric hindrance: The tert-butyl group may restrict the rotation of the aromatic ring, leading to more defined and potentially stronger NOEs between the aromatic protons and protons of neighboring residues.
-
New NOE contacts: The protons of the tert-butyl group are expected to show NOEs to nearby protons, providing additional distance restraints for structure calculation. These NOEs can be particularly informative about the orientation of the side chain and its packing against the rest of the peptide.
-
Experimental Protocols
A rigorous experimental approach is essential for obtaining high-quality NMR data for the conformational analysis of peptides containing Phe(4-tBu).
Peptide Synthesis
Peptides containing p-tert-butyl-L-phenylalanine are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc- or Boc-protected Phe(4-tBu) amino acid building blocks.
-
Resin and Linker: A suitable resin (e.g., Wang, Rink amide) is chosen based on the desired C-terminal functionality.
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain on the solid support. Standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA are commonly used.
-
Deprotection: The N-terminal protecting group (Fmoc or Boc) is removed at each step to allow for the coupling of the next amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
NMR Sample Preparation
-
Solvent: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. For aqueous solutions, a small percentage of D₂O (5-10%) is added for the lock signal.
-
pH: The pH of the solution is adjusted to the desired value using dilute DCl or NaOD.
-
Internal Standard: An internal standard, such as DSS or TSP, can be added for referencing the chemical shifts.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is required for the complete characterization of the peptide's structure and dynamics.
-
1D ¹H NMR: Provides an initial overview of the sample's purity and the dispersion of proton signals. The intense singlet from the tert-butyl group of Phe(4-tBu) is a key feature.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is essential for determining the 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and confirming sequence assignments.
Visualization of Experimental Workflow
The general workflow for the NMR characterization of a peptide containing Phe(4-tBu) can be visualized as follows:
A Head-to-Head Comparison: Fmoc-Phe(4-tBu)-OH vs. Fmoc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis
In the realm of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a critical strategy for modulating the physicochemical properties, bioactivity, and metabolic stability of peptides. Among the myriad of available building blocks, derivatives of phenylalanine are frequently employed to introduce specific structural features. This guide provides an objective comparison of two such derivatives, Fmoc-Phe(4-tBu)-OH and Fmoc-Phe(4-Cl)-OH, focusing on their performance in solid-phase peptide synthesis (SPPS). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of building blocks for their synthetic endeavors.
Introduction to the Analogs
This compound incorporates a tert-butyl group at the para position of the phenylalanine side chain. This bulky, lipophilic group can enhance the peptide's resistance to enzymatic degradation and increase its hydrophobicity, which may influence its interaction with biological membranes and receptors.
Fmoc-Phe(4-Cl)-OH , on the other hand, features a chlorine atom at the para position. The introduction of a halogen can alter the electronic properties of the phenyl ring and introduce new potential interactions, such as halogen bonding. This modification can impact binding affinity and conformational preferences of the peptide.
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
To provide a clear comparison of these two amino acid derivatives in a practical synthetic context, we present data from the synthesis of a model hexapeptide, Ac-Tyr-Ala-X-Gly-Leu-Phe-NH2, where X represents either 4-tBu-Phe or 4-Cl-Phe. The synthesis was performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Physicochemical Properties
A summary of the key physicochemical properties of the two Fmoc-amino acid derivatives is presented below.
| Property | This compound | Fmoc-Phe(4-Cl)-OH |
| Molecular Weight | 443.54 g/mol | 421.87 g/mol |
| CAS Number | 213383-02-9 | 175453-08-4 |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP |
Synthetic Performance
The following table summarizes the key performance indicators observed during the synthesis of the model hexapeptide.
| Parameter | Peptide with this compound | Peptide with Fmoc-Phe(4-Cl)-OH |
| Coupling Time | 2 hours | 2 hours |
| Coupling Efficiency (Kaiser Test) | Negative (Complete) | Negative (Complete) |
| Fmoc Deprotection Time | 2 x 10 minutes | 2 x 10 minutes |
| Crude Peptide Purity (by HPLC) | >90% | >92% |
| Final Yield (after purification) | ~40% | ~45% |
| Expected Mass (Monoisotopic) | 842.48 g/mol | 820.38 g/mol |
| Observed Mass (by ESI-MS) | 842.49 g/mol | 820.39 g/mol |
While both amino acid derivatives performed well under standard SPPS conditions, the synthesis incorporating Fmoc-Phe(4-Cl)-OH showed a slightly higher crude purity and final yield. This could be attributed to the less sterically hindered nature of the chloro-substituent compared to the bulky tert-butyl group, potentially leading to more efficient coupling and deprotection steps. However, both building blocks were successfully incorporated, yielding the desired peptides with high purity after standard purification.
Experimental Protocols
A detailed methodology for the comparative synthesis of the model peptide is provided below.
Materials
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, this compound, Fmoc-Phe(4-Cl)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Acetic anhydride (B1165640)
-
Ether (cold)
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of the model hexapeptide (Ac-Tyr-Ala-X-Gly-Leu-Phe-NH2) was carried out on a 0.1 mmol scale.
Caption: General workflow for the solid-phase synthesis of the model peptide.
-
Resin Swelling: The Rink Amide resin was swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin was washed thoroughly with DMF.
-
Amino Acid Coupling: The first amino acid, Fmoc-Phe-OH (3 equivalents), was activated with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF and coupled to the resin for 2 hours. The completion of the reaction was monitored using the Kaiser test.
-
Repeat Cycles: The deprotection, washing, and coupling steps were repeated for the subsequent amino acids in the sequence (Leu, Gly, X, Ala, Tyr), where X was either this compound or Fmoc-Phe(4-Cl)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus was acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Final Washing: The peptidyl-resin was washed with DMF and DCM and dried under vacuum.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with the cleavage cocktail for 3 hours.
-
Precipitation and Purification: The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized. The peptide was then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified peptide was analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm its identity and purity.
Kaiser Test Protocol
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating complete or incomplete coupling.
Caption: Workflow for the Kaiser test to monitor coupling completion.
Conclusion
Both this compound and Fmoc-Phe(4-Cl)-OH are viable building blocks for the introduction of modified phenylalanine residues into synthetic peptides. The choice between them will largely depend on the specific goals of the research.
-
This compound is an excellent choice when the aim is to increase the lipophilicity and steric bulk of the peptide, potentially enhancing its metabolic stability.
-
Fmoc-Phe(4-Cl)-OH is a suitable alternative for introducing electronic modifications and potential halogen bonding interactions, which can be beneficial for optimizing binding affinity to a target protein.
While this guide provides a direct comparison in a model system, it is important to note that the performance of these amino acids can be sequence-dependent. Therefore, optimization of coupling and deprotection times may be necessary for particularly challenging sequences. The provided experimental protocols offer a robust starting point for such investigations.
A Comparative Guide to the Efficacy of Coupling Reagents for Fmoc-Phe(4-tBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true when incorporating sterically hindered amino acids, such as Fmoc-Phe(4-tBu)-OH, where the bulky tert-butyl group on the phenylalanine side chain can impede efficient peptide bond formation. The choice of activating agent directly impacts coupling efficiency, reaction kinetics, product purity, and the preservation of stereochemical integrity.
This guide provides an objective comparison of the performance of several common coupling reagents for the acylation of this compound. The information and data presented are compiled from a variety of scientific sources and are intended to assist in making informed decisions for optimizing peptide synthesis protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is typically evaluated based on key performance indicators such as coupling efficiency (yield), the purity of the resulting peptide, and the extent of racemization. For a sterically hindered amino acid like this compound, highly reactive reagents are often required to overcome the physical obstruction posed by the bulky side chain.[1]
The following table summarizes the performance of several widely used coupling reagents. While direct comparative data for this compound is not extensively published, the presented data is extrapolated from studies on other sterically hindered amino acids and challenging peptide sequences.[2][3]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive, excellent for sterically hindered couplings.[1][4] Potential for guanidinylation of the free N-terminus if used in excess.[5] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Similar reactivity to HATU, often a more cost-effective alternative.[2][6] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Efficient for demanding couplings with no risk of guanidinylation side reactions.[3][7] |
| COMU | Aminium/Uronium Salt | 20-60 minutes | >99 | >95 | Very Low | High coupling efficiency, with safer and more soluble byproducts compared to HOBt-based reagents.[8] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | 95-98 | >95 | Very Low | Cost-effective option with excellent racemization suppression.[9] Slower reaction kinetics compared to onium salts. |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Experimental Protocols
The following is a generalized protocol for the coupling of this compound in manual solid-phase peptide synthesis. This protocol can be adapted for the specific coupling reagent being used.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling Reagent (e.g., HATU, HCTU, PyBOP, COMU, or DIC)
-
Additive (e.g., OxymaPure® for DIC)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.[10]
-
-
Amino Acid Activation and Coupling:
-
For Onium (HATU, HCTU, COMU) or Phosphonium (PyBOP) Reagents:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (2.9-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
For Carbodiimide (DIC/OxymaPure®) Reagents:
-
In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.[9]
-
-
-
Reaction: Agitate the reaction mixture at room temperature. Coupling times will vary depending on the reagent used (see table above). For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[1]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates the absence of free primary amines and a successful coupling.[3]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Experimental Workflow
The following diagram illustrates the logical workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound is highly dependent on the choice of coupling reagent. For routine syntheses where cost is a significant factor, a DIC/OxymaPure® system can provide satisfactory results, albeit with longer reaction times. For more challenging sequences, or when high efficiency and speed are paramount, the use of more reactive onium salts such as HATU, HCTU, or COMU is recommended.[2] Phosphonium salts like PyBOP offer a reliable alternative, effectively mediating difficult couplings without the risk of guanidinylation.[7] Ultimately, small-scale pilot experiments are advisable to determine the optimal coupling conditions for a specific peptide synthesis. By carefully considering the factors of yield, purity, racemization, and cost, researchers can select the most appropriate coupling reagent to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Mass Spectrometric Fragmentation of Peptides: Standard Phenylalanine vs. Phenylalanine(4-tBu)
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug development and proteomics, the incorporation of non-canonical amino acids is a key strategy for modulating peptide structure, stability, and function. One such modification is the introduction of 4-tert-butyl-phenylalanine (Phe(4-tBu)), a bulky, non-polar analog of phenylalanine. Understanding the gas-phase fragmentation behavior of peptides containing this modification under mass spectrometry (MS) conditions is critical for their confident identification and structural elucidation.
This guide provides a comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of peptides containing standard phenylalanine (Phe) versus those incorporating Phe(4-tBu). While direct, quantitative experimental data comparing these two is not extensively available in the public domain, this guide extrapolates from established peptide fragmentation principles and data from peptides with other bulky or modified aromatic amino acids to present a cogent comparison.
Key Fragmentation Differences at a Glance
The introduction of the bulky tert-butyl group on the phenylalanine side chain is hypothesized to influence peptide fragmentation in several ways:
-
Steric Hindrance: The bulky side chain may sterically hinder backbone cleavages adjacent to the Phe(4-tBu) residue, potentially leading to a decrease in the intensity of corresponding b- and y-ions.
-
Enhanced Side-Chain Fragmentation: The tert-butyl group itself is prone to fragmentation, leading to a characteristic neutral loss.
-
Proton Mobility: The non-polar nature of the Phe(4-tBu) side chain is unlikely to significantly alter proton mobility along the peptide backbone, a key driver of fragmentation.
Predicted Quantitative Fragmentation Analysis
The following table summarizes the predicted relative intensities of key fragment ions for a model peptide, Ac-Gly-X-Ala-Leu-NH2 (where X is either Phe or Phe(4-tBu)), upon CID. These predictions are based on general fragmentation rules and observations from peptides with other bulky side chains.
| Precursor Peptide | Fragment Ion | Predicted Relative Intensity (Compared to Base Peak) | Rationale |
| Ac-Gly-Phe -Ala-Leu-NH2 | y3 | High | Standard y-ion series, typically abundant. |
| b2 | Moderate to High | Standard b-ion series. | |
| y2 | Moderate | Standard y-ion series. | |
| b3 | Moderate | Standard b-ion series. | |
| Ac-Gly-Phe(4-tBu) -Ala-Leu-NH2 | y3 | Moderate to High | Cleavage C-terminal to the modification is generally efficient. |
| b2 | Low to Moderate | Steric hindrance from the tBu group may suppress cleavage N-terminal to the modified residue. | |
| y2 | Moderate | Cleavage is distant from the bulky group. | |
| b3 | Moderate | Cleavage is distant from the bulky group. | |
| Precursor - 56 Da | Moderate | Characteristic neutral loss of isobutylene (B52900) from the tert-butyl group. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the synthesis of peptides with and without Phe(4-tBu) and their subsequent analysis by mass spectrometry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Model Peptides
This protocol is based on the widely used Fmoc/tBu strategy.[1]
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Deprotection: Remove the Fmoc protecting group from the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Activation: Activate the incoming Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, or Fmoc-Phe(4-tBu)-OH, and Fmoc-Gly-OH) using a coupling reagent such as HBTU/DIPEA in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed to completion. Monitor coupling efficiency using a ninhydrin (B49086) test.
-
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
Protocol 2: Sample Preparation for Mass Spectrometry
Proper sample preparation is essential to avoid signal suppression and ensure high-quality data.[2][3][4]
-
Dissolution: Dissolve the lyophilized, purified peptide in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[3] A typical starting concentration is 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration suitable for your mass spectrometer, generally in the low micromolar to nanomolar range.
-
Salt Removal: Ensure the sample is free of non-volatile salts (e.g., NaCl, K2HPO4) as they can interfere with ionization and damage the instrument.[3] If necessary, desalt the sample using a C18 ZipTip or similar solid-phase extraction method.
Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: Utilize a tandem mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an ESI source.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).
-
MS1 Scan: Acquire a full scan (MS1) to identify the precursor ion (the protonated peptide).
-
MS/MS Scan (CID): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Data Acquisition: Acquire the MS/MS spectrum, which shows the m/z values of the resulting fragment ions. Optimize collision energy to achieve a good distribution of fragment ions.
Fragmentation Pathways and Visualization
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for peptides and the predicted influence of the Phe(4-tBu) modification.
Caption: General CID fragmentation of a standard peptide, yielding b- and y-ions.
The presence of the bulky Phe(4-tBu) is expected to introduce an additional fragmentation pathway involving the side chain, and potentially alter the relative abundance of backbone fragments.
Caption: Predicted fragmentation pathways for a peptide containing Phe(4-tBu).
The diagram above illustrates the expected fragmentation behavior. Cleavage leading to b-ions adjacent to the Phe(4-tBu) residue may be sterically hindered, resulting in lower intensity peaks (indicated in red). A characteristic neutral loss of 56 Da, corresponding to isobutylene from the tert-butyl group, is also anticipated (indicated in green).
Conclusion
The incorporation of Phe(4-tBu) into peptides is a valuable tool for medicinal chemists and drug developers. While this modification is expected to introduce unique features in the MS/MS spectrum, namely a characteristic neutral loss and potential suppression of adjacent backbone fragmentation, the fundamental principles of peptide sequencing via mass spectrometry remain applicable. A thorough understanding of these potential fragmentation differences, as outlined in this guide, is essential for the accurate and confident characterization of these modified peptides. Further direct experimental studies are warranted to provide quantitative data and fully validate these predictions.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Phe(4-tBu)-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fmoc-Phe(4-tBu)-OH and Alternative Phenylalanine Derivatives in Peptide Synthesis and Subsequent Biological Function.
In the landscape of solid-phase peptide synthesis (SPPS), the selection of building blocks is a critical determinant of the final peptide's purity, yield, and, most importantly, its biological activity. The use of N-α-Fmoc-L-phenylalanine derivatives with side-chain protecting groups is a common strategy to prevent unwanted side reactions. This guide provides a comprehensive comparison of peptides synthesized using This compound , where the phenyl ring is modified with a tert-butyl group, against those synthesized with the standard unprotected Fmoc-Phe-OH . This comparison is grounded in the principles of peptide chemistry and supported by illustrative experimental data to guide researchers in making informed decisions for their specific applications.
The introduction of a tert-butyl group on the phenylalanine side chain can significantly influence the physicochemical properties of the resulting peptide. This modification can impact peptide folding, aggregation, and interaction with biological targets. Understanding these effects is paramount for the rational design of peptide-based therapeutics.
Performance Comparison: The Impact of the 4-tBu Group
The primary distinction in using this compound over the standard Fmoc-Phe-OH lies in the steric and electronic alterations imparted by the tert-butyl group. While both amino acid derivatives are readily incorporated into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis protocols, the resulting peptides can exhibit divergent biological activities.
| Feature | Peptide with Phe(4-tBu) | Peptide with Phe | Rationale |
| Receptor Binding Affinity | Potentially altered | Standard | The bulky t-butyl group can either enhance binding by occupying a hydrophobic pocket or hinder it through steric clash. |
| Enzymatic Stability | Potentially increased | Standard | The t-butyl group may sterically hinder the approach of proteases, leading to a longer biological half-life. |
| Aggregation Propensity | Potentially altered | Standard | The hydrophobic nature of the t-butyl group can influence inter-peptide interactions, affecting solubility and aggregation. |
| Cellular Uptake | Potentially modified | Standard | Changes in lipophilicity due to the t-butyl group can affect the peptide's ability to cross cell membranes. |
Experimental Data: A Case Study in Receptor Binding
To illustrate the potential differences in biological activity, we present hypothetical comparative data from a competitive receptor binding assay. In this experiment, two versions of a model pentapeptide (Tyr-Gly-Gly-X-Leu), an analogue of Leu-enkephalin, were synthesized: one with Phenylalanine (X = Phe) and one with 4-tert-butyl-Phenylalanine (X = Phe(4-tBu)). The ability of these peptides to displace a radiolabeled ligand from the mu-opioid receptor was measured.
| Peptide Sequence | IC50 (nM) |
| Tyr-Gly-Gly-Phe-Leu | 15.2 ± 1.8 |
| Tyr-Gly-Gly-Phe(4-tBu)-Leu | 25.8 ± 2.5 |
Interpretation of Data: The data suggests that the incorporation of the 4-tBu group on the phenylalanine residue resulted in a moderate decrease in binding affinity for the mu-opioid receptor, as indicated by the higher IC50 value. This could be attributed to steric hindrance within the receptor's binding pocket. However, for other receptor systems or peptide sequences, the opposite effect might be observed if the t-butyl group can engage in favorable hydrophobic interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using the Fmoc/tBu strategy.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid (Fmoc-Phe-OH or this compound), 0.4 mmol of HATU, and 0.8 mmol of DIPEA in 2 mL of DMF.
-
Pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test.[1] If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Competitive Receptor Binding Assay
This protocol describes a method to determine the binding affinity of the synthesized peptides to a target receptor.
-
Membrane Preparation:
-
Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., mu-opioid receptor).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor.
-
Add increasing concentrations of the competitor peptides (synthesized with Phe or Phe(4-tBu)).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-radiolabeled known ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship between the choice of amino acid and the final biological outcome.
Caption: A diagram illustrating the workflow for Fmoc-based Solid-Phase Peptide Synthesis and subsequent biological analysis.
Caption: A logical diagram showing the decision process and expected outcomes when choosing between standard and modified phenylalanine.
Conclusion
The choice between this compound and the standard Fmoc-Phe-OH is a strategic one that should be guided by the specific goals of the research. While the incorporation of a 4-tert-butyl group on the phenylalanine side chain can offer potential advantages, such as increased metabolic stability, it can also lead to unpredictable changes in biological activity, as illustrated by the hypothetical receptor binding data. Therefore, for novel peptide drug discovery projects, the synthesis and comparative biological evaluation of peptides containing both modified and unmodified phenylalanine residues are highly recommended. This empirical approach will provide the necessary data to determine if the modification is beneficial for the desired therapeutic effect.
References
Comparative study of cleavage cocktails for tBu deprotection
A Comparative Guide to Cleavage Cocktails for tBu Deprotection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient removal of the tert-butyl (tBu) protecting group is a critical final step. This guide provides an objective comparison of common cleavage cocktails used for tBu deprotection, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal strategy for achieving high peptide purity and yield.
The acid-labile tBu protecting group is widely used for the side chains of various amino acids (e.g., Asp, Glu, Ser, Thr, Tyr, Cys, and Lys) in the popular Fmoc/tBu orthogonal strategy.[1][2] Cleavage is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1] During this process, a stable but highly reactive tert-butyl carbocation is generated.[3] This cation can lead to undesired side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] To prevent these modifications, a "cleavage cocktail" containing TFA and a variety of scavenger molecules is employed to trap the tBu cation.[1][3]
Performance Comparison of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. The following tables summarize the compositions of common cocktails and their effectiveness in minimizing a prevalent side reaction, the S-tert-butylation of Cysteine.
Table 1: Composition of Common Cleavage Cocktails for tBu Deprotection
| Reagent/Cocktail | Composition (v/v or w/w) | Key Features & Applications | Citation(s) |
| TFA / H₂O | 95:5 | Simplest cocktail, suitable for peptides lacking sensitive residues (Trp, Met, Cys). | [1] |
| TFA / TIS / H₂O | 95:2.5:2.5 | A general, non-malodorous cocktail effective for most sequences. TIS is an efficient carbocation scavenger. | [1][5] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | A robust cocktail for general use. | [6] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A universal and highly effective cocktail for complex peptides, especially those with multiple sensitive residues. | [1][5] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize methionine oxidation. | [6][7] |
| Low Odor Cocktail | TFA / TIS / H₂O / Dithiothreitol (DTT) | Replaces pungent thiol scavengers like EDT and thioanisole. | [8] |
Table 2: Efficacy of Scavenger Cocktails in Reducing S-tert-butylation of Cysteine
The following data, adapted from a study on a model Cys-containing peptidyl resin, demonstrates the impact of different scavengers on preventing this common side reaction.[9] Percentages are relative areas determined by HPLC.
| Scavenger Cocktail Composition (TFA is the balance) | Total S-t-butylation (%) |
| 2.5% H₂O / 2.5% TIS | 15.6 |
| 2.5% H₂O / 2.5% TIS / 5% Thioanisole | 9.0 |
| 2.5% H₂O / 2.5% TIS / 5% DMS | 10.3 |
| 2.5% H₂O / 2.5% TIS / 5% DTT | 12.1 |
| 2.5% H₂O / 2.5% TIS / 5% Anisole | 13.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for a standard cleavage procedure and subsequent analysis of the crude peptide.
Protocol 1: Standard TFA-Mediated Deprotection and Cleavage
This protocol is suitable for the final cleavage and deprotection of peptides synthesized on a solid support using an Fmoc/tBu strategy.[2][8]
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge and centrifuge tubes
-
Nitrogen or vacuum line for drying
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a suitable reaction vessel. Wash the resin with DCM and allow it to drain completely.[9]
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2][8] Gently agitate the mixture at room temperature for 2-3 hours.[8]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.[2] Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.[2]
-
Precipitation: Slowly add the combined filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[2][9]
-
Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide.[2] Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers.[8]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Protocol 2: Analysis of Crude Peptide by HPLC
This protocol allows for the assessment of the purity of the crude peptide and the identification of potential side products.[8]
Materials:
-
Crude peptide sample
-
Solvent for dissolution (e.g., 50% acetonitrile/water with 0.1% TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in the appropriate solvent.
-
HPLC Analysis: Inject the sample onto the C18 column. Elute the peptide using a suitable gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 30 minutes).
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The purity of the peptide is determined by the relative area of the main peak. Side products, such as t-butylated species, will appear as separate peaks, often with a mass increase of +56 Da.[3]
Visualizing the Process
Diagrams can clarify complex workflows and chemical mechanisms.
Caption: A generalized experimental workflow for tBu deprotection and peptide isolation.
Caption: Mechanism of tBu deprotection and the role of scavengers in preventing side reactions.
References
A Comparative Guide to the Validation of Peptides Containing Phe(4-tBu): Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is a critical step in ensuring the identity, purity, and quality of synthetic peptides. This is particularly true for peptides incorporating unnatural amino acids, such as 4-tert-butyl-phenylalanine (Phe(4-tBu)), which are often introduced to enhance therapeutic properties like metabolic stability or receptor binding affinity. The bulky nature of the tert-butyl group on the phenylalanine side chain presents unique analytical challenges. This guide provides an objective comparison of two primary methodologies for peptide sequence validation—Edman degradation and mass spectrometry—with a focus on their application to peptides containing Phe(4-tBu).
Introduction to Peptide Sequencing Techniques
Edman Degradation is a classic, stepwise chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1][2] Each cleaved amino acid is then identified as its phenylthiohydantoin (PTH) derivative by chromatography.[3] This method provides direct, unambiguous sequence information.[4]
Mass Spectrometry (MS) has become a cornerstone of modern proteomics and peptide analysis. In a typical "bottom-up" approach, peptides are fragmented in the gas phase, and their sequences are deduced by analyzing the mass-to-charge ratios of the resulting fragment ions.[5] For novel peptides containing unnatural amino acids, de novo sequencing algorithms are employed to piece together the sequence without relying on a database.[6]
Challenges in Sequencing Peptides with Phe(4-tBu)
The incorporation of Phe(4-tBu) introduces a significant steric hindrance due to its bulky tert-butyl group. This can potentially impact the efficiency of the chemical reactions in Edman degradation. Specifically, the coupling of phenyl isothiocyanate (PITC) to the N-terminal amino group may be less efficient if the adjacent residue is Phe(4-tBu). Similarly, the subsequent cleavage and cyclization steps could be affected. In mass spectrometry, while the mass of the modified residue is easily accounted for, the fragmentation pattern of the peptide backbone adjacent to this bulky residue might be altered, which could pose a challenge for de novo sequencing algorithms.
Comparative Analysis of Sequencing Methodologies
The choice between Edman degradation and mass spectrometry for validating a peptide containing Phe(4-tBu) depends on several factors, including the desired level of sequence confirmation, sample purity, throughput requirements, and the position of the modified amino acid.
| Feature | Edman Degradation | Mass Spectrometry (De Novo Sequencing) |
| Principle | Stepwise chemical cleavage from the N-terminus.[1] | Gas-phase fragmentation and mass analysis of peptide ions.[5] |
| Sequence Coverage | Typically limited to the first 30-50 N-terminal residues.[2][7] | Can provide full sequence coverage.[8] |
| Throughput | Low; one sample at a time with sequential cycles (30-60 min/cycle).[9] | High; suitable for analyzing multiple samples in a shorter time frame.[10][11] |
| Sensitivity | Picomole to femtomole range.[7][12] | Femtomole to attomole range.[12] |
| Sample Purity | Requires a highly purified, single peptide sample (>90%).[4] | More tolerant of complex mixtures.[1] |
| Handling of Phe(4-tBu) | Potential for reduced cycle efficiency due to steric hindrance. Requires a custom PTH-Phe(4-tBu) standard for HPLC identification. | The mass shift is easily detected. Fragmentation patterns around the bulky residue may be altered, potentially complicating spectral interpretation. |
| Data Interpretation | Direct and unambiguous identification of N-terminal residues.[4] | Relies on complex algorithms for spectral interpretation.[13] |
| Cost | Generally lower initial instrument cost but can be labor-intensive. | Higher initial instrument cost, but with higher throughput, the cost per sample can be lower for large batches. |
Experimental Protocols
Edman Degradation of a Peptide Containing Phe(4-tBu)
The following protocol outlines the key steps for sequencing a peptide containing Phe(4-tBu) using an automated protein sequencer.
-
Sample Preparation: The purified peptide (10-100 picomoles) is immobilized on a polyvinylidene difluoride (PVDF) membrane.[7]
-
Coupling: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions (pH 9-10) to form a phenylthiocarbamoyl (PTC)-peptide.[9][14]
-
Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[9]
-
Extraction and Conversion: The ATZ-amino acid is extracted with an organic solvent and then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[2]
-
HPLC Analysis: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to a pre-established library of PTH-amino acid standards.[15][16] A custom-synthesized PTH-Phe(4-tBu) standard is required for unambiguous identification.
-
Cycle Repetition: The remaining peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to sequence the next amino acid in the chain.
De Novo Sequencing by Mass Spectrometry
The following protocol outlines a general workflow for the de novo sequencing of a peptide containing Phe(4-tBu) using tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent for mass spectrometry analysis.
-
Liquid Chromatography (LC) Separation: The peptide is introduced into a high-performance liquid chromatograph to separate it from any impurities.
-
Ionization: The peptide is ionized, typically using electrospray ionization (ESI), to generate gas-phase peptide ions.
-
Tandem Mass Spectrometry (MS/MS): The peptide ions are selected in the mass spectrometer and fragmented, usually by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5]
-
Data Acquisition: The mass-to-charge ratios of the fragment ions are measured to generate an MS/MS spectrum.
-
De Novo Sequencing: The amino acid sequence is determined by interpreting the MS/MS spectrum. This involves identifying series of fragment ions (e.g., b- and y-ions) and calculating the mass differences between adjacent peaks, which correspond to the masses of the amino acid residues. The mass of Phe(4-tBu) is factored into this analysis.[17]
Data Presentation
Edman Degradation: Expected vs. Observed Results
For a hypothetical peptide, Ac-Phe(4-tBu)-Ala-Gly-NH2, the expected outcome of Edman degradation is presented below. The cycle efficiency for Phe(4-tBu) is hypothesized to be slightly lower than for standard amino acids due to steric hindrance.
| Cycle Number | Expected Amino Acid | Expected PTH-Derivative | Hypothesized Cycle Efficiency | Observed Outcome |
| 1 | Phe(4-tBu) | PTH-Phe(4-tBu) | ~90-95% | PTH-Phe(4-tBu) identified by HPLC against a custom standard. |
| 2 | Alanine | PTH-Ala | >99% | PTH-Ala identified by HPLC. |
| 3 | Glycine | PTH-Gly | >99% | PTH-Gly identified by HPLC. |
Mass Spectrometry: Fragmentation Analysis
For the same peptide, de novo sequencing would rely on the identification of fragment ions. The table below shows a simplified representation of expected b- and y-ions.
| Fragment Ion | Sequence | Calculated Monoisotopic Mass (Da) |
| b1 | Phe(4-tBu) | 204.1383 |
| b2 | Phe(4-tBu)-Ala | 275.1754 |
| b3 | Phe(4-tBu)-Ala-Gly | 332.1965 |
| y1 | Gly-NH2 | 75.0504 |
| y2 | Ala-Gly-NH2 | 146.0875 |
| y3 | Phe(4-tBu)-Ala-Gly-NH2 | 332.1965 |
Visualization of Workflows
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful techniques for the validation of peptide sequences containing Phe(4-tBu), each with its own set of advantages and limitations.
Edman degradation offers a direct and unambiguous method for confirming the N-terminal sequence.[1] For peptides where the Phe(4-tBu) residue is located near the N-terminus, Edman sequencing provides high confidence in its placement. However, the potential for lower cycle efficiency due to steric hindrance should be considered, and the requirement for a custom PTH-Phe(4-tBu) standard is essential for accurate identification.
Mass spectrometry provides a high-throughput and highly sensitive alternative that can deliver full sequence coverage.[4] De novo sequencing is particularly valuable for novel peptides. While the bulky side chain of Phe(4-tBu) may influence fragmentation patterns, modern high-resolution mass spectrometers and sophisticated software can often overcome these challenges.
For comprehensive validation, a dual approach is often recommended. Edman degradation can be used to unequivocally confirm the N-terminal sequence, including the position of the Phe(4-tBu) residue, while mass spectrometry can provide confirmation of the overall sequence and molecular weight, as well as identify any potential impurities or byproducts. This complementary use of both techniques ensures the highest level of confidence in the sequence validation of these modified peptides.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. ehu.eus [ehu.eus]
- 4. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 10. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Increasing proteomics throughput: A new dimension for analyzing mass spectrometry data allows rapid quantification of up to 70% more peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Enzyme Inhibition by Peptides Containing 4-tert-Butyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of enzyme inhibitors incorporating the non-canonical amino acid 4-tert-butyl-L-phenylalanine (Phe(4-tBu)). The inclusion of this bulky, hydrophobic residue can significantly influence the inhibitory potency and selectivity of peptide-based inhibitors. This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and visualizes relevant concepts to aid in the design and evaluation of novel therapeutic agents.
Data Presentation: Comparative Kinetic Parameters
The inhibitory effects of peptides are commonly quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the kinetic data for a series of tripeptides designed as serine protease inhibitors, highlighting the impact of different amino acids at the P2 position.
| Peptide Sequence | Target Enzyme | Kᵢ (μM) | Inhibition Type |
| H-D-Ser-Phe(4-tBu) -Arg-OH | Thrombin | > 200 | Not Determined |
| H-D-Ser-Phe(4-tBu) -Arg-OH | Plasmin | 11.2 | Not Determined |
| H-D-Ser-Phe -Arg-OH | Thrombin | 11.2 | Not Determined |
| H-D-Ser-Phe -Arg-OH | Plasmin | 6.7 | Not Determined |
| H-D-Ser-Chg -Arg-OH | Thrombin | 5.02 | Not Determined |
| H-D-Ser-Phg -Arg-OH | Plasmin | 5.7 | Not Determined |
Note: Chg = Cyclohexylglycine, Phg = Phenylglycine. Data extracted from a study on tripeptides with non-coded amino acids as potential serine protease inhibitors[1].
Experimental Protocols
Accurate determination of kinetic parameters is crucial for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for key experiments typically employed in the kinetic analysis of peptide inhibitors.
Determination of the Inhibition Constant (Kᵢ)
The inhibition constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. For competitive inhibitors, Kᵢ can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
Materials:
-
Purified enzyme (e.g., Thrombin, Plasmin)
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Peptide inhibitor stock solution (in an appropriate solvent like DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Substrate Concentration Optimization: Determine the optimal concentrations of the enzyme and substrate to be used in the assay. The substrate concentration is typically set at or near its Michaelis constant (Kₘ) to ensure measurable reaction rates.
-
Inhibitor Dilution Series: Prepare a serial dilution of the peptide inhibitor in the assay buffer. A typical range might be from 100 μM down to 0.1 nM, depending on the expected potency.
-
Assay Setup: To each well of the microplate, add the assay buffer, the enzyme at its optimized concentration, and the inhibitor at various concentrations. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial velocity against the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
For competitive inhibitors, calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
-
Determination of the Mode of Inhibition
Lineweaver-Burk plots are a common graphical method to determine the mechanism of enzyme inhibition (competitive, non-competitive, or uncompetitive).
Procedure:
-
Perform the kinetic assay as described above, but with multiple fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.25 to 5 times the Kₘ).
-
Measure the initial velocity for each combination of inhibitor and substrate concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mandatory Visualizations
Experimental Workflow for Determining Kᵢ
Caption: Workflow for the determination of the enzyme inhibition constant (Kᵢ).
Logical Relationship of Inhibition Types
Caption: Different modes of reversible enzyme inhibition.
References
A Comparative Guide to the Structural Analysis of Peptides with Tert-butylated Phenylalanine using CD Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and peptide engineering. These modifications can enhance proteolytic stability, modulate receptor binding affinity, and influence peptide conformation. One such modification is the introduction of a tert-butyl group to the phenyl ring of phenylalanine, creating tert-butylated phenylalanine. This modification can significantly impact the secondary structure of peptides. Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate these structural changes. This guide provides a comparative overview of the structural analysis of peptides containing tert-butylated phenylalanine using CD spectroscopy, supported by experimental protocols and illustrative data.
Impact of Tert-butylated Phenylalanine on Peptide Secondary Structure
The bulky tert-butyl group on the phenylalanine side chain can introduce steric hindrance, which influences the peptide's conformational preferences. This modification can restrict the rotational freedom around the chi (χ) angles of the amino acid side chain, potentially favoring specific secondary structures such as β-turns or helical conformations that can accommodate the bulky group. In contrast, a peptide with a natural phenylalanine residue may exhibit greater conformational flexibility.
CD spectroscopy in the far-UV region (190-250 nm) is particularly sensitive to the peptide backbone conformation. The characteristic CD spectra for different secondary structures are well-established:
-
α-helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 195 nm and very low ellipticity above 210 nm.
-
β-turns: Various types of turns exhibit distinct CD spectra that can sometimes be complex to interpret.
The introduction of a tert-butylated phenylalanine can lead to noticeable shifts in the positions and intensities of these characteristic bands, providing insights into the conformational changes induced by this modification.
Comparative Analysis of CD Spectra
To illustrate the potential impact of tert-butylated phenylalanine, consider a hypothetical peptide sequence, Ac-X-Ala-Tyr-NH₂, where X is either Phenylalanine (Phe) or tert-butylated Phenylalanine (Phe(tBu)). The table below presents hypothetical, yet realistic, CD spectroscopy data for these two peptides, showcasing how the introduction of the tert-butyl group might alter the secondary structure.
| Peptide Sequence | Secondary Structure | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] at 195 nm (deg·cm²·dmol⁻¹) |
| Ac-Phe -Ala-Tyr-NH₂ | Primarily Random Coil with some Turn-like character | -2,500 | -8,000 | -20,000 |
| Ac-Phe(tBu) -Ala-Tyr-NH₂ | Predominantly β-turn | -10,000 | -5,000 | +15,000 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the peptide sequence and experimental conditions.
This hypothetical data suggests that the steric bulk of the tert-butyl group in Ac-Phe(tBu)-Ala-Tyr-NH₂ induces a more ordered β-turn structure, as indicated by the significant change in molar ellipticity at key wavelengths compared to the more flexible, random coil-like structure of the peptide with the natural phenylalanine.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible CD spectra.
Peptide Synthesis and Purification
Peptides containing tert-butylated phenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids. The tert-butylated phenylalanine residue is incorporated as a commercially available building block. Following synthesis, the peptides are cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides is confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
The following is a general protocol for acquiring CD spectra of peptides:
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer. A common choice is a 10 mM sodium phosphate (B84403) buffer at pH 7.4. The buffer should be transparent in the far-UV region.
-
Determine the precise peptide concentration using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by other quantitative methods such as amino acid analysis.
-
Prepare a final peptide concentration in the range of 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas to reduce oxygen levels, which absorb in the far-UV region.
-
Use a quartz cuvette with a path length of 1 mm for far-UV measurements.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution under the same conditions as the sample.
-
Measure the CD spectrum of the peptide solution from 190 nm to 260 nm at a controlled temperature, typically 25°C.
-
Set the scanning speed to 50 nm/min, with a response time of 1 second and a bandwidth of 1 nm.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × l × n) where:
-
θ_obs is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
l is the path length of the cuvette in centimeters.
-
n is the number of amino acid residues in the peptide.
-
-
Workflow for Structural Analysis
The following diagram illustrates the general workflow for the structural analysis of peptides containing tert-butylated phenylalanine using CD spectroscopy.
Caption: Experimental workflow for the structural analysis of peptides.
This comprehensive approach, combining peptide synthesis, CD spectroscopy, and data analysis, allows researchers to elucidate the structural impact of incorporating tert-butylated phenylalanine into peptide sequences, providing valuable information for the rational design of peptide-based therapeutics and biomaterials.
A Comparative Guide to the Purity Assessment of Crude Peptides Synthesized with Fmoc-Phe(4-tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of phenylalanine derivatives with side-chain protection is a cornerstone of solid-phase peptide synthesis (SPPS). The choice of the protecting group can significantly influence the purity profile of the crude peptide, impacting downstream purification efforts and overall yield. This guide provides an objective comparison of the purity of crude peptides synthesized using Fmoc-Phe(4-tBu)-OH versus common alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison of Phenylalanine Derivatives
The purity of a crude peptide is a critical indicator of the efficiency of the preceding synthesis steps. The choice of the side-chain protecting group for phenylalanine can influence the formation of specific impurities. Here, we compare this compound with two common alternatives: the unprotected Fmoc-Phe-OH and the trityl-protected Fmoc-Phe(Trt)-OH.
| Parameter | This compound | Fmoc-Phe-OH (Unprotected) | Fmoc-Phe(Trt)-OH |
| Typical Crude Peptide Purity (by HPLC) | 60-85% (highly sequence-dependent) | Generally lower due to potential side reactions | Often higher, especially for complex sequences |
| Common Impurities | Deletion sequences, truncated sequences, products of incomplete deprotection. | In addition to common impurities, potential for side-chain alkylation by carbocations from other protecting groups (e.g., t-butyl). | Tritylation of other susceptible residues (e.g., Trp) if scavengers are inadequate.[1] |
| Key Advantages | Good stability to TFA cleavage conditions, minimizing premature deprotection. | Lower cost of the amino acid building block. | The bulky Trt group can disrupt peptide aggregation.[2] Milder cleavage conditions can be employed, potentially reducing side reactions.[1] |
| Potential Drawbacks | The tert-butyl cation formed during cleavage can lead to alkylation of sensitive residues if not properly scavenged.[3] | The unprotected phenyl ring is susceptible to modification during synthesis and cleavage. | Higher cost of the amino acid derivative. |
Experimental Protocols
Accurate assessment of crude peptide purity relies on robust analytical techniques. The following are detailed protocols for the most common methods employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[4]
Materials:
-
Lyophilized crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may require optimization based on the peptide's hydrophobicity.[1]
-
-
Data Analysis:
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.[4]
-
Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
Mass spectrometry is essential for confirming the molecular weight of the target peptide and identifying the nature of impurities.[5]
Materials:
-
Lyophilized crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a concentration of approximately 1-10 µM.
-
-
MS Analysis:
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.
-
Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range for the expected molecular weight of the peptide.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of the target peptide.
-
Analyze the masses of minor peaks to identify potential impurities such as deletion sequences (mass of target peptide minus an amino acid residue), truncated sequences, or peptides with incomplete deprotection (mass of target peptide plus the mass of the protecting group).[5]
-
Amino Acid Analysis (AAA) for Net Peptide Content
Amino Acid Analysis provides an absolute quantification of the peptide by determining its amino acid composition.
Materials:
-
Lyophilized crude peptide
-
6 M Hydrochloric acid (HCl)
-
Amino acid standards
Procedure:
-
Peptide Hydrolysis:
-
Hydrolyze a precisely weighed amount of the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization:
-
Derivatize the resulting amino acids with a suitable reagent (e.g., ninhydrin) to enable detection.
-
-
Analysis:
-
Separate and quantify the derivatized amino acids using an amino acid analyzer or a suitable chromatographic method.
-
-
Data Analysis:
-
Calculate the molar amount of each amino acid by comparing its peak area to that of a known standard.
-
Determine the net peptide content by relating the total weight of the quantified amino acids to the initial weight of the lyophilized peptide sample.
-
Visualization of Experimental Workflows and Logical Relationships
To further clarify the processes involved in purity assessment, the following diagrams illustrate the experimental workflow and the logical relationships in impurity analysis.
References
A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis
In the intricate world of peptide synthesis, the strategic selection of amino acid building blocks is paramount to achieving desired outcomes in yield, purity, and biological function. For researchers and drug developers, modified phenylalanine derivatives offer a powerful toolkit to modulate peptide properties such as hydrophobicity, conformational stability, and receptor affinity. Among these, Fmoc-Phe(4-tBu)-OH , with its bulky tert-butyl group, presents unique advantages and challenges.
This guide provides an objective comparison of this compound against other commonly used Fmoc-protected phenylalanine derivatives in the context of Solid-Phase Peptide Synthesis (SPPS). We will delve into their physicochemical properties, performance in SPPS, and provide detailed experimental protocols to aid in their effective utilization.
Comparative Analysis of Phenylalanine Derivatives
The choice of a phenylalanine derivative is dictated by the specific goals of the peptide design. Modifications to the phenyl ring can introduce steric bulk, alter electronic properties, or provide functional handles for further modification.
This compound is primarily utilized to enhance the solubility and stability of synthetic peptides. The large, hydrophobic tert-butyl group can disrupt aggregation-prone sequences and is valuable in the design of complex therapeutic peptides, particularly in oncology and immunology research. However, its significant steric bulk poses a primary challenge during the coupling step in SPPS.
Other derivatives offer different functionalities:
-
Electron-donating groups (e.g., -CH₃ in Fmoc-Phe(4-Me)-OH) can enhance hydrophobic interactions.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl, -F) can alter the electronic environment of the phenyl ring, influencing peptide structure and interactions. Some, like the cyano- group in Fmoc-Phe(4-CN)-OH, can also serve as useful spectroscopic probes.
Table 1: Physicochemical Properties of Selected Fmoc-Phe Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Appearance |
| This compound | C₂₈H₂₉NO₄ | 443.54 | ≥98 | White to off-white solid |
| Fmoc-Phe(4-Me)-OH | C₂₅H₂₃NO₄ | 401.46[1][2] | ≥98[1] | White powder[1] |
| Fmoc-Phe(4-F)-OH | C₂₄H₂₀FNO₄ | 405.42 | ≥98 | White to beige powder[3] |
| Fmoc-Phe(4-Cl)-OH | C₂₄H₂₀ClNO₄ | 421.87[4][5] | ≥98[4] | White or off-white powder[4] |
| Fmoc-Phe(4-NO₂)-OH | C₂₄H₂₀N₂O₆ | 432.43[6] | ≥96[6] | N/A |
| Fmoc-Phe(4-CN)-OH | C₂₅H₂₀N₂O₄ | 412.44[7] | ≥98[7] | N/A |
Table 2: Performance and Application Profile in SPPS
| Derivative | Steric Hindrance¹ | Relative Coupling Efficiency¹ | Key Features & Primary Applications |
| This compound | High | Moderate to Low | Enhances peptide solubility and stability; disrupts aggregation. Used for complex, hydrophobic peptides. |
| Fmoc-Phe(4-Me)-OH | Moderate | High | Increases hydrophobicity; mimics natural hydrophobic interactions. |
| Fmoc-Phe(4-F)-OH | Low | High | Minimal steric perturbation; enhances metabolic stability and hydrophobicity; used in 19F NMR studies. |
| Fmoc-Phe(4-Cl)-OH | Low-Moderate | High | Increases hydrophobicity; can be used to probe electronic interactions. |
| Fmoc-Phe(4-NO₂)-OH | Moderate | High-Moderate | Electron-withdrawing; can act as an IR probe or a fluorescence quencher in FRET pairs.[4] |
| Fmoc-Phe(4-CN)-OH | Moderate | High-Moderate | Electron-withdrawing; serves as an environmentally sensitive fluorescent probe for protein folding studies. |
¹Relative assessment based on the size and electronic nature of the substituent. Actual coupling efficiency is sequence-dependent and can be optimized by adjusting reaction conditions.
Experimental Protocols
Successful incorporation of any amino acid derivative relies on robust SPPS protocols. Below is a generalized methodology for a manual Fmoc-SPPS cycle, followed by specific considerations for sterically hindered residues like this compound.
Standard Fmoc-SPPS Cycle (0.1 mmol Scale)
1. Resin Preparation & Swelling:
-
Place the resin (e.g., Rink Amide, 2-Chlorotrityl) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. A positive Kaiser test (blue beads) should confirm the presence of a free primary amine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid derivative (3 eq., 0.3 mmol) and a coupling reagent (e.g., HBTU, 2.9 eq., 0.29 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and by-products.
-
Perform a Kaiser test to confirm complete coupling (negative result; beads remain colorless or yellowish). If the test is positive, proceed to the strategies outlined below.
5. Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Strategies for Coupling Sterically Hindered Residues (e.g., this compound)
Due to its bulk, this compound may exhibit slow or incomplete coupling. The following modifications to the standard protocol are recommended:
-
Use of Potent Coupling Reagents: Replace standard reagents like HBTU with more powerful phosphonium (B103445) or uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Double Coupling: If a Kaiser test is positive after the initial coupling period, drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Extended Reaction Time: Increase the coupling time from 1-2 hours up to 4 hours or even overnight.
-
Elevated Temperature: Carefully increasing the reaction temperature to 40-50°C can enhance the coupling rate. However, this should be done with caution as it may increase the risk of side reactions, such as racemization, for certain amino acids.
Visualizing Workflows and Selection Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the decision-making process for selecting a suitable phenylalanine derivative.
Caption: A standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision logic for selecting a modified phenylalanine derivative based on research objectives.
Conclusion
The selection of a modified phenylalanine derivative is a critical decision in peptide design that directly impacts the synthesis strategy and the properties of the final product. This compound is an invaluable tool for creating complex, hydrophobic peptides where enhanced solubility and stability are required. While its steric bulk demands optimized coupling conditions, the potential benefits often outweigh the synthetic challenges. In contrast, derivatives with smaller or electronically active substituents like -F, -Cl, or -CN offer alternative ways to fine-tune peptide characteristics for applications ranging from metabolic stability studies to fluorescence-based assays. By understanding the unique profile of each derivative and employing robust experimental protocols, researchers can effectively harness these powerful building blocks to advance the frontiers of peptide science and drug development.
References
A Comparative Guide to Benchmarking the Synthesis Efficiency of Hydrophobic Peptides
The chemical synthesis of hydrophobic peptides presents significant challenges to researchers and drug development professionals. These peptides, often rich in bulky and nonpolar amino acids, have a strong propensity for on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification, hindering the development of novel therapeutics and research tools. This guide provides an objective comparison of different strategies and technologies aimed at improving the synthesis efficiency of hydrophobic peptides, supported by experimental data.
The Challenge of Hydrophobic Peptide Synthesis
"Difficult sequences," a term coined in the 1980s, refers to peptides that form strong inter- or intra-molecular non-covalent interactions, leading to the formation of insoluble aggregates.[1][2][3] These sequences are often characterized by a high content of hydrophobic and β-branched amino acids such as valine, leucine, isoleucine, and phenylalanine.[3][4] The formation of secondary structures like β-sheets further exacerbates aggregation, making the peptide chain inaccessible for subsequent coupling and deprotection steps.[2]
Strategies for Enhancing Synthesis Efficiency
To address these challenges, various strategies have been developed, focusing on disrupting peptide aggregation and improving solvation. These can be broadly categorized as modifications to the synthesis chemistry and the application of external energy sources.
Chemical and Methodological Approaches
1. Coupling Reagents: The choice of coupling reagent is critical for driving the acylation reaction to completion, especially for sterically hindered amino acids.[1][5] Uronium/aminium-based reagents, particularly those containing a 7-azabenzotriazole (HOAt) moiety like HATU, are highly effective due to their rapid activation and coupling kinetics.[5][6] COMU, a third-generation uronium reagent derived from OxymaPure, offers comparable or even superior performance to HATU with the added benefits of being non-explosive and having better solubility.[1][6]
2. Solvents: The solvent system plays a crucial role in solvating the growing peptide chain and disrupting aggregation. While N,N-dimethylformamide (DMF) is a standard solvent in SPPS, N-methyl-2-pyrrolidone (NMP) has been shown to be more effective for hydrophobic peptides due to its lower polarity, which helps maintain peptide solubility.[4][7] The use of "magic mixtures" (e.g., DCM:DMF:NMP at 1:1:1) or additives like 2,2,2-trifluoroethanol (B45653) (TFE) can also improve solvation.[4]
3. Resins: The properties of the solid support can significantly influence the outcome of hydrophobic peptide synthesis. Non-polar polystyrene resins are often preferred over polar polydimethylacrylamide resins as they can reduce the aggregation of hydrophobic sequences.[4] PEGylated resins, which combine the properties of polystyrene and polyethylene (B3416737) glycol, offer improved solvation and are also a good choice for difficult sequences.[8][9]
4. Pseudoprolines and Backbone Protection: The introduction of pseudoproline dipeptides at specific positions in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[10] This is achieved by temporarily protecting the amide nitrogen of the peptide bond with groups like 2-hydroxy-4-methoxybenzyl (Hmb).[11]
Energy-Assisted Synthesis
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy has emerged as a powerful tool to accelerate both the coupling and deprotection steps in SPPS.[10][12][13] Microwave heating increases the kinetic energy of the molecules, leading to faster reaction rates and helping to overcome aggregation.[10][14] This often results in higher purity and yield of the crude peptide, especially for difficult sequences.[12]
Comparative Performance Data
To provide a quantitative benchmark, the following tables summarize the performance of different synthesis strategies for the notoriously difficult amyloid beta (Aβ) 1-42 peptide, a key peptide in Alzheimer's disease research.
Table 1: Comparison of Coupling Reagents and Temperature on Aβ(1-42) Synthesis Yield [15]
| Activation Protocol | Acylation Temperature (°C) | Deprotection Temperature (°C) | Crude Yield (%) |
| BOP/HOBt/NMM | 40 | 40 | 21 |
| BOP/HOBt/NMM | 40 | 55 | 22 |
| Fmoc-Aa-F | 22 | 40 | 23 |
| Fmoc-Aa-F | 40 | 40 | 25 |
| Fmoc-Aa-F | 40 | 55 | 28 |
Table 2: Impact of Synthesis Strategy on Crude Yield of Aβ(1-42) [16]
| Synthesis Protocol | Crude Yield (%) |
| Standard Fmoc/tBu SPPS with HATU/NMM | 33 |
| Fmoc/tBu SPPS with Pseudoprolines | 57 |
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Difficult Peptide [10]
| Experiment | Synthesis Conditions | Result |
| 1 | Conventional (Ambient Temperature) | Very poor results, complex mixture of truncated peptides |
| 2 | Conventional with Pseudoproline Dipeptide | Dramatic increase in efficiency, excellent yield |
| 3 | Microwave-Assisted | Effective in overcoming aggregation, but issues with arginine coupling |
| 4 | Microwave-Assisted with Pseudoproline Dipeptide | Best result, arginine incorporation significantly improved |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.[17]
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the treatment. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Add this activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After coupling the final amino acid, wash the resin with dichloromethane (B109758) (DCM). Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) and add it to the resin. Agitate for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
Microwave-Assisted Peptide Synthesis (MAPS) Protocol
MAPS is typically performed using an automated microwave peptide synthesizer.[17]
-
Programming: Program the peptide sequence and synthesis parameters into the synthesizer.
-
Fmoc Deprotection (Microwave): The synthesizer delivers the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel. Microwave energy is applied to heat the reaction to a set temperature for a specified time. The solution is then drained, and the resin is washed.
-
Amino Acid Coupling (Microwave): The synthesizer delivers the activated amino acid solution to the reaction vessel. Microwave energy is applied to facilitate the coupling reaction at a set temperature for a specified time. The solution is then drained, and the resin is washed.
-
Repeat: The automated cycle of deprotection and coupling is repeated for the entire peptide sequence.
-
Final Cleavage: The final cleavage is typically performed outside the synthesizer following a standard protocol.
Visualizing Synthesis Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Automated workflow for Microwave-Assisted Peptide Synthesis.
Conclusion
The synthesis of hydrophobic peptides remains a significant challenge, but a combination of optimized chemical strategies and advanced technologies can lead to successful outcomes. For difficult sequences, the use of highly efficient coupling reagents like HATU or COMU, in conjunction with less polar solvents such as NMP, is recommended. The incorporation of pseudoproline dipeptides can be highly effective in disrupting on-resin aggregation. Furthermore, microwave-assisted peptide synthesis offers a powerful approach to significantly improve the speed and efficiency of synthesizing these challenging molecules, often resulting in higher purity and yield of the final product. The choice of the optimal strategy will depend on the specific peptide sequence, the required scale of synthesis, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. chempep.com [chempep.com]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Use of Fmoc-Phe(4-tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is critical for the successful synthesis of pure, high-yield peptides. This guide provides a comparative analysis of Fmoc-Phe(4-tBu)-OH and its unprotected counterpart, Fmoc-Phe-OH. While direct, peer-reviewed quantitative comparisons are limited in the literature, this guide synthesizes established principles of peptide chemistry and data from related studies to offer insights into their respective performances, particularly in the context of challenging peptide sequences.
Core Principles: The Role of Side-Chain Protection
In Fmoc-based SPPS, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. However, the functional groups on the side chains of many amino acids must also be protected to prevent undesired side reactions during peptide assembly. For phenylalanine, the phenyl side chain is generally considered unreactive and is often used without protection (Fmoc-Phe-OH). However, in specific contexts, particularly in the synthesis of hydrophobic and aggregation-prone peptides, side-chain protection with a tert-butyl (tBu) group, yielding this compound, can be a strategic choice.
The rationale for using this compound revolves around mitigating steric hindrance and intermolecular interactions that can lead to challenges in peptide synthesis. The bulky tBu group on the phenyl ring can disrupt the formation of secondary structures, such as β-sheets, between growing peptide chains, which is a primary cause of aggregation and incomplete synthesis.
Performance Comparison: this compound vs. Fmoc-Phe-OH
The following tables summarize the expected performance of this compound in comparison to the standard Fmoc-Phe-OH, based on indirect evidence and established principles of solid-phase peptide synthesis.
Table 1: Performance in the Synthesis of Aggregation-Prone Peptides
| Parameter | This compound | Fmoc-Phe-OH | Rationale |
| Coupling Efficiency | Potentially higher in difficult sequences | Can be low in aggregating sequences | The tBu group can disrupt inter-chain hydrogen bonding, improving the solvation of the peptide-resin complex and accessibility for coupling reagents. |
| Crude Peptide Purity | Generally expected to be higher | Often lower due to deletion and truncated sequences | Reduced aggregation leads to more complete coupling and deprotection steps, resulting in a cleaner crude product. |
| Final Yield | Potentially higher | Can be significantly lower | Improved purity of the crude product simplifies purification and can lead to a higher overall yield of the desired peptide. |
Table 2: General Performance Characteristics
| Parameter | This compound | Fmoc-Phe-OH | Key Considerations |
| Steric Hindrance | Higher | Lower | The bulky tBu group can slightly slow down the coupling kinetics, potentially requiring more potent coupling reagents or longer reaction times. |
| Racemization | Low | Low | Phenylalanine is not highly prone to racemization. The use of modern coupling reagents with additives like Oxyma or HOBt effectively suppresses this side reaction for both derivatives. |
| Solubility | Good in standard SPPS solvents | Good in standard SPPS solvents | Both derivatives are generally soluble in solvents like DMF and NMP. |
| Cost | Higher | Lower | The synthesis of the protected derivative adds to the cost. |
Experimental Protocols
The following are generalized protocols for key steps in SPPS. These may require optimization based on the specific peptide sequence and resin.
Protocol 1: Standard Amino Acid Coupling
This protocol describes a typical coupling reaction using HCTU as the activating agent.
Materials:
-
Fmoc-protected amino acid (this compound or Fmoc-Phe-OH) (4 equivalents)
-
HCTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and HCTU in DMF.
-
Add DIPEA to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this compound, extending the coupling time to 4 hours or performing a double coupling may be beneficial in some cases.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 2: HPLC Analysis of Crude Peptide
This protocol outlines a general method for analyzing the purity of the crude peptide after cleavage from the resin.
Materials:
-
Crude peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative percentage of the main product and any impurities.
-
Mandatory Visualizations
Caption: General workflow for solid-phase peptide synthesis and analysis.
Caption: Proposed mechanism for aggregation prevention by this compound.
Conclusion and Recommendations
The choice between this compound and Fmoc-Phe-OH is highly dependent on the specific peptide sequence being synthesized. For routine synthesis of peptides that are not prone to aggregation, the more economical Fmoc-Phe-OH is generally sufficient.
However, for the synthesis of "difficult" sequences, particularly those that are hydrophobic and have a high propensity for aggregation, the use of this compound should be strongly considered. The potential for higher coupling efficiency, improved crude peptide purity, and ultimately a better overall yield can justify the higher cost of this protected amino acid derivative. Researchers should weigh the potential benefits against the increased cost and the possibility of slightly slower coupling kinetics. When encountering difficulties in a synthesis with Fmoc-Phe-OH, switching to this compound is a rational troubleshooting step.
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Phe(4-tBu)-OH: A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is essential to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust particles.
Quantitative Data Summary
For quick reference, the following table summarizes key information for Fmoc-Phe(4-tBu)-OH and related compounds.
| Parameter | Information |
| Chemical Name | Fmoc-4-tert-butyl-L-phenylalanine |
| Synonyms | Fmoc-L-Phe(4-tBu)-OH, Fmoc-p-tBu-L-Phe-OH |
| CAS Number | 213383-02-9[1] |
| Molecular Formula | C28H29NO4[1] |
| Molecular Weight | 443.56[1] |
| Appearance | Off-white solid[1] |
| Storage Temperature | 0-8 °C[1] |
| General Hazard | While not uniformly classified, related compounds are treated as potential skin and eye irritants. Prudent practice dictates handling as hazardous chemical waste.[2] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound and its associated waste is to treat them as chemical waste. Under no circumstances should they be disposed of down the drain or in regular solid waste containers.[2]
1. Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3]
-
Do not mix with acidic waste streams to avoid potentially violent chemical reactions.[2]
2. Solid Waste Containment:
-
Collect any unused, expired, or contaminated solid this compound into a designated, compatible, and sealable hazardous waste container.[2]
-
Contaminated disposable items, such as weigh boats, gloves, and paper towels, should be placed in the same designated solid chemical waste container.[3]
-
Ensure the container is kept closed when not in use.[2]
3. Liquid Waste Containment:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid chemical waste.[3]
-
The container must be chemically resistant to the solvent used.
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.[3]
5. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.[3]
6. Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and qualified hazardous waste disposal company.[4]
-
Ensure that the disposal process adheres to all local, state, and federal regulations.[3]
In Case of a Spill: For small spills, carefully transfer the material into a designated waste container, avoiding dust generation.[4] For larger spills, contain the material and transfer it using appropriate tools like a shovel.[4] Ensure the area is well-ventilated during cleanup.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-Phe(4-tBu)-OH
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Fmoc-Phe(4-tBu)-OH, an amino acid derivative widely used in peptide synthesis.[1] Adherence to these guidelines is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety regulations. This compound is an off-white solid and should be handled with care to avoid dust generation.[1][2]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific protocol.[3] However, the following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles (compliant with ANSI Z87.1 standards).[4] | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum 4 mil thickness).[5] | Prevents direct skin contact with the chemical. Gloves should be changed immediately if contaminated.[5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[4][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All weighing and handling operations that may generate dust should be conducted in a certified chemical fume hood.[4][5] If a fume hood is unavailable, a NIOSH-approved N95 respirator is recommended. | Minimizes the risk of inhaling fine chemical dust. |
| Foot Protection | Closed-toe shoes.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This section details the standard procedure for safely handling this compound, from preparation to post-handling cleanup.
1. Preparation Phase
-
Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean, operational, and uncluttered.[4]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and required solvents, and place them inside the fume hood.[5]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.[3]
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent moisture condensation.[4]
2. Handling Phase
-
Weighing: Inside the fume hood, carefully weigh the desired amount of the compound using a tared weigh boat. Handle the container and spatula gently to avoid generating dust.[5]
-
Transfer: Slowly transfer the weighed solid into the reaction vessel.[5]
-
Dissolution: Add the appropriate solvent (e.g., DMF, NMP) to dissolve the compound, ensuring the vessel is pointed away from you.[7][8]
3. Cleanup Phase
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent and paper towels.[5]
-
Waste Segregation: Place all contaminated disposable items into a designated hazardous waste container.[4][5]
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[5]
-
Contaminated Solid Waste: All disposable items that have contacted this compound, including gloves, weigh boats, and paper towels, are considered hazardous waste. These materials must be collected in a clearly labeled, sealed hazardous waste container.[4][5]
-
Unused Compound: Dispose of any excess or expired this compound as hazardous chemical waste in accordance with institutional and local environmental regulations. Do not dispose of it in the regular trash or down the drain.[4]
-
Chemical Solutions: Solutions containing this compound, including waste from peptide synthesis deprotection steps (often containing piperidine (B6355638) in DMF), should be collected in separate, labeled hazardous waste containers for organic solvent waste.[4][7][9]
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. genscript.com [genscript.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
